molecular formula C9H7BrN2O2 B1403459 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid CAS No. 1363382-30-2

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid

Cat. No.: B1403459
CAS No.: 1363382-30-2
M. Wt: 255.07 g/mol
InChI Key: DMDCLOZQWPLXRK-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-1-methylindazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-12-7-4-5(9(13)14)2-3-6(7)8(10)11-12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDCLOZQWPLXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-30-2
Record name 3-bromo-1-methyl-1H-indazole-6-carboxylic acid
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Foundational & Exploratory

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid

Executive Summary

This compound is a heterocyclic compound featuring an indazole core, a structure of significant interest in medicinal chemistry and materials science.[1] The ultimate utility of any such candidate molecule in pharmaceutical development is fundamentally governed by its physicochemical properties, among which aqueous solubility is paramount. Poor solubility can terminate the development of an otherwise promising therapeutic agent due to insurmountable challenges in achieving bioavailability.

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive framework for characterizing the solubility profile of this compound. Moving beyond a simple data sheet, this document details the underlying scientific principles, provides robust, step-by-step experimental protocols, and outlines the necessary analytical methodologies for accurate quantification. By explaining the causality behind experimental choices, this guide serves as a practical and authoritative resource for generating a reliable and interpretable solubility profile, a critical step in the early-stage assessment of any new chemical entity.

Compound Overview and Physicochemical Foundation

A thorough understanding of a molecule's intrinsic properties is the logical starting point for any solubility investigation. These properties dictate the intermolecular forces at play between the solute and the solvent.

Molecular Structure and Key Features

This compound (CAS: 1363382-30-2) is a substituted indazole.[2] Its structure is characterized by:

  • An Aromatic Indazole Core: A bicyclic system composed of fused benzene and pyrazole rings, which contributes to its hydrophobicity.[1]

  • A Carboxylic Acid Group (-COOH): This is the most critical functional group for solubility. It is an acidic moiety, capable of donating a proton to form a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases aqueous solubility.

  • A Bromine Atom (-Br): Adds to the molecular weight and hydrophobicity.

  • A N-Methyl Group (-CH₃): This substitution at the N1 position prevents tautomerization that can occur in unsubstituted indazoles.[1]

Predicted Physicochemical Properties

While experimental data is the gold standard, predicted properties provide a valuable baseline for experimental design.

PropertyValue / PredictionSourceSignificance for Solubility
Molecular Formula C₉H₇BrN₂O₂[2]Foundational for all calculations.
Molecular Weight 255.07 g/mol [2]Influences dissolution kinetics and molar concentration calculations.
XLogP3 2.1[3]A measure of lipophilicity. A value >2 suggests moderate hydrophobicity and potentially low intrinsic solubility of the neutral form.
Polar Surface Area (PSA) 55.1 Ų[3]Reflects the surface area contributed by polar atoms. This value suggests the molecule has capacity for hydrogen bonding.
Acidity AcidicInferredThe carboxylic acid group will dominate the acid-base behavior, making pH a critical variable for solubility.

Guiding Principles: Factors Governing Solubility

The solubility of an ionizable compound like this compound is not a single value but a profile that depends on the conditions of the medium.

The Overarching Impact of pH

The solubility of this compound is inextricably linked to its acid dissociation constant (pKa). The Henderson-Hasselbalch equation governs the equilibrium between the neutral, less soluble form (HA) and the ionized, more soluble form (A⁻).

pH = pKa + log([A⁻]/[HA])

  • At pH << pKa: The compound will exist predominantly in its neutral, protonated carboxylic acid form (HA). In this state, its solubility will be at its lowest, referred to as the intrinsic solubility (S₀).

  • At pH = pKa: The compound will be 50% ionized, and the solubility will be significantly higher than S₀.

  • At pH >> pKa: The compound will exist almost entirely in its deprotonated, carboxylate salt form (A⁻), leading to maximum aqueous solubility.

Understanding this relationship is crucial, as the pH of the gastrointestinal tract varies from highly acidic (pH 1-2) to near-neutral (pH 6-7.5). A comprehensive pH-solubility profile is therefore essential for predicting oral absorption.

Solid-State Properties: The Unseen Variable

The arrangement of molecules in the solid state (crystallinity, polymorphism) has a profound impact on solubility. Different crystal forms (polymorphs) of the same compound can exhibit different melting points, stabilities, and, critically, different solubilities. It is imperative that solubility studies are conducted on a well-characterized, stable solid form to ensure data reproducibility.

Experimental Framework for Solubility Determination

A robust experimental design is required to generate reliable and meaningful data. The thermodynamic equilibrium shake-flask method is the gold-standard for this purpose.

Overall Experimental Workflow

The process involves saturating a solvent with the compound, allowing it to reach equilibrium, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Weigh excess compound C Add compound to solvent in vials A->C B Prepare pH-adjusted buffers / solvents B->C D Incubate & Shake (e.g., 24-48h at 25°C) C->D E Check for solid (confirms saturation) D->E F Filter supernatant (e.g., 0.45 µm PVDF filter) E->F G Dilute sample into mobile phase F->G H Quantify via RP-HPLC G->H

Caption: Workflow for Equilibrium Solubility Determination.

Core Protocol: Aqueous pH-Solubility Profile

This protocol details the steps for determining the solubility of this compound across a physiologically relevant pH range.

Materials:

  • This compound (confirmed solid form)

  • Phosphate, acetate, or universal buffer systems

  • Calibrated pH meter

  • Orbital shaker with temperature control

  • 2 mL glass vials with screw caps

  • 0.45 µm PVDF syringe filters

  • HPLC system with UV detector

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., at 1 pH unit intervals).

    • Rationale: This range covers acidic, neutral, and slightly basic conditions, allowing for a full characterization of the solubility curve around the compound's pKa.

  • Compound Addition: Add an excess amount of the solid compound to vials containing 1 mL of each buffer. "Excess" means enough solid should remain at the end of the experiment, which can be visually confirmed. A starting point of ~5 mg is often sufficient.

    • Rationale: Ensuring excess solid is present is the only way to guarantee the solution is truly saturated and that the measured solubility is the thermodynamic equilibrium solubility.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. 48 hours is preferable to ensure equilibrium is reached.

    • Rationale: Constant agitation is required to facilitate the dissolution process and reach equilibrium. Kinetic solubility (determined over shorter times) can often overestimate thermodynamic solubility.

  • Sample Preparation & pH Measurement: After equilibration, allow the vials to stand for 30 minutes for the solid to settle. Carefully open each vial and measure the final pH of the supernatant.

    • Rationale: The final pH can sometimes differ from the starting pH, especially for unbuffered solutions or at high concentrations. The final measured pH is the correct value to plot against.

  • Filtration: Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm PVDF syringe filter into a clean HPLC vial.

    • Rationale: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to a massive overestimation of solubility. PVDF is a good general-purpose filter with low compound binding.

  • Dilution: Immediately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Rationale: Saturated solutions are often too concentrated for direct injection onto an HPLC. A precise dilution factor is required for the final calculation.

  • Quantification: Analyze the diluted samples using a validated RP-HPLC method as described in Section 5.0.

Analytical Quantification by RP-HPLC

Accurate quantification of the dissolved compound is essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely available technique suitable for this purpose.[1][4]

HPLC Method Parameters

The following provides a starting point for method development. Optimization will be required.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent peak shape for the acidic analyte.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
Gradient Start at 10% B, ramp to 90% B over 10 minA gradient elution is efficient for separating the analyte from any potential impurities or excipients.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume that balances sensitivity and peak shape.
Detection UV at an appropriate wavelength (e.g., 254 nm or λmax)The indazole core is chromophoric, making UV detection suitable. The optimal wavelength (λmax) should be determined by a UV scan.
Calibration and Quantification Workflow

A self-validating system relies on a robust calibration.

G A Prepare stock solution of known concentration B Perform serial dilutions to create standards (e.g., 6-8 points) A->B C Inject standards into HPLC B->C D Record peak area for each standard C->D E Plot Peak Area vs. Concentration D->E F Perform linear regression (y = mx + c, R² > 0.99) E->F I Calculate concentration using regression equation F->I Use Equation G Inject diluted unknown samples H Determine peak area of unknown G->H H->I J Apply dilution factor to find final solubility I->J

Caption: HPLC Calibration and Quantification Workflow.

Data Interpretation and Presentation

The final data should be presented clearly to allow for straightforward interpretation.

pH-Solubility Profile

The primary output is a plot of solubility (on a log scale) versus the final measured pH.

Example Data Table:

Initial pHFinal Measured pHSolubility (µg/mL)Solubility (mM)Log(Solubility, mM)
2.02.055.10.020-1.70
3.03.0812.80.050-1.30
4.04.1194.40.370-0.43
5.05.09816.23.200.51
6.06.05>2000>7.84>0.89
7.07.01>2000>7.84>0.89
8.07.95>2000>7.84>0.89

From a plot of this data, one can estimate the pKa (the pH at which the solubility begins to increase sharply) and the intrinsic solubility, S₀ (the solubility at the lowest pH values).

Implications for Drug Development
  • Biopharmaceutical Classification System (BCS): Solubility is a key parameter in the BCS. A compound is considered "highly soluble" if its highest therapeutic dose is soluble in ≤250 mL of aqueous media over the pH range of 1.2-6.8. This profile is the first step in making that determination.

  • Formulation Strategy: If the intrinsic solubility is low, formulation strategies such as salt formation (to create a more soluble form) or amorphous solid dispersions may be required to improve oral absorption. The significant increase in solubility at higher pH for this compound suggests that it is an excellent candidate for salt formation with a suitable base.

Conclusion

Characterizing the solubility profile of this compound is a foundational activity in its evaluation as a potential drug candidate. This guide has provided the theoretical basis and a detailed, practical framework for executing this study. By employing the gold-standard shake-flask method across a range of pH values and utilizing a validated RP-HPLC method for quantification, researchers can generate a reliable and comprehensive dataset. This data is not merely a set of numbers but a critical tool for informing future formulation strategies, predicting in vivo behavior, and making crucial decisions in the drug development pipeline.

References

  • CN119000907A - Detection method of indazole derivatives - Google Patents.
  • Buy 1H-Indazole-3-carboxylic acid, 6-bromo-1-methyl - Echemi.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.
  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate.
  • Imidazole quantification by LC determination - 2019 - Wiley Analytical Science.
  • This compound.

Sources

Physicochemical properties of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid

Executive Summary

This compound is a heterocyclic compound built upon the indazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, including roles as a kinase inhibitor.[1] A thorough understanding of its physicochemical properties is paramount for its application in drug discovery and development, influencing everything from synthesis and formulation to pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, details rigorous experimental protocols for their determination, and discusses the implications of these properties for researchers, scientists, and drug development professionals.

Introduction and Molecular Identity

The indazole ring system is a critical pharmacophore, and its derivatives are actively investigated for various therapeutic applications.[1] this compound combines several key functional groups that define its chemical behavior: the aromatic indazole core, a bromine substituent at the 3-position, a methyl group on the indazole nitrogen (N1), and a carboxylic acid at the 6-position. This specific arrangement of functional groups dictates its solubility, acidity, lipophilicity, and potential for intermolecular interactions, which are critical parameters for its journey as a potential drug candidate or a key chemical intermediate.

Molecular Structure:

This guide will systematically explore the essential properties that define its behavior in both chemical and biological systems.

Core Physicochemical Properties

A summary of the key identification and physicochemical parameters for this compound is presented below. It is important to note that while some data is available from chemical suppliers, many key experimental values like pKa and solubility are not publicly documented and must be determined empirically.

Table 1: Summary of Physicochemical Properties

PropertyValueSource / Comment
IUPAC Name This compound-
CAS Number 1363382-30-2[2]
Molecular Formula C₉H₇BrN₂O₂[2]
Molecular Weight 255.07 g/mol [2]
Physical Form SolidAssumed based on related structures
Boiling Point 436.5 ± 25.0 °CPredicted for an isomer (6-bromo-1-methyl-1H-indazole-3-carboxylic acid)[3]
Predicted XLogP3 2.1Predicted for an isomer (6-bromo-1-methyl-1H-indazole-3-carboxylic acid)[3]
Solubility

Solubility is a critical determinant of a drug's bioavailability.[4][5] The structure of this compound suggests a complex solubility profile. The carboxylic acid group provides a handle for aqueous solubility, which is expected to increase significantly at pH values above its pKa as the carboxylate anion is formed. Conversely, the brominated aromatic indazole core contributes to its lipophilicity, favoring solubility in organic solvents like DMSO, DMF, and alcohols.[6]

Given its importance, the thermodynamic equilibrium solubility must be determined experimentally across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[7] The shake-flask method is the gold standard for this determination due to its reliability.[8][9]

Acidity Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH. For this compound, the primary acidic proton is on the carboxylic acid group. Its pKa value is crucial for predicting its solubility, absorption, and interaction with biological targets. The pKa can be reliably determined experimentally using methods like potentiometric titration, which involves monitoring pH changes upon the addition of a titrant.[10][11] Spectroscopic methods that measure changes in absorbance as a function of pH can also be employed.[12]

Lipophilicity (logP and logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's preference for a lipid versus an aqueous environment.[9] This property is fundamental to predicting a drug's ability to cross cell membranes and its overall ADME profile. The logP is the partition coefficient of the neutral species, while logD accounts for both neutral and ionized forms at a specific pH.[13] For an ionizable molecule like this one, logD is the more physiologically relevant parameter. The shake-flask method using an n-octanol/water system is the standard for experimental logP/logD determination.[9][14]

Spectral Characteristics
  • ¹H NMR: Protons on the aromatic ring would appear in the aromatic region (typically 7.0-8.5 ppm). The N-methyl protons would present as a singlet, likely around 3.5-4.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: Aromatic carbons would resonate in the 110-150 ppm range. The carbonyl carbon of the carboxylic acid would be significantly downfield (>165 ppm). The N-methyl carbon would appear upfield.

  • Infrared (IR) Spectroscopy: Key absorbances would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C=C/C=N stretches in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ or [M-H]- due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Determination Protocols

To ensure scientific rigor, the following protocols are provided for the empirical determination of key physicochemical properties.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility, which is crucial for Biopharmaceutics Classification System (BCS) classification.[7]

Methodology:

  • Preparation: Prepare buffers at desired pH values (e.g., 1.2, 4.5, 6.8, 7.4).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. The excess solid is critical to ensure equilibrium with a saturated solution.[8]

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspensions to settle. Separate the saturated supernatant from the excess solid via centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.[4]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.[4]

Causality: Using a long equilibration time ensures that the measured concentration represents the true thermodynamic solubility, not a transient supersaturated state. Maintaining a constant temperature is critical as solubility is temperature-dependent.[7]

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Analysis prep1 Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) prep2 Add Excess Solid Compound to Buffers eq1 Agitate at Constant Temp (e.g., 24-48 hours) prep2->eq1 Ensure Equilibrium sep1 Centrifuge/Filter to get Saturated Supernatant eq1->sep1 Isolate Liquid Phase ana1 Quantify Concentration (e.g., HPLC-UV) sep1->ana1 Measure Dissolved Compound

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa) Determination (Potentiometric Titration)

This classic method provides high accuracy for pKa determination by generating a titration curve.

Methodology:

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[10]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water with a co-solvent like methanol if needed) to a known concentration.

  • Titration: Place the solution in a jacketed vessel at constant temperature (e.g., 25°C). While stirring, add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) titrant.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[11]

Causality: The half-equivalence point is where the concentrations of the protonated acid (HA) and its conjugate base (A⁻) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa.[15]

G start Calibrate pH Meter prep Prepare Analyte Solution (Known Concentration) start->prep titrate Add Increments of Standardized Titrant (Base) prep->titrate record Record pH after Each Addition titrate->record plot Plot pH vs. Titrant Volume record->plot analyze Determine pKa from Half-Equivalence Point plot->analyze

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (logP) Determination (Shake-Flask Method)

This is the benchmark method for measuring the partition coefficient between n-octanol and water.[9]

Methodology:

  • Phase Saturation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for logD) with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.[13]

  • Compound Addition: Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel. Shake the mixture for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[13]

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) layers using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate logP using the formula: logP = log₁₀(C_oct / C_aq).[14]

Causality: Pre-saturating the solvents is a critical step to ensure the thermodynamic activity of each solvent remains constant during the partitioning process, leading to an accurate and reproducible measurement.

G cluster_ana Analysis & Calculation prep1 Pre-saturate n-Octanol and Water/Buffer prep2 Dissolve Compound in Aqueous Phase prep1->prep2 part Mix Phases & Shake to Reach Equilibrium prep2->part sep Separate Aqueous & Octanol Phases part->sep ana_aq Measure [C]aq sep->ana_aq ana_oct Measure [C]oct sep->ana_oct calc Calculate logP = log([C]oct / [C]aq) ana_aq->calc ana_oct->calc

Caption: Workflow for Shake-Flask logP Determination.

Significance in Drug Discovery and Development

The physicochemical properties of this compound are not merely academic data points; they are predictive indicators of its potential success as a therapeutic agent.

  • Solubility & pKa: These interconnected properties govern dissolution rate and absorption in the gastrointestinal tract. A compound with low aqueous solubility may suffer from poor bioavailability, requiring complex formulations.[8] Understanding the pKa allows for the selection of appropriate formulation strategies, such as salt formation, to enhance solubility and stability.

  • Lipophilicity (logP/logD): This parameter is a cornerstone of the Lipinski's "Rule of Five," a guideline for oral bioavailability.[13] An optimal logP/logD value (typically between 1 and 5) suggests a balance between aqueous solubility needed for dissolution and lipid permeability required to cross biological membranes. Deviations can predict issues with absorption, distribution, or clearance.

By determining these properties early, researchers can make informed decisions, triage unpromising candidates, and rationally design molecules with improved drug-like characteristics, ultimately saving time and resources in the development pipeline.

Conclusion

This compound is a compound with significant potential as a building block in medicinal chemistry. This guide has outlined its core physicochemical identity and emphasized the necessity of empirical determination for critical parameters like solubility, pKa, and logP. The provided protocols offer a robust framework for obtaining high-quality, reliable data. A thorough characterization of these properties is an indispensable first step in evaluating the compound's suitability for further development and is fundamental to the principles of modern, data-driven drug discovery.

References

  • How To Find Pka. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA41ayq8FdE83RdgeVSp7Zy4Zv9WBgVG-uMMogPqFB1gXNrgLOcKTWgiFKQ09pUfQzKZloR0nrxgxSABQaJS0kC3hbFNS6LXe8sL6FLJWqUccde9DQtNX8ELnaShhCHBV_C9S1iSw8OjvkCGSCsUNWagZVQQEjpDxrzV51AqemFEru5w==]
  • This compound. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.
  • Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate - CHIRALEN. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC1hUtueiJCskdq1PVjBWhYZzmiItjzYkjPn04NxRXHn2tfLMOf3V794uINYlehZsdn__DSTA3DVIyjIaaIDmBZiOoLkGOah5apTej-oheMZ8r-yt4wVYdDkN1YhJzTnTubumie00lt3KKgIorDM_he-BDC3MLY8udU9jzWpdDGUw8Y5LvIvvF]
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECdw4QUfmE7HNuB5ugPpPL8ZjuCFFDz8KKrpDihjjlDRt-76Aeaxt6ZHYH2byOmiLlPVoi3gMMQD45XFD3HkYtcioHWQYqh6WccYMLe-dAQeJTgHkR0d3uqW3pCHCB7LT7XayveHsobQ2ZAWHnLEj-l0fzmEHpPANV9fN_w67x9qp7n1kQiwafgTDKMpfNB3wxbceXTjdjgsBXig==]
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQmexryVNvWZFdgv1pDD9xJRRbGTVlmcJnYFHIOOmujQZ0mucWvrPaKCALmSU-Z58dxSQ64ljhmH5lI5FZMW204LAoAlVfQiBYqxVT2OECHkD3SRIvdresQpF-hFLJKLzmfT_RnXdt0nfuLLtwz4dnh0OIPKzXpgAl6deD98lxp5R44pVdAIuEBHl2fRva8PUA_8V8QPZoM2YJdfw_W0SPXy-e]
  • LogD/LogP Background. (n.d.). Enamine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt5GhYN3CeHsOS6vn1pWYFGsIyi0FnbfLVlubAvo6Lqzx1PYGAzzvpTlJE-lf_XcoAJ0EZf6ZjX4cnXCD-SGCZH1vSdKqQdUSLDrv_FjEzsxbRS2IDSRIyiIDHVK9Y69E_E-EBusRGsCxq5Cl-LNDYUSlx]
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIKhFt17hwjTFmNjFRbPTVPFZmtctN9KyecErDMFQ8-Xr3wazmviqEyhJiUIiQ0xj364y92TXwDWb68nJVCgrDkRMB4mkYkQNlmksr2SQ4yX-rcwx4slIKxIVofAoa]
  • Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). ULM. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiiCtAjld55unBfW87595hUOE2DTTmmyI0MfKewmVrkr70Hz0ZzsPuvfY5w4lZ3t0BRM1pyJRpkbgKU65scnIQVxNoTv6hToH8mbUGVuX8so1IPYKaxxOuiK5ghV6rWwFW8SL1ctRdTgnAB7jddNWwldCLIyAhPWyFaF-zoTLhb-BJ]
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa1PjedfJQCkHBWA4L7h5LmGkzTTVe3X2REu2zuJTGsNredkSPhHrnakZHQG0TX3VTjoiYG65mDKDIJAflpaDOpd3c6j4py1wLtxeo_4tcKELX9bZHv2_BC6nQnBrqs_WRu4yLYJwQ8eiWAQC2YhaGUcC_JkPB8vRU8338IZoldB94HF-nGZQc4uGIvGL0kyWzcBbJTbtpjJa2qE8DWxfs5EdPxzc57urbVbwMlMZv-cS-C4JEDKb4DCIj-_kVBKEjT3LklUapknJj6rg8DuIiioVUod0YYsyrRzN_IZmoQw-ys3C9lc0LLfVLX5Aru1Zc]
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3eHcClOMhiys7HWXvaOVVLxmNSiliBc0xF8RfvzyCfXGX4pYx73jAAYj5yWSzB-j2efrLhTTLuzRDBA5459km7GATM5AwQPpBI7R8NpWpo-OkDMTtWINuAFR9H1mERX6wxUOmIFl-PLET3Q==]
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh5SegHdCpQ9AttUwdQAMw7uEQCYDvBNRHSW_I5IXWPRc3ciNTeBhYorBopMRyZC2VJffKVQi45t7k8-xi2L-SebHBnr6vwjz60KGOyB6BWVFn6gDmLcfAjwYIYLQGJFybDzmHpbYTJv6I_jhaueTlx_ZTyWlPo-54J2-eitqTHgXOPxix]
  • 3-Bromo-1H-indazole-6-carboxylic acid. (n.d.). CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG41Z1FKWukzciPOd3QXMFZe-g0sxGJbSvTENK-ypqn6CXiZjgFuxhp88NsS6X4e0ufaQWxRILVNwz8Yce8rjuQDSRVfIj_2zDZRh-dYcaNGjC5s5EmB2JMmeXh4sneT10YZFB4d8RVyIq8FTvOOJVZMvXCZullEy6mn1Xb8GhpmGwuf1I7dOut3khQJw473XEpLHlPQdHEF0o=]
  • pH measurement and determination of pKa value. (2023). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyU2v5b4ZCHwR6LkvfQXkRcfFCSxDItUuIHpYpJ4RiXPjbsGh5BJBtyv5Jf1rCm_WsoieNSUmSr7FwucGJUadDOXIR1d2KRBJ3azMLpo76LMJo4Ub1x90EbVpvIDmbZjs8EReW95y7h6Tr-yFDhYwDXBjag4OClu-TCeH9IcNFJVDWPMLH84wsjW7W59TuFPduzBMbRZGzJz3SUwCZsBsTWarPc3UTffi7RiIi-yiJRNZO-vZ3YvRwKAtYRcIHly7hP-MIDl_1Z8bm1Ud_lrN-wk8NIfo-LWsFuXrM8q_NrCHUdiwLW-xBqRhcmI1OyMwXV9IHloTqtQCW]
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4P2hhWbXUy7yIr3k3jATmZcUgOfJs-tuWgnYNkuEyY8ikMX8SoBlybBdwZy47w6EfZoDCmoiZbQ0e_wGdQH26po9sUkazRRDOLAocIcw964s51kbBhoXBhHp_ILBIBylQDoKEbxYeQkhdR3-DQ7CRRNEQoTfOXRSilifB9T_r93wZ2gydXWLhx4V-]
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu6dl6nrHU_yiYVgUIHiszUiB4Y4om-RErUJ0wxPf8COi3ex8Yr1r8CZinpntxoGqY6dQLtKySl350uBD9gkcmDB5MHX6BblJSmH52heH75z-JGvBK6jrNCuGpQ9NNVUwN_HLJT4bAcJqYOLsqBdV2LZGq_2xN3El3mGjgXDgwZ9dKB1PWnw8d0n1S1nMkx4rRkfnyMHiutQ==]
  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3IMChSurXxJNHA1Ix4DLDPL77BYrJVoAnpSMIWFInDwuXtr72s-bXEQAeBTrS5ayX9dsNC91uUiwMqL2x2qI8ssyj00000HAUttpciO4oYUpkAHsSZWyMpO0ILzyqhGDZ4y8Qjnjpnc-963zE2kmyABwdXKhcm0w_Z6ofY8N2rI5X1VXOuKg2OLDfT6FRX3oTnNNunXAxxswt_mtbbiBeseFsvn-tWR9rrqzgiNc=]
  • 3-Bromo-1H-indazole-6-carboxylic acid. (n.d.). BLD Pharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvQKtTlV7FFDmXrQaQkAWTRCu2OCQfWsCVIQg4d5jVAvThE7VFOTxCwtZUwsONoxqUnwDh3p5Cb0Kfodg2qUVmOscL9YGbUgD8Yjx1esgiCxVoEnP7JKa7lBDJcQOCk-nsneC0J_uFh1LwMA0=]
  • 1H-Indazole-3-carboxylic acid, 6-bromo-1-methyl. (n.d.). Echemi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU_QJKMOlhn34PBW_VvqOA2jgtkjjLGTd6DaKYYlbaV0MEoYVcKqEnaj19P-PFsHUDkLMtLB8z8EnGjTN2L9LT5fba0FIFrIOQHCKEoOjMF2fev6Ks6Gt7ErfqISKwfHQKFJYA3yhXw6UI5AJoiRgRI26hh4eMLid9ie24pHKeMcCuTK2AS8vz-DT-pFrvoaKrNEYb5wwLHbY=]
  • Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfHpMdOavr_vgrTzebe_wm8gMkAVIBOyAnYpPSEDDvbkKrMl2I1zrBmcDZAXP--x3EuFhBXXs6Yb2z4Lll08g7jiSGtiFZrR3RD-FLZpstlEaOznZAfnU4QYXu1WYvZoXNT84636IX5g2w9jMSOGSLS5IMFiXv7Q4O0rjz9jIBtIy1ydrDwrY1ZlIydpJ4TdTcHw==]
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxHBNuF0KtQQAcldD53ldffoNI7GNenEpNTfl_wRXzZopIejnsht7unUGcEHTlY5VIf331eF4T2vhWed9DSL1jEUqEQa5s65jQMBRfCDPc_mctZOvqu7cSfMvBOFUiDIVXRlm4wQPSM-Hv8YfHGzEWtNqPuInP]
  • CAS 885522-04-3 3-BROMO-6-FLUORO (1H)INDAZOLE. (n.d.). BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfn8my0gYW75B_Oi9KFnbeyL0YIfBMQGLpb4VpK2SzbfFV1R_ZZDd5Yd5D5RHyHMVhB5I557IRBBvKuXr3CxOh-KsiFo3gQZ3MaJ_v1YU-DiH4Q_nxpFy2jbx22LvgEFcqLGc9zjGQTQrbVqIUrwH6mxxXeXU0bMWwuqD8IK114d5_SluF7SGMFBTfANuE]
  • Supporting Information. (2007). Wiley-VCH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFMTLO7sFoplsxsAai0k41dNQEAhM7cddQCvYXrY0PBTbuEr8W8HxPtatkjmJVkJTgTy4nqtI81mAZOBc4qWOA5M8etYjAAobqEj9jXW12G8_ZoC1RODryISf0OhtHAq4jRja9cCuM3YiDN2u4HW6mo8U8eSg=]
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtxznsoIWeL41CBmntVgipEACX-59XTND7f9eZkMhpxiHWzjKwG2dRJo5wkFm9xejBLCp8QCFPpt9Vc7qegJBVOaZK02Kf8fKL7IaZB1RAL2zpT-GLGUUjEiIvHeB8TCocLNEga-PWIqkYw-xCg_GZhK6wKGVR5w==]
  • 3-bromo-1H-indazole-6-carboxylic acid, min 97%, 1 gram. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTLYT7e4Rhm9nG-FVbENDct3DLsaYXc0GJSGGWuhIShhCp1cwKOKnhF85Y-hVaDBilTdVHt_QWDCIgG3XGeRPQNh9mbQzbn1SUCQuwKmc1nmDQedHHISDTdIsSs0DIjyRMV8pVEOE2jvzSfktDWX7q1OH5IXnnPcofNTuFZGyQFIdEbb9r6jp5b8u6QkbyArKi1mvhjRo=]
  • 6-bromo-3-methyl-1H-indazole. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqzRCmKpnfrIBNQ6ufnldXdnO-7WoGndWR_nXh0G-Wu7D-KBxKqJIEPGhryu6LFDwyF10Xtagr54pdQUpa0Q-MEoxMiIBNXJa5deIw8k7WKLPKa0GNjkZQkDLB8MX3hdOKYKEiOhGf61SCr0UvzhrZ8o8J865QcnJwL9u93JMadg==]
  • Indazole-3-carboxylic acid. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKh2EyI0kFJIMkJYPYuhY3fXebq37tLBUvqpVmzYVmvEmcuCLqf53RzPP5XfVJbKKXZqwugYoQtGumH3Z8PZOpS85lxkaetnnbpDtmJ7fnBxKNHeddl6FEI8a8fnqP0EyKcsON0B1EFHvKUPu1ZxZhjkrWT-8TzZNBMZOHgzQ=]
  • 6-Bromo-1H-indazole-3-carboxylic acid. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSwF5rLgpAVqpdTSa7l90LGiZr5Ppn9oBJDdXZgs8RiFsqmUbsoESXbr4P-hWkDZZIUe1ipE2KBu54SmWkYxW-L2cLLxJgI7BM6xg-xdrYdtAJawzXhhtPGNySgU0Stp26kFDdCyzkJwJkQSUOjUOHDCuH_g7wx4rSXOWoKZhG5Q-LZY7L-A==]
  • Process for preparing 1-methylindazole-3-carboxylic acid. (2004). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY8mEkSgxW37-RxH9GsH1LYfOIYyGBEfmKVnm89rtF-NDAwUykcvni9LUXEN7nJ-DeWbWJXK_KD68B-NnqRA-ArhbqCOAOXuPyOEWWZOXL63MpJK3dfvI499NQsqUJkii7mAYwvq7WCXjMREDc_g==]
  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5Jgt-_ZvScPCDZeEfHnp9Bjy3hqxTXXb8q7po1ot0dQthhfC84Q7KUa0-0zffbZxnLwj4GUNcJWw3QT1fTEbwhnOxCRXgRybT8xpOpmGGjHgg5_SlVO9ce7jqx68F6kumX3usWY-04-H-Rm7lJs-yJmp2x-mK1vzLN7OBrroKMZ8oU6GS1z-NsLtgsak=]
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtprniWUALIJ4xiHXG4vKuSqw0S20ExPCYXTKpyurOgfa0Gh-mOFfoT-SFAOllSS5lzax0hsTkdOZT9zyTkxjxi12kMxpHnX0H5sKp_0WK67kA5ealJVAsnhUez-Y85GJEBY2JJtm3Wz1-OWYD4eQcEtLDMg8FthU=]
  • 1-Methyl-1H-indazole-3-carboxylic acid. (n.d.). PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuXWlb-kLAqG71ZjI_FADigg-YsT4QLxz-43oPgTSFn3ZkWaTMI2B_tITnjDS-wSPdLib_y-Cu0eOxbUlrcBC0A5NUcsLHsxyPWj-cQuKFydq8qn0Tb6mNeoIKSdPxdvQhas6yk3tTxBCmnA==]
  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYix9Ad2sak5OOVspOVmzKjjDWURANT46qs7q5i1i2ifSuaU2HcOChDlY55W_wPvd49L-eto9IfJXDeqalk88RBclj-QPyLxgAT_xnz2frE9MEGBeyduLAp9UiKI1WDzOjBwjgSvlWH7R5kBlLgtyQST06olNFtUVbShcBeI7H9mXNuOMWEXrLXhnCT0LsLXO-WzMOeN89fA==]
  • 1H-indazole-3-carboxylic acid methyl ester. (2025). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcWdumXcjlkAJCHGGodgurkyIApUil0aEe9DlhrU3qaz_-kpqWZ45MyttkhcSNRxyoUzDt89sA6_Ao0wPwh5papDpUpKI1ddP2vB1zvJ_HumRbMMayfBtra796Ah0DEsIYtNu3LgUPkyXsjD_G30tUFC79vhp-XoHCI5XFqxbU]
  • 1H-Indazole-3-carboxamide. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnkkCpMKUOzwbBvJKldqamxWaBCRjZH9toKpe4o-VH7Bzj_C7Oi6ZrQiTGs_SaeAcFlsFrYgCnbYUl-MnsJjSifl8sXkYpR6z9Jk5aylfRc8dU1-BYrGW6uB1dCfoB4_ORTG8nt0vBQWUlNQ5O2xQUklsYiJBrw6t0ilIYQQ==]
  • 3-Methyl-6-nitro-1H-indazole. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwtdX04JjvayQLHCt5iOJGFzvZ46QJc_acl3swWvxevqvjUkCzTdg_eEaWgsyrhGUmWUqPQ_ViHGVco4DuC3426tHM2fPQL8wx-w3XsouBdEprz721GM4bgqUuZ8Ihe8kMR0HIQwtBu4hynQi9CdzPLlrKRE_1AyIHg6K2wj9iaw==]

Sources

Spectral Characterization of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid: An Analytical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a detailed analytical framework for the characterization of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a comprehensive set of predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It is designed to serve as a practical benchmark for researchers, scientists, and drug development professionals involved in the synthesis and verification of this and related indazole derivatives. The guide includes detailed methodologies for data acquisition, in-depth interpretation of expected spectral features, and a summary of key analytical workflows.

Introduction and Molecular Overview

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. The indazole scaffold is a privileged structure in drug discovery, appearing in a wide range of pharmacologically active agents, including kinase inhibitors and anti-cancer drugs. The specific substitution pattern of this molecule—a bromine atom at the 3-position, a methyl group on the pyrazole nitrogen (N1), and a carboxylic acid at the 6-position—creates a versatile building block for further chemical modification.

Accurate structural confirmation is the cornerstone of chemical synthesis. This guide provides the expected analytical signature of the title compound to facilitate its unambiguous identification.

  • Molecular Formula: C₉H₇BrN₂O₂

  • Molecular Weight: 255.07 g/mol

  • CAS Number: 1000339-40-7

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind the expected chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal five distinct signals corresponding to the different proton environments in the molecule. The choice of solvent is critical; DMSO-d₆ is recommended as it effectively solubilizes the carboxylic acid and its protons are less likely to exchange with the analyte's acidic proton compared to protic solvents like methanol-d₄. The acidic proton of the carboxylic acid is expected to appear as a very broad singlet at a downfield chemical shift (δ > 12 ppm)[1].

The aromatic region will feature signals from the three protons on the benzene ring portion of the indazole core. Their chemical shifts and coupling patterns are dictated by the electronic effects of the bromine and carboxylic acid substituents. The N-methyl group will appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

Predicted δ (ppm)MultiplicityApprox. J (Hz)IntegrationAssignmentRationale
~13.1broad s-1HCOOHThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange[1].
~8.25s (or narrow d)< 1.01HH-7Positioned between the electron-withdrawing carboxylic acid and the pyrazole ring, this proton is expected to be the most downfield of the aromatic protons.
~7.90d~8.51HH-4This proton will show a standard ortho-coupling to H-5. Its chemical shift is influenced by the adjacent bromine atom.
~7.70d~8.51HH-5Ortho-coupled to H-4, this proton is expected to be the most upfield of the aromatic signals.
~4.10s-3HN-CH₃The N-methyl group is a singlet and its chemical shift is characteristic for N-alkylated indazoles.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for each unique carbon atom in the molecule. The chemical shifts are predicted based on hybridization and the electronic influence of adjacent substituents. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing above 165 ppm. The carbon atom attached to the bromine (C-3) will also have a characteristic shift, generally found in the 115-125 ppm range for bromo-substituted aromatic systems.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

Predicted δ (ppm)AssignmentRationale
~167.0COOHThe carbonyl carbon of the carboxylic acid group is highly deshielded.
~142.0C-7aA quaternary carbon at the ring junction.
~138.5C-3aThe second quaternary carbon at the ring junction.
~131.0C-6A quaternary carbon attached to the electron-withdrawing carboxylic acid group.
~128.0C-4Aromatic CH carbon.
~122.5C-5Aromatic CH carbon.
~120.0C-7Aromatic CH carbon, deshielded by the adjacent carboxylic acid.
~118.0C-3The carbon atom directly bonded to bromine.
~36.0N-CH₃The N-methyl carbon, appearing in the aliphatic region.
Experimental Protocols for NMR Data Acquisition

A self-validating protocol ensures data reliability and reproducibility.

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Acquire data at a constant temperature (e.g., 298 K).

    • Use a spectral width of at least 16 ppm to ensure all signals, including the carboxylic acid proton, are captured.

    • Apply a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, ensuring accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence.

    • A wider spectral width (~220 ppm) is necessary.

    • A larger number of scans will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the most informative technique would be High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI).

Expected Mass Spectrum and Fragmentation

The key feature to look for in the mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments, which is a definitive indicator of the presence of a single bromine atom.

Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)

Predicted m/zIon FormulaIdentity
254.9769[C₉H₈⁷⁹BrN₂O₂]⁺[M+H]⁺
256.9748[C₉H₈⁸¹BrN₂O₂]⁺[M+2+H]⁺
276.9588[C₉H₇⁷⁹BrN₂NaO₂]⁺[M+Na]⁺
278.9568[C₉H₇⁸¹BrN₂NaO₂]⁺[M+2+Na]⁺

Fragmentation Pathways: Under typical ESI conditions, fragmentation might be limited. However, if tandem MS (MS/MS) is performed, characteristic losses can be expected:

  • Loss of H₂O (18.01 Da): A common fragmentation for carboxylic acids.

  • Loss of COOH (45.00 Da): Decarboxylation is a primary fragmentation pathway. The resulting fragment would also exhibit the characteristic 1:1 bromine isotope pattern.

Experimental Protocol for LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Employ a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This separates the analyte from potential impurities.

  • Mass Spectrometry:

    • Operate in positive electrospray ionization (ESI+) mode.

    • Acquire data over a mass range of m/z 50-500.

    • Ensure the mass accuracy is below 5 ppm to confidently determine the elemental composition from the measured exact mass.

Integrated Analytical Workflow

The structural confirmation of this compound relies on the synergistic use of multiple analytical techniques. The workflow diagram below illustrates how each piece of spectroscopic data contributes to the final structural assignment.

G cluster_structure Molecular Structure (C₉H₇BrN₂O₂) cluster_techniques Analytical Techniques cluster_data Key Spectral Features Structure 3-Bromo-1-methyl-1H- indazole-6-carboxylic acid HNMR 1H NMR Structure->HNMR elucidates CNMR 13C NMR Structure->CNMR confirms HRMS HRMS (ESI) Structure->HRMS verifies Protons Chemical Shifts Multiplicities (s, d) Integration (1H, 3H) HNMR->Protons provides Carbons 9 Unique Signals Carbonyl (COOH) C-Br Signal CNMR->Carbons provides Mass Exact Mass (M+H)+ ~1:1 Isotope Pattern (M, M+2) HRMS->Mass provides Protons->Structure confirms proton environment Carbons->Structure confirms carbon backbone Mass->Structure confirms molecular formula & Br presence

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A Comprehensive Guide to the Synthesis of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid: Strategies and Methodologies for a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted indazole core serves as a "privileged scaffold," a molecular framework frequently found in biologically active compounds, including kinase inhibitors.[1][2] This technical guide provides a detailed, field-proven synthetic pathway for this valuable building block. We will dissect a logical, multi-step synthesis starting from commercially available precursors, explaining the causality behind experimental choices and providing robust, step-by-step protocols. The narrative emphasizes chemical strategy, reaction mechanisms, and process optimization, designed for researchers, chemists, and professionals in the pharmaceutical industry.

Strategic Approach: Retrosynthetic Analysis

A successful synthesis relies on a logical deconstruction of the target molecule into simpler, accessible precursors. Our retrosynthetic strategy for this compound identifies three key disconnection points: the N1-methyl bond, the C3-bromo bond, and the C6-carboxylic acid, leading back to a foundational indazole core. The forward synthesis is therefore designed in three primary stages:

  • Formation of the Indazole Core: Construction of 1H-indazole-6-carboxylic acid.

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position.

  • Final Functionalization: N-methylation and deprotection to yield the target molecule.

This strategic sequence ensures high regioselectivity and minimizes competing side reactions.

G Target This compound Intermediate1 Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate Target->Intermediate1 Hydrolysis (Deprotection) Intermediate2 Methyl 3-bromo-1H-indazole-6-carboxylate Intermediate1->Intermediate2 N1-Methylation Intermediate3 3-Bromo-1H-indazole-6-carboxylic acid Intermediate2->Intermediate3 Esterification (Protection) Intermediate4 1H-Indazole-6-carboxylic acid Intermediate3->Intermediate4 C3-Bromination Intermediate5 6-Methyl-1H-indazole Intermediate4->Intermediate5 C6-Oxidation Intermediate6 4-Methyl-2-nitrobenzonitrile Intermediate5->Intermediate6 Reductive Cyclization StartingMaterial 4-Methyl-2-nitroaniline Intermediate6->StartingMaterial Sandmeyer Cyanation G cluster_0 Part I: Core Synthesis cluster_1 Part II: Functionalization A 4-Methyl-2-nitroaniline B 4-Methyl-2-nitrobenzonitrile A->B Sandmeyer (NaNO₂, HCl, CuCN) C 6-Methyl-1H-indazole B->C Reduction (SnCl₂, HCl) D 1H-Indazole-6-carboxylic acid C->D Oxidation (KMnO₄) E 3-Bromo-1H-indazole-6-carboxylic acid D->E Bromination (NBS, DMF) F Methyl 3-bromo-1H-indazole-6-carboxylate E->F Esterification (MeOH, H₂SO₄) G Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate F->G Methylation (CH₃I, K₂CO₃) H 3-Bromo-1-methyl-1H- indazole-6-carboxylic acid G->H Hydrolysis (NaOH, H₂O)

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An In-depth Technical Guide to the Reactivity of Bromo-Methyl-Indazole Carboxylic Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active molecules, including kinase inhibitors for oncology and antiemetic agents.[1] Within this class, bromo-methyl-indazole carboxylic acids represent a particularly versatile and powerful building block for drug discovery and development. These molecules are trifunctional, offering three distinct and orthogonal points for chemical modification: the bromine atom, the carboxylic acid group, and the N-methylated indazole ring.

This guide provides a comprehensive exploration of the reactivity of these scaffolds. It is designed for researchers, medicinal chemists, and process development scientists who seek to leverage these building blocks in their synthetic campaigns. We will move beyond simple reaction lists to explain the underlying principles, causality behind experimental choices, and the strategic considerations necessary for achieving high-yield, selective transformations. This document will serve as a field-proven manual for navigating the synthesis and functionalization of this critical molecular framework.

I. Synthesis of Bromo-Methyl-Indazole Carboxylic Acid Scaffolds

A robust synthetic strategy begins with the reliable preparation of the starting materials. The synthesis of bromo-methyl-indazole carboxylic acids typically involves a two-step sequence: electrophilic bromination of the indazole core followed by N-alkylation.

Electrophilic Bromination of Indazole-3-Carboxylic Acid

The indazole ring is susceptible to electrophilic aromatic substitution. The bromine atom is most commonly introduced at the 5-position due to the directing effects of the fused ring system.

A standard and effective protocol involves the direct bromination of indazole-3-carboxylic acid using elemental bromine in a suitable solvent like glacial acetic acid.[2][3]

Experimental Protocol: Synthesis of 5-Bromo-1H-indazole-3-carboxylic Acid[2]
  • Dissolution: Suspend indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid. Heat the mixture to 120 °C until a clear solution is obtained.

  • Cooling & Bromine Addition: Cool the solution to 90 °C. Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise.

  • Reaction: Maintain the reaction temperature at 90 °C for 16 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water and stir for 15 minutes.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid (Typical yield: 87-88%).[2]

N-Methylation: A Critical Step for Regiocontrol

The methylation of the indazole nitrogen is a critical step that dictates the final structure and properties of the molecule. The reaction can produce two regioisomers: the N1-methyl and N2-methyl products. The ratio of these isomers is highly dependent on the reaction conditions, particularly the choice of base and solvent.[4][5]

  • Kinetic vs. Thermodynamic Control: Alkylation at the N2 position is often the kinetically favored product, while the N1-substituted indazole is the thermodynamically more stable isomer.

  • Influence of Base: Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective for achieving selective N1 alkylation.[5] Using a strong base ensures the complete deprotonation of all acidic protons (both the carboxylic acid and the N-H proton), which can favor the formation of the more stable N1-anion.[5] Weaker bases, such as potassium carbonate (K2CO3), may only deprotonate the more acidic carboxylic acid, leading to different selectivity, including potential O-alkylation.[5]

  • Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically used to facilitate the reaction.[5]

Optimized Protocol for Selective N1-Methylation[5]
  • Setup: To a solution of the bromo-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF at room temperature, add sodium hydride (NaH, 3.0 eq) portion-wise under an inert atmosphere (e.g., Argon or Nitrogen).

  • Methylation: After stirring for a short period, add the methylating agent (e.g., iodomethane or dimethyl sulfate, 1.3 eq).

  • Reaction: Allow the reaction to stir at room temperature for 3-21 hours, monitoring by LC-MS for completion.

  • Quenching and Work-up: Carefully quench the reaction with water and extract the product with a suitable organic solvent. Purify via column chromatography to isolate the desired N1-methyl isomer.

The following diagram illustrates the synthetic pathway to the key starting materials.

G Indazole3COOH Indazole-3-carboxylic Acid BromoIndazoleCOOH 5-Bromo-1H-indazole-3-carboxylic Acid Indazole3COOH->BromoIndazoleCOOH Br2, Acetic Acid 90°C, 16h N1_Methyl 5-Bromo-1-methyl-1H- indazole-3-carboxylic Acid BromoIndazoleCOOH->N1_Methyl CH3I, NaH DMF, rt N2_Methyl 5-Bromo-2-methyl-2H- indazole-3-carboxylic Acid BromoIndazoleCOOH->N2_Methyl (Alternative Conditions) Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 PdII R-Pd(II)L2-Br Pd0->PdII R-Br OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L2-R' PdII->PdII_Aryl R'-B(OH)2 Base Transmetal Transmetalation PdII_Aryl->Pd0 Product R-R' PdII_Aryl->Product ReductElim Reductive Elimination

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-methyl-indazole-3-carboxylic Acid Ester

[6] Note: The carboxylic acid is often protected as an ester (e.g., methyl ester) prior to coupling to prevent potential side reactions.

  • Catalyst Preparation: In a reaction vessel, dissolve the bromo-indazole substrate (1.0 eq) and Pd(dppf)Cl₂ (10 mol%) in anhydrous DME. Stir under an argon atmosphere for 1 hour.

  • Reagent Addition: Sequentially add a solution of the arylboronic acid (2.0 eq) in DME and a solution of K₂CO₃ (2.0 eq) in water.

  • Reaction: Heat the mixture to 80 °C for 2 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. Purify the residue by column chromatography.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃DME/H₂O802Good to High[6]
Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)-Good to Excellent[7]
PdCl₂(PPh₃)₂K₂CO₃/Cs₂CO₃DMFReflux48Low to No Product[8]
CataCXium ACs₂CO₃2-MeTHF/H₂O80-High (for bromoanilines)[9]
Table 1: Comparison of Suzuki-Miyaura Reaction Conditions for Bromo-Indazoles and Related Systems.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines. [10]This reaction is exceptionally valuable in medicinal chemistry for synthesizing libraries of N-aryl indazoles, which are common motifs in pharmacologically active compounds. [11]

Key Mechanistic & Experimental Considerations

The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. [10]

  • Catalyst System: The choice of ligand is paramount. Sterically hindered, electron-rich phosphine ligands are required to facilitate the reductive elimination step, which is often rate-limiting. Modern Buchwald-Hartwig reactions utilize specialized ligands like Josiphos, RuPhos, or Xantphos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is the most common choice.

  • Substrate Scope: The reaction is remarkably broad, tolerating a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles. [11][12][13]

General Protocol: Buchwald-Hartwig Amination of a Bromo-Indazole

[11][13]

  • Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand, and the base (e.g., NaOt-Bu).

  • Reagent Addition: Add the bromo-indazole substrate, the amine coupling partner, and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction for completion.

  • Work-up and Purification: Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the crude product by flash chromatography.

III. Reactivity at the Carboxylic Acid Group

The carboxylic acid moiety at the 3-position is a key functional group for derivatization, most commonly through esterification or amidation.

Esterification

Converting the carboxylic acid to an ester can serve two purposes: it can be a final product, or it can act as a protecting group to prevent the acidic proton from interfering with subsequent reactions, such as organometallic additions or certain coupling reactions.

Protocol: Fischer Esterification

[14]

  • Reaction Setup: Suspend the bromo-methyl-indazole carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, used in excess as the solvent).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or methanesulfonic acid.

  • Heating: Heat the mixture to reflux for several hours until the reaction is complete.

  • Work-up: Cool the mixture, concentrate it, and then neutralize with a saturated aqueous solution of sodium bicarbonate. The ester product, which often precipitates, can be collected by filtration or extracted with an organic solvent. [14]

Amide Bond Formation

The formation of an amide bond is arguably one of the most important reactions in drug development. This is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine.

Causality in Reagent Selection
  • Coupling Agents: A variety of reagents can be used to activate the carboxylic acid. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) to suppress side reactions and improve efficiency. [15][16]Other phosphonium- or uranium-based reagents like TBTU or HATU are also highly effective.

  • Base: A non-nucleophilic organic base, such as N-methylmorpholine (NMM) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride salt. [15]

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

[15]

  • Activation: Dissolve the bromo-methyl-indazole carboxylic acid (1.0 eq) in DMF. Add HOBt (1.5 eq), EDC·HCl (1.5 eq), and N-methylmorpholine (2.0 eq).

  • Amine Addition: Add the desired amine (2.0 eq).

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography to yield the desired amide.

The following workflow illustrates the sequential functionalization of the bromo-indazole-carboxylic acid scaffold.

G Start Bromo-Methyl-Indazole Carboxylic Acid Protect Esterification (Protection) Start->Protect Amide Amide Coupling Start->Amide Direct Coupling Suzuki Suzuki Coupling (C-C Formation) Protect->Suzuki Buchwald Buchwald-Hartwig (C-N Formation) Protect->Buchwald Deprotect Ester Hydrolysis (Deprotection) Suzuki->Deprotect Buchwald->Deprotect Deprotect->Amide FinalProduct Diverse Final Products Amide->FinalProduct

Caption: Synthetic Workflow for Derivatizing Bromo-Indazole Carboxylic Acids.

IV. Chemoselectivity and Strategic Considerations

The trifunctional nature of bromo-methyl-indazole carboxylic acids requires careful strategic planning to achieve the desired outcome.

  • Order of Operations: The sequence of reactions is critical. It is common practice to first protect the carboxylic acid as an ester before performing palladium-catalyzed cross-coupling at the bromine position. The acidic proton of the carboxylic acid can interfere with the catalytic cycle. After the C-C or C-N bond is formed, the ester can be hydrolyzed back to the carboxylic acid, which can then be converted to an amide.

  • Potential for Decarboxylation: While indazole carboxylic acids are generally stable, harsh reaction conditions, such as prolonged heating at high temperatures in the presence of certain catalysts or bases, could potentially lead to decarboxylation. [17][18]This is a known issue for some heterocyclic carboxylic acids and should be considered when optimizing reaction conditions, particularly for Suzuki couplings performed at high temperatures. [18]* Ortho-Lithiation: The use of strong organolithium bases (e.g., n-BuLi, s-BuLi) for purposes other than simple deprotonation should be approached with caution. [19][20]These reagents can induce directed ortho-metalation, where a proton adjacent to a directing group (like the indazole nitrogen or a deprotonated carboxylate) is abstracted. This can lead to unintended functionalization if an electrophile is present. [20][21]For the reactions discussed herein, organolithium bases are generally avoided in favor of weaker inorganic or amine bases.

V. Conclusion

Bromo-methyl-indazole carboxylic acids are exceptionally valuable platforms in modern organic synthesis and drug discovery. Their three distinct reactive sites—the C-Br bond, the carboxylic acid, and the indazole nitrogen—provide a rich playground for molecular diversification. A thorough understanding of the principles governing their reactivity, from the regioselectivity of N-methylation to the nuanced conditions of palladium-catalyzed cross-coupling and amide bond formation, is essential for their effective utilization. By applying the strategic insights and validated protocols detailed in this guide, researchers can confidently and efficiently transform these versatile building blocks into novel and complex molecules with significant potential for therapeutic applications.

References

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379–4391. [Link]

  • Silva, A. M. G., et al. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 12(11), 2455–2466. [Link]

  • El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 18(6), 6334–6343. [Link]

  • Aouad, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6791–6801. [Link]

  • Wang, C., et al. (2021). Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants. The Journal of Organic Chemistry, 86(17), 11759–11768. [Link]

  • Aouad, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6791-6801. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Decarboxylative coupling reaction of 1 a and 1 d with 1H-indazole derivatives (8 a–b). Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of... Retrieved from [Link]

  • ResearchGate. (n.d.). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Retrieved from [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Le Coz, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12792–12800. [Link]

  • Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]

  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemRxiv. (2021). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. [Link]

  • Narasimhan, N. S., & Joshi, R. R. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 100(5-6), 445-458. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]

  • Bentham Science Publisher. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Retrieved from [Link]

  • Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
  • PubChem. (n.d.). 5-bromo-1-methyl-1h-indazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-1h-indazole-3-carboxylic acid. Retrieved from [Link]

  • Chemistry World. (2022, November 24). Why do ortho lithiation reactions require a huge excess of butyllithium?. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 1h-indazole-6-carboxylic acid,3-bromo-,methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Nucleus as a Cornerstone of Modern Medicinal Chemistry

The indazole scaffold, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged structure" in drug discovery.[1] Its unique physicochemical properties and versatile synthetic handles have allowed for its incorporation into a multitude of biologically active molecules.[1][2][3] The therapeutic relevance of this moiety is not merely theoretical; it is the core of several FDA-approved drugs, including the anti-cancer kinase inhibitors Pazopanib and Axitinib, and the anti-emetic agent Granisetron.[2][3][4]

The power of the indazole ring lies in its ability to form critical hydrogen bonds and engage in hydrophobic and π-stacking interactions with various biological targets.[2] This versatility has led to the development of indazole derivatives with a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][5]

This guide provides a comprehensive framework for the systematic biological evaluation of novel indazole derivatives. We will move beyond a simple recitation of methods to explore the strategic rationale behind constructing a screening cascade, from initial high-throughput screening to preclinical in vivo validation. Our focus will be on establishing self-validating protocols that ensure data integrity and provide a clear path for hit-to-lead optimization.

Part 1: Architecting the Screening Cascade: A Strategic Multi-Tiered Approach

A successful screening campaign does not rely on a single assay but on a logically structured cascade. This tiered approach is designed to efficiently sift through a library of novel indazole derivatives, progressively filtering and characterizing compounds to identify those with the highest therapeutic potential while conserving resources. The causality behind this strategy is simple: fail fast, fail cheap. Initial screens are broad and rapid, designed to identify any compound with a desired biological effect ("hits"). Subsequent tiers involve more complex, biologically relevant, and resource-intensive assays to validate these hits and characterize their mechanism of action, ultimately leading to a "lead" candidate.

Screening_Cascade cluster_0 Discovery Phase cluster_1 Hit-to-Lead Phase cluster_2 Lead Optimization Compound_Library Novel Indazole Derivative Library Primary_Screening Primary Screening (e.g., Target-Based HTS) Compound_Library->Primary_Screening Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screening->Hit_Confirmation Identifies 'Hits' Secondary_Assays Secondary & Orthogonal Cell-Based Assays Hit_Confirmation->Secondary_Assays Confirms Activity ADMET_Screening Early ADMET & In Silico Profiling Secondary_Assays->ADMET_Screening Validates Cellular Effect In_Vivo_Models In Vivo Efficacy Models ADMET_Screening->In_Vivo_Models Selects 'Drug-like' Hits Lead_Candidate Lead Candidate Selection In_Vivo_Models->Lead_Candidate Demonstrates Preclinical Efficacy

Caption: The Drug Discovery Screening Cascade.

Part 2: Primary Screening - The Hunt for 'Hits'

The initial goal is to rapidly identify compounds that interact with the biological target of interest from a large library. Given the prevalence of indazole derivatives as kinase inhibitors, we will use a biochemical kinase inhibition assay as our primary screening model.[1][4]

Focus: Kinase Inhibition Assays

Kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The objective here is to measure the ability of our indazole derivatives to inhibit a specific kinase from phosphorylating its substrate.

Causality of Method Choice: We will detail the ADP-Glo™ Kinase Assay, a luminescence-based method. This format is selected for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, making it ideal for high-throughput screening (HTS).[7] The assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Kinase Kinase ADP ADP + Phosphorylated Substrate Kinase->ADP Substrate Substrate Substrate->ADP ATP ATP ATP->ADP Indazole Indazole Inhibitor Indazole->Kinase Binds & Inhibits ADP_Glo Add ADP-Glo™ Reagent ADP->ADP_Glo Kinase_Detection Add Kinase Detection Reagent ADP_Glo->Kinase_Detection Converts ADP to ATP Light Luminescence Signal Kinase_Detection->Light Luciferase reaction uses ATP

Caption: Workflow of a Luminescence-Based Kinase Inhibition Assay.

Protocol: High-Throughput Kinase Inhibition Screening (ADP-Glo™)

This protocol is designed for a 384-well plate format.

  • Compound Plating:

    • Prepare serial dilutions of the novel indazole derivatives in DMSO.

    • Using an acoustic liquid handler, dispense 20-50 nL of each compound solution into the wells of a 384-well assay plate. Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in the appropriate kinase buffer.[8]

    • Add 5 µL of the kinase/substrate mix to each well.

    • Prepare a 2X ATP solution. Add 5 µL to each well to start the reaction. The final volume should be 10 µL.

    • Rationale: Adding ATP last synchronizes the start of the reaction across the plate, which is critical for data consistency.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ADP produced.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a compatible plate reader.

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Compounds showing significant inhibition (e.g., >50% at a single concentration) are declared "hits" and are selected for dose-response analysis to determine their IC50 value (the concentration required for 50% inhibition).[9]

Part 3: Secondary Screening - Validating Hits in a Cellular Context

A compound that inhibits a purified enzyme in a test tube may not work in the complex environment of a living cell. Secondary screening aims to confirm the activity of primary hits in a more biologically relevant setting.

Focus: Cell-Based Anti-Proliferative Assays

For potential anti-cancer agents, the most crucial secondary assay is one that measures the compound's ability to inhibit cancer cell growth. The MTT assay is a robust, colorimetric method for this purpose.[10][11]

Causality of Method Choice: The MTT assay measures the activity of mitochondrial reductase enzymes, which are only active in living, metabolically active cells.[11] These enzymes convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of the compound's cytotoxic or cytostatic effects.

Protocol: MTT Anti-Proliferative Assay
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.[4][10]

    • Harvest cells and seed them into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow cells to attach.

    • Self-Validation: A uniform cell monolayer is critical. Visually inspect plates post-seeding to ensure even distribution.

  • Compound Treatment:

    • Prepare serial dilutions of the hit indazole derivatives in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle controls (DMSO) and a positive control (e.g., Staurosporine).[10]

    • Incubate for 72 hours. The duration should be sufficient to observe effects on cell division (typically 2-3 cell cycles).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the results to generate a dose-response curve and determine the GI50/IC50 value (concentration causing 50% inhibition of growth).

Data Summary Table

Screening data should be collated to allow for easy comparison between compounds, guiding structure-activity relationship (SAR) studies.[12][13][14]

Compound IDPrimary Screen: Kinase X IC50 (µM)Secondary Screen: MCF-7 GI50 (µM)Secondary Screen: A549 GI50 (µM)
IND-0010.050.250.40
IND-0020.121.502.10
IND-003> 10> 50> 50
IND-0040.080.150.18

Part 4: Expanding the Scope - Screening for Other Biological Activities

Indazole derivatives are not limited to anti-cancer activity. The screening cascade can be adapted to investigate other therapeutic areas.

A. Anti-Inflammatory Activity

Rationale: Chronic inflammation is implicated in numerous diseases. A common screening method involves using lipopolysaccharide (LPS) to stimulate an inflammatory response in macrophage cells (e.g., RAW 264.7) and then measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by the test compounds.[15]

Protocol Outline: Cytokine Release Assay (ELISA)

  • Plate macrophage cells and allow them to adhere.

  • Pre-treat cells with various concentrations of indazole derivatives for 1 hour.

  • Stimulate inflammation by adding LPS (1 µg/mL).

  • Incubate for 24 hours.

  • Collect the cell supernatant.

  • Quantify the amount of TNF-α or IL-6 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • A reduction in cytokine levels compared to the LPS-only control indicates anti-inflammatory activity.

B. Antimicrobial Activity

Rationale: The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[16]

Protocol Outline: Broth Microdilution for MIC Determination

  • Perform a two-fold serial dilution of the indazole compounds in a 96-well plate containing sterile growth broth.

  • Inoculate each well with a standardized suspension of a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).[17]

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 5: Early ADMET and In Silico Profiling

Before committing to expensive and time-consuming in vivo studies, it is essential to evaluate the "drug-likeness" of the most promising hits.[18] Early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling helps to identify compounds with poor pharmacokinetic properties that are likely to fail later in development.[19][20]

Causality of Approach: Many potent compounds fail because they are not absorbed by the body, are metabolized too quickly, or are toxic.[19] In silico and early in vitro ADMET screening flags these liabilities early, allowing medicinal chemists to modify the compound structure to improve its properties.

Key In Silico and In Vitro ADMET Assays:
  • Computational Modeling: Use software to predict properties like solubility, lipophilicity (logP), and compliance with Lipinski's Rule of Five.[21]

  • Metabolic Stability Assay: Incubate the compound with liver microsomes to determine its metabolic half-life. A very short half-life suggests the compound will be cleared too rapidly in vivo.

  • CYP450 Inhibition Assay: Evaluate the compound's potential to inhibit major cytochrome P450 enzymes. Inhibition can lead to dangerous drug-drug interactions.

  • Permeability Assay (e.g., PAMPA): Assess the compound's ability to cross biological membranes, predicting its potential for oral absorption.

ADMET_Workflow cluster_insilico In Silico / Computational cluster_invitro In Vitro Experimental Hit_Compound Validated Hit Compound Lipinski Lipinski's Rule of Five Hit_Compound->Lipinski Solubility Solubility Prediction Hit_Compound->Solubility logP logP Calculation Hit_Compound->logP Microsomal Metabolic Stability (Liver Microsomes) Hit_Compound->Microsomal CYP CYP450 Inhibition Hit_Compound->CYP PAMPA Permeability (PAMPA) Hit_Compound->PAMPA Decision Go / No-Go Decision for In Vivo Studies Lipinski->Decision Solubility->Decision logP->Decision Microsomal->Decision CYP->Decision PAMPA->Decision

Caption: Early ADMET Screening Workflow.

Part 6: In Vivo Validation - Efficacy in Preclinical Models

The ultimate test for a potential therapeutic is its efficacy and safety in a living organism.[22][23] For anti-cancer indazole derivatives, this typically involves using mouse xenograft models.[24][25]

Causality of Model Choice: Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the workhorse of preclinical oncology research.[22][26] They allow for the evaluation of a drug's effect on a human tumor growing in a complex in vivo environment. The choice between a subcutaneous model (tumor grown under the skin) and an orthotopic model (tumor grown in the organ of origin) is critical. Subcutaneous models are simpler and good for assessing general tumor growth inhibition, while orthotopic models are more clinically relevant and better for studying metastasis.[22][24]

Protocol Outline: Subcutaneous Xenograft Efficacy Study
  • Cell Implantation:

    • Inject a suspension of human cancer cells (e.g., 5 million MCF-7 cells) subcutaneously into the flank of immunodeficient mice (e.g., Athymic Nude or SCID mice).[26]

  • Tumor Growth and Grouping:

    • Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (e.g., Vehicle control, Positive control drug, multiple dose levels of the indazole derivative).

  • Dosing and Monitoring:

    • Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • The excised tumors can be used for further analysis (e.g., Western blot, immunohistochemistry) to confirm the drug's mechanism of action in vivo.

References

  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • PubMed. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors.
  • MDPI. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
  • Tel Aviv University. In vivo screening models of anticancer drugs.
  • Anticancer Research. New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.
  • PubMed. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • RSC Publishing. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness.
  • MDPI. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
  • Kwon Research Group. Transformer-Driven ADMET Screening for Efficient Drug Evaluation.
  • PubMed. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).
  • Semantic Scholar. IN VIVO Screening Models of Anticancer Drugs.
  • Pharmacognosy. Screening Methods for Antiinflammatory Agents.
  • Journal of Pharmaceutical Negative Results. A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
  • IONTOX. The Role of ADME & Toxicology Studies in Drug Discovery & Development.
  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • PubMed Central. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies.
  • BenchChem. A Comparative Guide to the Anticancer Activity of Indazole Derivatives.
  • MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Bitesize Bio. Using ADMET to Move Forward from Drug Discovery to Development.
  • IJARBS. Drug Discovery and ADMET process: A Review.
  • RSC Publishing. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities.
  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity.
  • ResearchGate. Different biological activities reported with Indazole derivatives. Available from: [Link]

  • RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

  • ResearchGate. Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF. Available from: [Link]

  • Google Books. High Throughput Screening for Novel Anti-Inflammatories.
  • ResearchGate. (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. Available from: [Link]

  • PubMed Central. Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses.
  • IJTSRD. 141 Preparation and Biological Screening of Novel Heterocyclic Compounds. Available from: [Link]

  • MDPI. Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity.
  • PubMed Central. Identification and virtual screening of novel anti-inflammatory peptides from broccoli fermented by Lactobacillus strains.
  • Oriental Journal of Chemistry. Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Available from: [Link]

  • Shokat Lab. Synthesis and evaluation of indazole based analog sensitive Akt inhibitorswz.
  • PubMed. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening.
  • ACS Publications. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer.
  • Bentham Science. Synthesis and Antimicrobial Screening of Novel 3, 5-Disubstituted Indazole Derivatives.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • PubMed Central. Synthesis molecular docking and DFT studies on novel indazole derivatives.
  • protocols.io. In vitro kinase assay. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Available from: [Link]

Sources

Whitepaper: A Technical Guide to Leveraging 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid for PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative modality in drug discovery, capable of addressing previously "undruggable" targets. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution, and their success is critically dependent on the rational selection of high-quality fragments for binding to target proteins. This technical guide provides an in-depth exploration of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid as a strategic fragment for PROTAC development. We will dissect the chemical rationale for its use, provide validated protocols for its synthesis and incorporation into PROTAC molecules, and detail the essential biophysical and cellular assays required for robust characterization. This document serves as a comprehensive manual for researchers aiming to exploit the unique advantages of the indazole scaffold in creating novel protein degraders.

Introduction: The Convergence of FBDD and PROTACs

Fragment-Based Drug Discovery (FBDD) has consistently proven to be a powerful engine for generating high-quality lead compounds.[1] By screening low molecular weight fragments (MW < 300 Da), FBDD identifies compounds with high ligand efficiency, providing optimal starting points for chemical elaboration.[1] This philosophy aligns perfectly with the modular nature of PROTACs.

A PROTAC is a heterobifunctional molecule comprising three key components:

  • A warhead that binds to a protein of interest (POI).

  • An E3 ligase ligand that recruits the cellular protein degradation machinery.

  • A linker that connects the two, optimizing the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).

The development of a potent and selective PROTAC begins with the discovery of a suitable warhead. Here, the principles of FBDD are invaluable. The indazole scaffold, a privileged structure in medicinal chemistry, has demonstrated significant potential as a versatile fragment for developing potent inhibitors, particularly for protein kinases.[2][3]

This guide focuses on a specific, strategically functionalized fragment: This compound . We will establish why this particular substitution pattern makes it an exemplary building block for PROTAC synthesis.

The Fragment: Deconstructing this compound

The indazole nucleus is a bicyclic aromatic heterocycle that is present in numerous FDA-approved drugs, such as the kinase inhibitors Pazopanib and Niraparib.[3] Its utility stems from its ability to form key hydrogen bond interactions and engage in favorable aromatic stacking within protein binding pockets. The specific functionalization of our chosen fragment is not arbitrary; each group serves a distinct and critical purpose in the context of PROTAC design.

Component Structure Physicochemical Properties
This compoundC₉H₇BrN₂O₂Molecular Weight: 255.07 g/mol
Formula: C₉H₇BrN₂O₂
Class: Protein Degrader Building Block[4]

Rationale for Functional Groups:

  • 1-methyl (N1-methylation): The methylation of the indazole at the N1 position is a crucial design element. It resolves the tautomeric ambiguity of the indazole ring, locking it into the 1H-indazole form.[2] This pre-organizes the fragment, reducing the entropic penalty upon binding and ensuring a consistent vector for linker attachment and interaction with the target protein.

  • 6-carboxylic acid: This functional group is the primary attachment point for the PROTAC linker . Carboxylic acids are exceptionally versatile chemical handles. They can be readily converted to amides, a common and stable linkage in PROTACs, through well-established coupling reactions (e.g., using HATU or EDC). Its position at C6 directs the linker away from the likely binding interactions at the C3 position.

  • 3-bromo: The bromine atom at the C3 position serves two potential roles. Primarily, it acts as a vector for fragment growing and optimization . It can be displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore the binding pocket and enhance affinity for the target protein. Alternatively, if the core indazole provides sufficient affinity, the bromine can serve as a useful probe that occupies a halogen pocket.

The combination of these features makes this fragment a pre-validated, linker-ready warhead precursor for a multitude of protein targets, especially kinases, where indazoles have a proven track record.[5][6]

PROTAC Development Workflow Using the Indazole Fragment

The journey from fragment to a functional PROTAC follows a structured, multi-stage process. The workflow is designed to be iterative, with feedback from later stages informing the optimization of earlier ones.

PROTAC_Workflow cluster_0 Phase 1: Fragment & Warhead Development cluster_1 Phase 2: PROTAC Assembly cluster_2 Phase 3: Biophysical & Cellular Characterization synthesis Synthesis of Indazole Fragment frag_screen Fragment Screening (SPR, NMR, TSA) synthesis->frag_screen Test Affinity warhead_opt Warhead Optimization (SBDD, MedChem) frag_screen->warhead_opt Hit Identified protac_syn PROTAC Synthesis (Amide Coupling) warhead_opt->protac_syn Optimized Warhead linker_sel Linker Selection (PEG, Alkyl Chain) linker_sel->protac_syn e3_ligand E3 Ligase Ligand (CRBN, VHL) e3_ligand->protac_syn binding_assay Target Binding (SPR, ITC) protac_syn->binding_assay PROTAC Library ternary_complex Ternary Complex Formation (AlphaLISA, TR-FRET) binding_assay->ternary_complex Confirmed degradation_assay Cellular Degradation (Western Blot, DC50) ternary_complex->degradation_assay Productive Complex phenotype_assay Phenotypic Assay (Cell Viability) degradation_assay->phenotype_assay Target Degraded

Caption: High-level workflow for developing a PROTAC using the indazole fragment.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key stages of development.

Protocol 1: Synthesis of this compound

This synthesis is proposed based on established methods for the functionalization of indazole scaffolds.[7][8][9]

Step A: Bromination of 1H-Indazole-6-carboxylic acid

  • Suspend 1H-indazole-6-carboxylic acid (1.0 eq) in glacial acetic acid (10 mL/g).

  • Heat the suspension to 80-90 °C to achieve dissolution.

  • Slowly add a solution of Bromine (Br₂) (1.5 eq) in glacial acetic acid dropwise over 30 minutes.

  • Maintain the reaction at 90 °C for 12-16 hours, monitoring by LC-MS for the disappearance of starting material.

  • Cool the reaction to room temperature and pour it into ice water (50 mL/g).

  • Stir for 30 minutes to allow for precipitation.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 3-Bromo-1H-indazole-6-carboxylic acid.

Step B: N1-Methylation

  • Dissolve the product from Step A (1.0 eq) in a suitable solvent such as DMF or acetonitrile (15 mL/g).

  • Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.2 eq), dropwise at room temperature.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the final product, This compound .

Protocol 2: PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of the indazole fragment to a linker and a Cereblon (CRBN) E3 ligase ligand, pomalidomide.

  • Activate the Carboxylic Acid:

    • Dissolve the indazole fragment (1.0 eq) in anhydrous DMF.

    • Add a coupling agent such as HATU (1.1 eq) and a base such as DIPEA (2.0 eq).

    • Stir at room temperature for 15-20 minutes to form the activated ester.

  • Couple to Linker:

    • To the activated ester solution, add the amine-functionalized linker (e.g., amino-PEG-amine) (1.0 eq).

    • Stir at room temperature for 2-4 hours until LC-MS confirms the formation of the indazole-linker conjugate.

  • Couple to E3 Ligase Ligand:

    • In a separate flask, dissolve an amine-bearing E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide) (1.0 eq) and the indazole-linker conjugate (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir at room temperature overnight.

  • Purification:

    • Purify the final PROTAC molecule using reverse-phase HPLC to achieve >95% purity.

    • Confirm the identity and purity by LC-MS and ¹H NMR.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This assay validates that the PROTAC can simultaneously bind the target protein and the E3 ligase.

  • Chip Preparation: Immobilize the biotinylated E3 ligase complex (e.g., DDB1-CRBN) onto a streptavidin-coated SPR sensor chip.

  • Analyte Injection 1 (Target Protein): Inject the target protein (POI) at a constant concentration (e.g., 500 nM) over the chip surface to measure its baseline interaction with the E3 ligase.

  • Analyte Injection 2 (PROTAC + Target Protein): Co-inject the same concentration of POI mixed with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM).

  • Data Analysis: A significant increase in the SPR response unit (RU) in the presence of the PROTAC indicates the formation of a POI-PROTAC-E3 ligase ternary complex. The data can be used to calculate the cooperativity factor (alpha).

Ternary_Complex cluster_0 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Indazole-Linker-E3 Ligand) POI->PROTAC Binds (Kd1) E3 E3 Ligase PROTAC->E3 Binds (Kd2)

Caption: Diagram of the PROTAC-mediated ternary complex.

Protocol 4: Cellular Protein Degradation Assay (Western Blot)

This is the definitive assay to confirm PROTAC-induced degradation of the POI in a cellular context.

  • Cell Culture: Plate cells expressing the POI at a suitable density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 30 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of total protein per lane onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the POI.

    • Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Imaging and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Data Interpretation and Benchmarking

Effective PROTAC development relies on clear, quantitative data. The following table illustrates hypothetical data for a successful PROTAC derived from our indazole fragment.

Parameter Assay PROTAC-Indazole-01 Interpretation
Warhead Binding Affinity (Kᴅ) SPR/ITC250 nMModerate but sufficient affinity for a fragment-derived warhead.
E3 Ligase Binding Affinity (Kᴅ) SPR/ITC1.2 µMTypical affinity for a pomalidomide-based E3 ligand.
Ternary Complex Cooperativity (α) SPR15Strong positive cooperativity (α > 1) indicates the POI and E3 ligase favorably bind the PROTAC simultaneously.
Degradation Potency (DC₅₀) Western Blot35 nMPotent degradation in a cellular environment.
Maximum Degradation (Dₘₐₓ) Western Blot>95%Nearly complete removal of the target protein.

Conclusion and Future Directions

This compound represents a highly strategic and versatile starting point for the development of novel PROTACs. Its constituent parts are rationally designed to facilitate efficient synthesis, potent target engagement, and effective recruitment of the E3 ubiquitin ligase machinery. The N1-methylation provides conformational stability, the C6-carboxylic acid offers a robust linker attachment point, and the C3-bromo group presents an opportunity for affinity optimization.

By following the detailed workflows and protocols outlined in this guide, researchers can systematically advance this fragment from a chemical building block to a potent and selective protein degrader. Future work should focus on exploring diverse linker compositions and E3 ligase ligands to further optimize the degradation efficiency and pharmacological properties of the resulting PROTACs. The inherent "drugliness" of the indazole scaffold makes it a premier choice for tackling challenging disease targets with the next generation of targeted therapeutics.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Zhang, S.-G., et al. Molecules. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Rani, S., et al. RSC Advances. [Link]

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Ng, S., et al. Bioorganic & Medicinal Chemistry. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • Fragment-to-Lead Medicinal Chemistry Publications in 2020. Baker, W.R., et al. Journal of Medicinal Chemistry. [Link]

  • Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. Soth, M., et al. ACS Medicinal Chemistry Letters. [Link]

Sources

Whitepaper: Strategic Identification of Kinase Targets for 3-Bromo-1-methyl-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The indazole core is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] In the realm of oncology and inflammation, indazole derivatives have emerged as a "privileged scaffold" for the design of potent and selective protein kinase inhibitors.[1][2] Several FDA-approved drugs, such as axitinib, pazopanib, and niraparib, feature this core structure, underscoring its clinical significance.[1][4] The defining characteristic of the indazole ring system is its ability to establish key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a critical feature for effective inhibition. The specific compound of interest, 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid, possesses substituents that can be strategically exploited to achieve desired potency and selectivity profiles against various kinases. This guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential kinase targets.

Part 1: In Silico Target Prediction - A Rational Starting Point

Before embarking on extensive and resource-intensive experimental screening, a computational approach is invaluable for prioritizing a manageable subset of kinases with the highest probability of interaction. This in silico phase leverages the known chemical space of kinase inhibitors and the structural information of the human kinome.

Ligand-Based Virtual Screening

This approach relies on the principle that structurally similar molecules are likely to have similar biological activities. We can utilize machine learning models and extensive bioactivity databases to predict potential targets.

Methodology:

  • Database Mining: Query chemical databases such as ChEMBL and PubChem for compounds structurally similar to this compound that have known kinase inhibition data.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the shared chemical features of known indazole-based kinase inhibitors. This model will define the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

  • Virtual Screening: Screen a virtual library of the human kinome against the generated pharmacophore model to identify kinases that are predicted to bind to our compound of interest.

Structure-Based Virtual Screening (Molecular Docking)

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.

Methodology:

  • Kinase Target Selection: Based on the results from ligand-based screening and literature precedents for indazole scaffolds, select a panel of high-priority kinase targets for docking studies. This could include kinases like FGFR, VEGFR, Aurora kinases, and Pim kinases.[1][4][5][6]

  • Docking Simulation: Perform molecular docking of this compound into the ATP-binding sites of the selected kinases using software like AutoDock or Glide.

  • Pose Analysis and Scoring: Analyze the predicted binding poses and docking scores to rank the kinases based on their predicted binding affinity. Pay close attention to the formation of key hydrogen bonds with the kinase hinge region.

Diagram: In Silico Target Identification Workflow

in_silico_workflow cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach db_mining Database Mining (ChEMBL, PubChem) pharma_model Pharmacophore Modeling db_mining->pharma_model ligand_vs Virtual Screening pharma_model->ligand_vs prioritized_targets Prioritized Kinase Target List ligand_vs->prioritized_targets kinase_select Kinase Target Selection docking Molecular Docking kinase_select->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis pose_analysis->prioritized_targets experimental_validation Experimental Validation prioritized_targets->experimental_validation Proceed to Experimental Validation caption Figure 1: In Silico Workflow for Kinase Target Prioritization. experimental_workflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Hit Validation kinome_profiling Kinome Profiling (e.g., KinomeScan) primary_hits Primary Hit List kinome_profiling->primary_hits chem_proteomics Chemical Proteomics (e.g., Kinobeads) chem_proteomics->primary_hits biochemical_assays Biochemical Assays (IC50 Determination) cellular_assays Cellular Target Engagement & Phenotypic Assays biochemical_assays->cellular_assays validated_targets Validated Kinase Targets cellular_assays->validated_targets Confirmation of On-Target Activity primary_hits->biochemical_assays caption Figure 2: Experimental Workflow for Target ID and Validation.

Sources

Taselisib (GDC-0032): A Technical Guide for Researchers in Oncology Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of the Potent and Selective PI3K Inhibitor for Cancers Harboring PIK3CA Alterations

Abstract: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are particularly common across a range of solid tumors. This guide provides a comprehensive technical overview of Taselisib (GDC-0032), a potent, orally bioavailable, and selective inhibitor of Class I PI3K isoforms α, δ, and γ, with a notable sparing effect on the β isoform. We will delve into its unique mechanism of action, its enhanced potency in PIK3CA-mutant cancer models, key experimental protocols for its evaluation, and its supply landscape for research purposes. This document is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and targeted therapies.

Introduction: The Rationale for Targeting PI3Kα

The PI3K/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] In normal physiology, its activity is tightly regulated. However, in many cancers, this pathway becomes constitutively active through various mechanisms, most notably through activating mutations in the PIK3CA gene.[2] These mutations render the p110α protein constitutively active, leading to uncontrolled cell proliferation and survival.

Taselisib (GDC-0032) was developed by Genentech as a next-generation PI3K inhibitor with a distinct selectivity profile. Unlike pan-PI3K inhibitors that target all four Class I isoforms, Taselisib exhibits significantly less activity against the PI3Kβ isoform (p110β). This β-sparing characteristic was hypothesized to potentially offer an improved therapeutic index by mitigating some of the toxicities associated with broad PI3K inhibition. The primary focus of Taselisib's development was its pronounced efficacy in tumors harboring PIK3CA mutations.[3]

It is important to note that while the initial query referenced CAS number 1363382-30-2, this identifier corresponds to the chemical intermediate 3-bromo-1-methyl-1H-indazole-6-carboxylic acid. The correct CAS number for Taselisib (GDC-0032) is 1282512-48-4 .[4] This guide will focus exclusively on Taselisib.

Physicochemical and Pharmacokinetic Properties

Taselisib is a small molecule inhibitor with excellent oral bioavailability and optimized pharmaceutical properties for in vivo research.[1] Its key characteristics are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 2-{4-[2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydroimidazo[1,2-d][4][5]benzoxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide[4]
Synonyms GDC-0032, RG-7604[6]
CAS Number 1282512-48-4[4]
Molecular Formula C₂₄H₂₈N₈O₂[4]
Molecular Weight 460.53 g/mol [7]
Appearance White to off-white solid powder[7]
Solubility Soluble in DMSO (25-70 mg/mL)[7]
Mean Half-life (t½) ~40 hours (in humans)[1]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[6]

Mechanism of Action: Dual Inhibition and Mutant Selectivity

Taselisib exerts its anti-tumor effects by directly targeting the ATP-binding pocket of the PI3K catalytic subunit, thereby blocking its kinase activity.[1] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3), a critical second messenger that activates downstream signaling through effectors like AKT.[1]

Isoform Selectivity

A key feature of Taselisib is its isoform selectivity. It potently inhibits PI3Kα, PI3Kδ, and PI3Kγ while being over 30-fold less active against PI3Kβ. This profile is significant because while PI3Kα is the most frequently mutated isoform in cancer, PI3Kβ signaling can become a resistance mechanism to PI3Kα-selective inhibitors, particularly in tumors with PTEN loss.[7]

Inhibitory Potency (Ki) of Taselisib against Class I PI3K Isoforms

PI3K IsoformKi (nM)Reference(s)
PI3Kα (p110α)0.29[6]
PI3Kβ (p110β)9.1[6]
PI3Kδ (p110δ)0.12[6]
PI3Kγ (p110γ)0.97[6]
Enhanced Potency in PIK3CA-Mutant Cancers

A unique and defining characteristic of Taselisib is its enhanced potency in cancer cells harboring activating mutations in PIK3CA.[2] Preclinical studies have shown that Taselisib not only inhibits the kinase activity of mutant p110α but also induces its ubiquitin-mediated, proteasome-dependent degradation. This dual mechanism of action—kinase inhibition and protein degradation—leads to a more sustained suppression of the PI3K pathway at 24 hours post-exposure compared to other PI3K inhibitors that only block the kinase function. This prolonged pathway suppression is thought to overcome the rapid feedback reactivation of receptor tyrosine kinases (RTKs) often seen with other PI3K inhibitors, contributing to Taselisib's superior activity in mutant models.

PI3K_Pathway_Taselisib_MOA cluster_mutant In PIK3CA Mutant Cells RTK Growth Factor Receptor (RTK) PI3K Mutant PI3K (Constitutively Active) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Taselisib Taselisib (GDC-0032) Taselisib->PI3K Inhibition Degradation Mutant p110α Degradation Taselisib->Degradation Degradation->PI3K Reduces protein level

Taselisib's dual mechanism of action on the PI3K/AKT pathway.

Key Applications in Preclinical Research

Taselisib has been extensively profiled in various preclinical cancer models, providing a strong rationale for its investigation.

  • Breast Cancer: Taselisib shows significant activity in ER-positive, HER2-negative breast cancer cell lines and xenografts with PIK3CA mutations.[3] It has been studied as a single agent and in combination with endocrine therapies like fulvestrant.[3][8]

  • Head and Neck Squamous Cell Carcinoma (HNSCC): In HNSCC cell lines with PIK3CA mutations or amplification, Taselisib demonstrates potent antiproliferative activity.[7] Cell lines with PTEN alterations, however, tend to be more resistant.[7]

  • Radiosensitization: A critical application is its role as a radiosensitizer. Pre-treatment with Taselisib has been shown to enhance radiation-induced apoptosis, impair DNA damage repair, and prolong G₂–M arrest following irradiation in PIK3CA-mutant HNSCC models.[7] This suggests a promising combination strategy for tumors treated with radiotherapy.

Experimental Protocols for In Vitro Evaluation

To rigorously assess the activity of Taselisib in a laboratory setting, several key assays are employed. The following protocols are provided as a guide for researchers.

Cell Proliferation/Viability Assessment using Crystal Violet Staining

This assay provides a simple, robust method to quantify the effect of Taselisib on the proliferation and survival of adherent cancer cell lines.

Principle: Crystal violet is a dye that binds to proteins and DNA of adherent cells. The amount of dye retained is proportional to the cell biomass, which can be solubilized and measured spectrophotometrically. A reduction in staining indicates either cytotoxic or cytostatic effects.

Step-by-Step Methodology: [1][9]

  • Cell Seeding: Plate adherent cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ to 5x10⁴ cells/well) to achieve approximately 40-50% confluency after 18-24 hours of incubation (37°C, 5% CO₂). Include wells with medium only to serve as a blank.

  • Compound Treatment: Prepare serial dilutions of Taselisib (GDC-0032) in the appropriate cell culture medium. After cells have adhered, carefully aspirate the existing medium and add 100 µL of medium containing the desired concentrations of Taselisib or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Fixation: Gently aspirate the medium. Wash the cells once with 100 µL of PBS per well. Add 100 µL of a fixative solution (e.g., 4% paraformaldehyde in PBS or 100% methanol) to each well and incubate for 10-15 minutes at room temperature.

  • Staining: Aspirate the fixative. Add 50 µL of 0.5% crystal violet staining solution to each well, ensuring the cell monolayer is completely covered. Incubate for 20 minutes at room temperature.

  • Washing: Carefully wash the plate by immersing it in a beaker of tap water and repeat four times to remove excess stain. Invert the plate on paper towels and tap gently to remove residual liquid. Allow the plate to air-dry completely.

  • Solubilization: Add 100-200 µL of a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well. Place the plate on an orbital shaker for 15-30 minutes to ensure the dye is completely dissolved.

  • Absorbance Reading: Measure the absorbance of each well using a plate reader at a wavelength of 570-590 nm.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Plot the absorbance against the drug concentration and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Analysis of PI3K Pathway Inhibition by Western Blot

This protocol allows for the direct visualization of Taselisib's effect on the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT and S6 ribosomal protein.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By using phospho-specific antibodies, one can determine if a signaling pathway is active or has been inhibited. A decrease in the phosphorylated form of a protein relative to its total protein level indicates pathway inhibition.

Step-by-Step Methodology: [10]

  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of Taselisib for a specified time (e.g., 4 hours). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Sample Preparation: Mix a calculated volume of lysate (e.g., 20-30 µg of protein) with an equal volume of 2x Laemmli sample buffer. Denature the proteins by heating at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured samples onto an SDS-polyacrylamide gel (e.g., 4-15% gradient gel) and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer to prevent non-specific antibody binding. Crucially, use 5% w/v Bovine Serum Albumin (BSA) in TBST, not milk, as milk contains the phosphoprotein casein, which can cause high background with phospho-specific antibodies.[10]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution (diluted in 5% BSA/TBST). Use antibodies specific for phosphorylated proteins (e.g., anti-phospho-AKT Ser473, anti-phospho-S6) and their total protein counterparts on separate blots or after stripping.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein, demonstrating the dose-dependent inhibition by Taselisib.

Workflow for Western Blot analysis of protein phosphorylation.

Commercial Suppliers for Research Use

Taselisib (GDC-0032) is available for research purposes from several chemical and life science suppliers. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the compound.

  • Selleck Chemicals

  • MedchemExpress

  • Cayman Chemical

  • Adooq Bioscience

  • Chemietek

  • InvivoChem

  • Chemgood

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any specific supplier.

Conclusion

Taselisib (GDC-0032) is a valuable research tool for investigating the PI3K signaling pathway, particularly in the context of PIK3CA-mutant cancers. Its unique dual mechanism of kinase inhibition and mutant-specific protein degradation provides a compelling model for understanding how to achieve durable pathway suppression. While its clinical development was halted, the insights gained from its preclinical and clinical evaluation continue to inform the development of next-generation PI3K inhibitors. The protocols and data presented in this guide are intended to equip researchers with the foundational knowledge required to effectively utilize Taselisib in their preclinical oncology research.

References

  • Taselisib. (2024). In Wikipedia. Retrieved from [Link][4]

  • Zumsteg, Z. S., Morse, N., Krigsfeld, G., Gupta, G., Higginson, D. S., Lee, N. Y., ... & Powell, S. N. (2016). Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Clinical Cancer Research, 22(8), 2009–2019. [Link]

  • Juric, D., Krop, I., Ramanathan, R. K., Wilson, T. R., Ware, J. A., San-Miguel, J. F., ... & Burris, H. A. (2017). Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Cancer discovery, 7(7), 704–715. [Link][1]

  • Edgar, K. A., Song, K., Schmidt, S., Kirkpatrick, D., Phu, L., Nannini, M., ... & Friedman, L. S. (2016). Abstract 370: The PI3K inhibitor, taselisib (GDC-0032), has enhanced potency in PIK3CA mutant models through a unique mechanism of action. Cancer Research, 76(14 Supplement), 370. [Link][2]

  • Baselga, J., Hyman, D. M., Jones, R. H., Gounder, M., Gascón, P., Ghori, R., ... & Dickler, M. N. (2016). SANDPIPER: Phase III study of the PI3-kinase (PI3K) inhibitor taselisib (GDC-0032) plus fulvestrant in patients (pts) with estrogen receptor (ER)-positive, HER2-negative locally advanced or metastatic breast cancer (BC) enriched for pts with PIK3CA mutant tumors. Journal of Clinical Oncology, 34(15_suppl), TPS595-TPS595. [Link][3]

  • Only Modest Benefit Seen With Taselisib in PIK3CA-Mutant Breast Cancer. (2018). OncLive. Retrieved from [Link][8]

  • Taselisib. (n.d.). In PubChem. Retrieved from [Link][11]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link][10]

  • Crystal Violet Assay for Determining Viability of Cultured Cells. (2016). Cold Spring Harbor Protocols. Retrieved from [Link][9]

  • Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification. (2025). MaestroGen. Retrieved from [Link][1]

Sources

Methodological & Application

Introduction: The Strategic Importance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-1-methyl-1H-indazoles

The indazole core is a privileged scaffold in modern medicinal chemistry, recognized for its role as a versatile bioisostere of the natural indole nucleus.[1] Its derivatives are key components in a multitude of pharmacologically active agents, demonstrating a wide range of biological activities including anti-cancer, anti-inflammatory, and HIV-protease inhibition properties.[2][3] Specifically, the functionalization at the C-3 position of the indazole ring system is a critical strategy for modulating the therapeutic efficacy and pharmacokinetic profiles of drug candidates.[4]

Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and efficient methods for forging C(sp²)–C(sp²) bonds.[2] This reaction offers a powerful platform for coupling 3-bromo-1-methyl-1H-indazoles with a diverse array of aryl and heteroaryl boronic acids. Its widespread adoption is attributed to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its organoboron reagents.[2][3][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the reaction mechanism, a detailed analysis of critical experimental parameters, a robust experimental protocol, and a logical framework for troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is paramount for rational optimization and troubleshooting.

  • Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of the 3-bromo-1-methyl-1H-indazole. This irreversible step forms a square planar Pd(II) complex.[6][7] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[7]

  • Transmetalation : This is the key bond-forming step where the organic moiety is transferred from the organoboron species to the palladium center. The process requires activation of the boronic acid by a base (e.g., CO₃²⁻, PO₄³⁻) to form a more nucleophilic boronate complex ("ate" complex), which facilitates the ligand exchange on the Pd(II) center.[6][8]

  • Reductive Elimination : The final step involves the elimination of the newly formed 3-aryl-1-methyl-1H-indazole product from the Pd(II) complex. This concerted step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7] The use of bulky, electron-rich phosphine ligands on the palladium catalyst often accelerates this step.[7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_products Output pd0 Pd(0)L₂ pdiib [Indazole-Pd(II)L₂-Br] pd0->pdiib Oxidative Addition (+ Indazole-Br) pdiia [Indazole-Pd(II)L₂-Ar] pdiib->pdiia Transmetalation (+ Ar-B(OR)₂ + Base) pdiia->pd0 Reductive Elimination (- Indazole-Ar) Product 3-Aryl-1-methyl-1H-indazole IndazoleBr 3-Bromo-1-methyl-1H-indazole ArBOH2 Arylboronic Acid (Ar-B(OH)₂) Optimization_Workflow start Start with Standard Protocol (PdCl₂(dppf), Cs₂CO₃, Dioxane/H₂O, 100°C) check_yield Yield > 70%? start->check_yield catalyst_screen Screen Catalysts 1. Pd(PPh₃)₄ 2. Pd(OAc)₂ + SPhos check_yield->catalyst_screen No stop Optimized Conditions Found check_yield->stop Yes check_yield2 Improvement? catalyst_screen->check_yield2 base_screen Screen Bases (with best catalyst) 1. K₃PO₄ 2. K₂CO₃ check_yield2->base_screen Yes/No check_yield3 Improvement? base_screen->check_yield3 solvent_screen Screen Solvents (with best cat/base) 1. DME/H₂O 2. Toluene check_yield3->solvent_screen Yes/No check_yield4 Improvement? solvent_screen->check_yield4 temp_screen Vary Temperature (80°C to 140°C) check_yield4->temp_screen Yes/No temp_screen->stop

Sources

Application Note: Strategic Approaches to the Esterification of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-tumor and anti-inflammatory agents. The targeted functionalization of indazole derivatives is crucial for modulating their pharmacokinetic and pharmacodynamic properties. Esterification of a carboxylic acid moiety, such as in 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid, is a fundamental transformation in drug development. It can be used to synthesize prodrugs, enhance cell permeability, or create key intermediates for further elaboration.

This application note provides a comprehensive guide to three robust methods for the esterification of this compound. The selection of an appropriate method is critical and depends on the desired ester, the scale of the reaction, and the sensitivity of the substrate to the reaction conditions. We will explore the mechanistic basis, procedural details, and relative merits of acid-catalyzed Fischer-Speier esterification, mild carbodiimide-mediated Steglich esterification, and carboxylate alkylation.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is a cost-effective and straightforward method, particularly well-suited for the synthesis of simple alkyl esters (e.g., methyl, ethyl) where the alcohol can be used in large excess as the solvent.

Causality and Mechanistic Insight

The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (typically H₂SO₄ or HCl), which significantly increases the electrophilicity of the carbonyl carbon.[2] This activation facilitates nucleophilic attack by the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, a thermodynamically favorable process, yields the protonated ester, which then loses a proton to regenerate the acid catalyst and provide the final product.[2] The reaction is reversible, and to drive it towards completion, an excess of the alcohol is used, or water is removed as it is formed.[2][3]

FischerEsterification Fischer-Speier Esterification Mechanism RCOOH Carboxylic Acid (Indazole-COOH) Protonated_RCOOH Protonated Carbonyl RCOOH->Protonated_RCOOH + H+ H_plus H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Int + R'-OH ROH Alcohol (R'-OH) Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer Water_Elim Water Elimination Proton_Transfer->Water_Elim - H₂O Protonated_Ester Protonated Ester Water_Elim->Protonated_Ester Ester Ester (Indazole-COOR') Protonated_Ester->Ester - H+ H2O H₂O

Caption: Simplified mechanism of Fischer-Speier esterification.

Protocol: Synthesis of Methyl 3-Bromo-1-methyl-1H-indazole-6-carboxylate

This protocol is adapted from a similar procedure for an indazole carboxylic acid.[4]

Materials and Reagents

Reagent M.W. Amount Moles
This compound 255.07 1.00 g 3.92 mmol
Methanol (MeOH) 32.04 40 mL -
Concentrated Sulfuric Acid (H₂SO₄) 98.08 0.2 mL ~3.7 mmol
Saturated Sodium Bicarbonate (NaHCO₃) solution - ~50 mL -
Ethyl Acetate (EtOAc) 88.11 ~100 mL -
Saturated Brine - ~30 mL -

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~5 g | - |

Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 3.92 mmol).

  • Add methanol (40 mL) to the flask and stir to dissolve the starting material.

  • Carefully add concentrated sulfuric acid (0.2 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 18-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully add saturated sodium bicarbonate solution to the reaction mixture until the effervescence ceases (pH ~7-8).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the resulting aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography (silica gel) to afford the pure methyl ester.

Method 2: Steglich Esterification (DCC/EDC and DMAP)

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5] This method is particularly advantageous for acid-sensitive substrates or for coupling sterically hindered alcohols.[6]

Causality and Mechanistic Insight

The reaction is initiated by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[6] While this intermediate can be directly attacked by the alcohol, this pathway can be slow and may lead to the formation of a stable N-acylurea byproduct via a 1,3-rearrangement.[5] DMAP acts as a superior acyl transfer agent by reacting with the O-acylisourea to form a more reactive acylpyridinium intermediate ("active ester").[6] This species readily undergoes nucleophilic attack by the alcohol, yielding the desired ester and regenerating the DMAP catalyst. The DCC is consumed by abstracting a molecule of water, forming dicyclohexylurea (DCU), a largely insoluble byproduct that can be removed by filtration.[5] Using the water-soluble EDC is often preferred as its corresponding urea byproduct can be easily removed with an aqueous wash.[7][8]

SteglichEsterification Steglich Esterification Mechanism cluster_activation Activation cluster_catalysis Catalytic Cycle RCOOH Carboxylic Acid (Indazole-COOH) Acylisourea O-Acylisourea (Active Intermediate) RCOOH->Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Salt (Highly Reactive) Acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) Acylisourea->DCU + R'-OH (minor pathway) DMAP DMAP (Catalyst) Ester Ester (Indazole-COOR') Acylpyridinium->Ester + R'-OH - DMAP ROH Alcohol (R'-OH) AlkylationWorkflow Carboxylate Alkylation Workflow Start Indazole-COOH in Polar Aprotic Solvent (DMF) Deprotonation Deprotonation Start->Deprotonation Carboxylate Carboxylate Anion (Indazole-COO⁻) Deprotonation->Carboxylate Alkylation Alkylation (SN2) Carboxylate->Alkylation Product Ester Product (Indazole-COOR') Alkylation->Product Workup Aqueous Workup & Purification Product->Workup Base Add Base (e.g., K₂CO₃, NaH) Base->Deprotonation AlkylHalide Add Alkyl Halide (R'-X) AlkylHalide->Alkylation

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing the 3-Bromo-1-methyl-1H-indazole-6-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the synthesis of potent kinase inhibitors using 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid as a versatile starting material. The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved anti-cancer drugs.[1][2][3] This document outlines a strategic, two-pronged synthetic approach involving amide coupling at the C6-carboxylic acid and palladium-catalyzed cross-coupling at the C3-bromo position. We provide detailed, step-by-step protocols, mechanistic insights, and methods for characterization and biological evaluation, intended for researchers and professionals in drug development.

Introduction: The Power of the Indazole Scaffold

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, the development of small molecule kinase inhibitors is a cornerstone of modern targeted therapy.[4] Within this field, the indazole heterocycle has emerged as a critical pharmacophore, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[1][2][5] Marketed drugs such as Axitinib and Entrectinib feature this core structure, highlighting its clinical significance.[2][6][7]

The subject of this note, this compound, is an advanced intermediate designed for efficient diversification. It possesses two orthogonal reactive sites:

  • C6-Carboxylic Acid: Ideal for forming amide bonds, allowing for the introduction of various side chains that can target solvent-exposed regions or induce specific conformational changes in the target kinase.

  • C3-Bromo Position: A versatile handle for modern cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the installation of diverse aryl or heteroaryl moieties that typically occupy the core hydrophobic regions of the kinase active site.[8]

This dual functionality allows for a modular and highly effective approach to building libraries of potential kinase inhibitors.

Physicochemical Properties and Handling

Before proceeding with synthesis, it is crucial to understand the properties of the starting material.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Appearance Off-white to pale yellow solid
Purity ≥97%
Solubility Soluble in DMF, DMSO; partially soluble in hot alcohols

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Overall Synthetic Strategy

The synthetic strategy is designed for modularity, allowing for the creation of a diverse library of inhibitors from a common intermediate. The core workflow involves two key transformations. The order of these steps can be modified, but performing the amide coupling first is often advantageous to avoid potential side reactions with the coupling partners in the subsequent cross-coupling step.

G A 3-Bromo-1-methyl-1H- indazole-6-carboxylic acid B Step 1: Amide Coupling (HATU, DIPEA, Amine R¹-NH₂) A->B C6-COOH Functionalization C Intermediate Amide B->C D Step 2: Suzuki-Miyaura Coupling (Pd Catalyst, Base, Boronic Acid R²-B(OH)₂) C->D C3-Br Functionalization E Final Kinase Inhibitor D->E

Fig 1. General two-step synthetic workflow.

Detailed Experimental Protocols

The following protocols describe the synthesis of a hypothetical target molecule, (3-(4-methoxyphenyl)-1-methyl-1H-indazol-6-yl)(4-methylpiperazin-1-yl)methanone , to illustrate the methodology.

Protocol 1: Amide Coupling at the C6-Position

This step couples the carboxylic acid with N-methylpiperazine. The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a common and highly efficient method for amide bond formation, minimizing side reactions and racemization.[9]

Materials:

  • This compound (1.0 equiv, 255 mg, 1.0 mmol)

  • HATU (1.2 equiv, 456 mg, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 0.52 mL, 3.0 mmol)

  • 1-methylpiperazine (1.1 equiv, 0.12 mL, 1.1 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound.

  • Dissolve the starting material in anhydrous DMF (5 mL).

  • Add DIPEA, followed by HATU, to the solution. Stir the mixture at room temperature for 15 minutes. This pre-activation step generates the active O-acylisourea ester.[9]

  • Add 1-methylpiperazine dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, (3-bromo-1-methyl-1H-indazol-6-yl)(4-methylpiperazin-1-yl)methanone , can be purified by silica gel column chromatography if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C3-Position

This protocol describes a palladium-catalyzed Suzuki-Miyaura coupling to install an aryl group at the C3 position. This reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance.[10][11][12] The choice of catalyst, such as Pd(dppf)Cl₂, is critical for achieving high yields.[10]

Materials:

  • (3-bromo-1-methyl-1H-indazol-6-yl)(4-methylpiperazin-1-yl)methanone (1.0 equiv, 337 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 equiv, 182 mg, 1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv, 41 mg, 0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 276 mg, 2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • In a reaction vial, combine the intermediate amide, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere, which is crucial for preventing catalyst degradation.

  • Add 1,4-dioxane and water to the vial.

  • Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final compound, (3-(4-methoxyphenyl)-1-methyl-1H-indazol-6-yl)(4-methylpiperazin-1-yl)methanone .

Characterization and Data

The identity and purity of the final compound should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Result for Final Product
LC-MS Purity >95%; [M+H]⁺ = 363.2
¹H NMR (400 MHz, CDCl₃) Peaks corresponding to indazole, methoxyphenyl, and methylpiperazine protons.
¹³C NMR (100 MHz, CDCl₃) Peaks corresponding to all unique carbon atoms in the structure.

Application in Kinase Inhibition: Biological Context

The synthesized inhibitors are designed to target the ATP-binding site of protein kinases. The indazole core typically acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. The aryl group at the C3 position explores a hydrophobic pocket, while the C6-amide moiety extends towards the solvent-exposed region, allowing for tailored interactions to improve potency and selectivity.

Many inhibitors with this scaffold target tyrosine kinases involved in oncogenic signaling pathways, such as the ALK, ROS1, or TRK pathways, which are critical drivers in certain cancers.[6][13]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK, TRK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT survival signaling AKT->Proliferation survival signaling Inhibitor Synthesized Inhibitor Inhibitor->RTK Inhibition

Fig 2. Inhibition of a generic tyrosine kinase signaling pathway.

To assess the biological activity of the synthesized compounds, standard in vitro kinase assays such as Kinase-Glo®, LanthaScreen™, or radioactive filter-binding assays can be employed.[14] These assays quantify the compound's ability to inhibit the phosphorylation of a substrate, typically yielding an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Low yield in Amide Coupling - Incomplete activation of the carboxylic acid.- Degradation of HATU due to moisture.- Steric hindrance from the amine.- Ensure all reagents and solvents are anhydrous.- Increase reaction time or slightly warm the reaction.- Consider an alternative coupling agent like EDC/HOBt.
Low yield in Suzuki Coupling - Catalyst deactivation (presence of oxygen).- Poor solubility of reagents.- Debromination of the starting material.- Thoroughly degas the reaction mixture and solvent.- Use a different solvent system (e.g., DME/water).- Screen alternative palladium catalysts and ligands (e.g., XPhos Pd G2).[12]
Difficult Purification - Presence of closely-eluting byproducts.- Unreacted starting material.- Optimize reaction conditions to drive to completion.- Use a different chromatography system (e.g., reverse-phase HPLC) or recrystallization.

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. The robust and modular synthetic route presented here, based on amide coupling and palladium-catalyzed cross-coupling, provides a reliable platform for medicinal chemists to generate diverse libraries of compounds for drug discovery programs. The strategic functionalization of the indazole core allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Application Notes and Protocols: The 3,4-Dichloro-1H-indazole Scaffold as a Foundation for Potent Kinase Inhibitors. BenchChem.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • How to synthesize Entrectinib. ChemicalBook.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
  • Entrectinib synthesis. ChemicalBook.
  • Total Synthesis of Entrectinib. ChemistryViews.
  • Application Notes and Protocols for the Use of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Kinase Inhibitor Synthesis. BenchChem.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Current synthesis vs. proposed synthesis of entrectinib.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • Process optimization for acid-amine coupling: a c
  • Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central.

Sources

Application Note: Utilizing 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening for the identification of novel lead compounds.[1][2][3] This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets, providing high-quality starting points for medicinal chemistry optimization.[2][4][5] This application note provides a detailed guide for researchers on the strategic utilization of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid , a versatile fragment, in an FBDD campaign. We will delve into the rationale behind its selection, provide detailed protocols for primary screening and hit validation, and outline a strategic path for hit-to-lead evolution.

Introduction: The Strategic Value of the Indazole Scaffold and Halogenation in FBDD

The indazole core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[6][7][8] Its bicyclic structure provides a rigid framework that can present functional groups in defined vectors, while the nitrogen atoms offer key hydrogen bonding opportunities. The selection of this compound as a screening fragment is underpinned by several key features:

  • "Rule of Three" Compliance: With a molecular weight of 255.07 g/mol , it adheres to the general guidelines for fragments (MW < 300 Da), increasing the likelihood of sampling diverse chemical space and achieving efficient binding.[1][9][10]

  • Dual-Functionality: The carboxylic acid provides a strong hydrogen bond donor/acceptor group, often crucial for anchoring a fragment to a target's active site.

  • Vector for Growth: The bromine atom at the 3-position serves as a versatile synthetic handle. It can be readily elaborated using a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to "grow" the fragment into unoccupied pockets of the binding site.[11][12]

  • Halogen Bonding Potential: Beyond its synthetic utility, the bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.[13][14][15][16] This interaction can significantly contribute to binding affinity and selectivity.[13][17]

This application note will guide the user through a typical FBDD workflow, from initial screening to downstream optimization strategies.

FBDD Workflow Overview

A successful FBDD campaign is a multi-step process that requires careful planning and execution. The workflow is designed to identify weakly binding fragments and systematically evolve them into potent, drug-like molecules.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Target_Prep Target Protein Preparation & QC Primary_Screen Primary Biophysical Screen (e.g., SPR, TSA) Target_Prep->Primary_Screen Fragment_Lib Fragment Library (including title compound) Fragment_Lib->Primary_Screen Hit_Triage Hit Triage & Analysis Primary_Screen->Hit_Triage Ortho_Screen Orthogonal Screen (e.g., NMR) Hit_Triage->Ortho_Screen Validated Hits X_Ray Structure Determination (X-ray Crystallography) Ortho_Screen->X_Ray Affinity Affinity Determination (e.g., ITC) Ortho_Screen->Affinity SBDD Structure-Based Design (SBDD) X_Ray->SBDD Chem_Synth Chemical Synthesis (Fragment Growth/Linking) SBDD->Chem_Synth SAR SAR Exploration Chem_Synth->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Hit_to_Lead cluster_0 Initial Hit cluster_1 Structure-Guided Growth cluster_2 Optimized Lead Frag_Hit Fragment Hit (3-Bromo-1-methyl- 1H-indazole-6-COOH) K_D = 150 µM LE = 0.37 X_Ray Co-crystal Structure Reveals Unoccupied Hydrophobic Pocket Frag_Hit->X_Ray Crystallography Growth Fragment Growing: Suzuki coupling at Br position to add phenyl group X_Ray->Growth Rational Design Lead Lead Compound K_D = 0.5 µM LE = 0.39 Growth->Lead Synthesis & Testing

Sources

Application Notes and Protocols for the Design and Synthesis of PROTACs with Indazole-Based Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a novel therapeutic modality: targeted protein degradation.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[2][3] A PROTAC molecule consists of three components: a "warhead" that binds to a protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

While significant attention is often given to the warhead and E3 ligase ligand, the linker is far from a passive spacer. Its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's efficacy.[4][5][6] The linker governs the spatial orientation of the two ligands, which is paramount for the formation of a stable and productive ternary complex.[7] Furthermore, the linker's physicochemical properties significantly impact the overall molecule's solubility, cell permeability, and metabolic stability.[7][8]

Historically, linkers have been dominated by flexible polyethylene glycol (PEG) and alkyl chains.[4] However, the field is evolving towards more sophisticated, rigid linkers that can enforce a specific conformation.[5] This guide focuses on the strategic use of the indazole scaffold, a privileged structure in medicinal chemistry, as a core component in PROTAC linkers.[9][10] The inherent rigidity and defined geometry of the indazole ring offer a powerful tool to rationally design next-generation protein degraders with enhanced properties.

The Indazole Advantage: Rationale for a Rigid Linker Core

The choice to incorporate an indazole moiety into a PROTAC linker is a deliberate design strategy aimed at overcoming the limitations of overly flexible linkers. The rationale is grounded in several key principles of medicinal chemistry and structural biology.

  • Conformational Rigidity and Pre-organization : Unlike flexible alkyl or PEG chains which can adopt numerous conformations, the planar and rigid nature of the indazole ring reduces the entropic penalty associated with forming the ternary complex.[6][11] This pre-organization can lead to more stable and favorable protein-protein interactions within the complex, ultimately enhancing degradation efficiency.

  • Precise Vectorial Control : The indazole core offers multiple, well-defined substitution points (e.g., N1, N2, C3) for attaching the warhead and E3 ligase ligand.[12] This allows for precise control over the exit vectors, dictating the three-dimensional orientation of the binding ligands. This is a crucial parameter that must be empirically optimized for each target and E3 ligase pair.

  • Modulation of Physicochemical Properties : Incorporating a heterocyclic aromatic system like indazole can significantly alter a PROTAC's properties. It can improve metabolic stability compared to linkers susceptible to oxidative metabolism and can be functionalized to fine-tune solubility and polarity.[8][11]

  • Potential for Specific Interactions : The indazole ring itself, with its hydrogen bond donors and acceptors, has the potential to form specific, beneficial interactions with the surfaces of the target protein or E3 ligase, further stabilizing the ternary complex.

The following diagram illustrates the fundamental workflow for designing and synthesizing these advanced PROTACs.

G cluster_design PART 1: Design & Synthesis cluster_validation PART 2: Validation Design Computational Modeling & Rational Design Indazole_Synth Synthesis of Functionalized Indazole Core Design->Indazole_Synth Warhead_Linker Warhead-Linker Synthesis Design->Warhead_Linker E3_Linker E3 Ligand-Linker Synthesis Design->E3_Linker Assembly Stepwise PROTAC Assembly (e.g., Amide Coupling) Indazole_Synth->Assembly Warhead_Linker->Assembly E3_Linker->Assembly Purification Purification & Characterization (HPLC, NMR, HRMS) Assembly->Purification Degradation Western Blot: POI Degradation (DC50/Dmax) Purification->Degradation Function Functional Assays: Cell Viability, etc. Degradation->Function

Caption: Overall workflow for indazole-based PROTAC development.

Protocol 1: Synthesis of a C3-Functionalized Indazole Linker Precursor

A key step in the synthesis is the preparation of an indazole core bearing a reactive handle for subsequent coupling reactions. Halogenation, particularly iodination at the C3 position, is an effective strategy as the resulting iodo-indazole is an excellent substrate for various cross-coupling reactions.

Objective: To synthesize 3-iodo-1H-indazole, a versatile building block for linker elongation.

Causality: This protocol utilizes a simple and effective iodination reaction under basic conditions. The base (KOH) is crucial for deprotonating the indazole, increasing its nucleophilicity and facilitating the electrophilic substitution by iodine (I2) at the C3 position. DMF is used as a polar aprotic solvent to solubilize the reagents.

Materials:

  • 1H-Indazole

  • Iodine (I2)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 1H-indazole (1.0 eq). Dissolve it in a minimal amount of DMF.

  • Addition of Base: Add powdered potassium hydroxide (KOH) (2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes. The formation of the indazolide anion is often accompanied by a color change.

  • Iodination: In a separate flask, dissolve iodine (I2) (1.5 eq) in DMF. Add this iodine solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous Na2S2O3 solution to neutralize any unreacted iodine. The dark color of the solution should fade.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the organic layer. Extract the aqueous layer two more times with EtOAc.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure 3-iodo-1H-indazole.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Assembly of an Indazole-Based PROTAC via Amide Coupling

Amide bond formation is one of the most reliable and widely used reactions in medicinal chemistry, making it an ideal choice for the final assembly of the PROTAC molecule.[13][14] This protocol describes a stepwise approach, first coupling the indazole linker to the E3 ligase ligand, followed by conjugation to the warhead.

Objective: To synthesize a final PROTAC molecule by sequentially coupling a warhead and an E3 ligase ligand to a central indazole linker.

Causality: This protocol employs HATU as a peptide coupling agent. HATU reacts with the carboxylic acid to form a highly reactive activated ester, which is then readily displaced by the amine nucleophile to form a stable amide bond. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to ensure the amine component is in its free base form.

Materials:

  • Indazole linker precursor with a carboxylic acid and a protected amine (e.g., Boc-protected)

  • Amine-functionalized E3 ligase ligand (e.g., Pomalidomide-NH2)[15]

  • Carboxylic acid-functionalized warhead

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • DCM (Dichloromethane)

  • DMF (N,N-Dimethylformamide)

  • Preparative HPLC for final purification

Step-by-Step Methodology:

Part A: Coupling Indazole Linker to E3 Ligase Ligand

  • Activation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized indazole linker (1.0 eq) and HATU (1.1 eq) in DMF. Stir for 5 minutes.

  • Coupling: Add the amine-functionalized E3 ligase ligand (1.05 eq) to the flask, followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor for completion by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with EtOAc. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude product by flash column chromatography to obtain the indazole-E3 ligase conjugate.

Part B: Deprotection of the Linker

  • Deprotection Setup: Dissolve the purified, Boc-protected indazole-E3 ligase conjugate from Part A in DCM.

  • Acidolysis: Add TFA (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours. Monitor by LC-MS until the Boc group is completely removed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid. The resulting amine salt is often used directly in the next step.

Part C: Final Coupling to the Warhead

  • Activation: In a separate dry flask, dissolve the carboxylic acid-functionalized warhead (1.0 eq) and HATU (1.1 eq) in DMF.

  • Final Coupling: Add the deprotected amine-linker-E3 ligase conjugate from Part B to the activated warhead solution. Add DIPEA (4.0-5.0 eq, to neutralize both the TFA salt and the acid formed during coupling).

  • Reaction and Purification: Stir at room temperature until the reaction is complete as monitored by LC-MS. Purify the final PROTAC molecule using preparative reverse-phase HPLC.

  • Final Characterization: Confirm the identity, purity (>95%), and structure of the final PROTAC using analytical HPLC, ¹H NMR, and HRMS.

Protocol 3: Biological Characterization of Indazole-Based PROTACs

Once synthesized and purified, the PROTAC must be rigorously tested to validate its biological activity. The primary assay is to confirm target protein degradation in a cellular context.

Objective: To determine the ability of the synthesized PROTAC to induce the degradation of the target protein in cells.

Causality: This workflow validates the PROTAC's mechanism of action. The Western blot directly visualizes and quantifies the loss of the target protein. Including controls like the warhead alone ensures that the observed effect is due to degradation and not simply inhibition of the protein's function or transcription. The proteasome inhibitor control (e.g., MG132) is critical to prove that the protein loss is mediated by the proteasome, a hallmark of PROTAC activity.

G Start Seed Cancer Cells (e.g., HCT116, A375) Treat Treat with PROTAC (Dose-Response Series) Start->Treat Controls Include Controls: - Vehicle (DMSO) - Warhead Alone - E3 Ligand Alone - PROTAC + MG132 Treat->Controls Incubate Incubate (e.g., 24 hours) Treat->Incubate Lyse Harvest & Lyse Cells Incubate->Lyse Quantify BCA Assay for Protein Quantification Lyse->Quantify SDS Prepare Samples & Run SDS-PAGE Quantify->SDS Transfer Transfer to PVDF Membrane SDS->Transfer Block Block Membrane Transfer->Block Probe Probe with Primary Antibodies (Anti-POI, Anti-Loading Control) Block->Probe Detect Incubate with Secondary Ab & Detect Signal Probe->Detect Analyze Densitometry Analysis: Quantify POI Degradation Detect->Analyze Result Determine DC50 & Dmax Analyze->Result

Caption: Workflow for Western Blot analysis of PROTAC-mediated degradation.

Step-by-Step Methodology:

  • Cell Culture: Plate the chosen cancer cell line (e.g., HCT116) in 6-well plates and allow them to adhere overnight.[13]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range for an initial screen is 1 nM to 10 µM. Also prepare wells for controls: vehicle (e.g., 0.1% DMSO), warhead alone (at a high concentration, e.g., 1 µM), and a co-treatment of the PROTAC with a proteasome inhibitor like MG132 (10 µM, added 4 hours prior to harvest).

  • Incubation: Remove the old medium from the cells and add the medium containing the PROTACs and controls. Incubate for a set period, typically 18-24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: Normalize the protein amounts for all samples. Denature the proteins by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific for the POI. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Signal Visualization: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of degradation versus the log of the PROTAC concentration and fit the curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[13]

Data Summary and Interpretation

The systematic synthesis and evaluation of a series of PROTACs, for instance by varying the indazole attachment point or the length of adjacent flexible chains, allows for the development of structure-activity relationships (SAR).

PROTAC ID Indazole Linker Modification DC50 (nM) Dmax (%) Cell Viability IC50 (µM)
IND-PRO-01C3-attachment, 4-atom chain150855.2
IND-PRO-02C3-attachment, 8-atom chain35951.8
IND-PRO-03N1-attachment, 8-atom chain45060>10
IND-PRO-04C3-attachment, 8-atom triazole25>981.5

Interpretation: The hypothetical data above illustrates how linker modifications can dramatically impact performance. A longer chain (IND-PRO-02 vs. IND-PRO-01) improved potency. Changing the attachment vector from C3 to N1 (IND-PRO-03) was detrimental, highlighting the importance of geometry. Incorporating a triazole "click" moiety (IND-PRO-04) further enhanced degradation, possibly due to improved stability or optimal vector presentation.[16] This systematic approach is key to optimizing an indazole-based PROTAC lead.

References

  • Title: Comparative analysis of synthetic routes to functionalized indazoles Source: BenchChem URL
  • Title: C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Source: Institute of Chemistry of Clermont-Ferrand URL
  • Source: National Institutes of Health (NIH)
  • Source: PMC - National Institutes of Health (NIH)
  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PMC - PubMed Central URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Novel approaches for the rational design of PROTAC linkers Source: Open Exploration Publishing URL
  • Title: Characteristic roadmap of linker governs the rational design of PROTACs Source: Signal Transduction and Targeted Therapy URL
  • Title: Linkers in PROTACs Source: Precise PEG URL
  • Title: Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
  • Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: PubMed URL
  • Title: A step-by-step guide for synthesizing a PROTAC with a pre-made linker Source: BenchChem URL
  • Title: Overview of PROTAC Linkers: Types and Design Source: BOC Sciences URL
  • Title: From Design to Degradation: The Essential Role of Linkers in PROTACs Source: AxisPharm URL
  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: ResearchGate URL
  • Source: PMC - National Institutes of Health (NIH)
  • Title: Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights Source: PubMed URL
  • Title: What are PROTAC Linkers?
  • Source: National Institutes of Health (NIH)
  • Title: Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe Source: ChemRxiv URL

Sources

Cellular Assay Development for Indazole Carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Indazole Carboxylic Acid Derivatives

Indazole carboxylic acid derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2][3][4] Their rigid bicyclic structure serves as a versatile scaffold for the development of potent and selective inhibitors of various protein kinases. Dysregulation of kinase signaling is a hallmark of numerous pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[5][6][7] Specifically, many indazole derivatives have been investigated for their ability to modulate the activity of key stress-activated protein kinases (SAPKs) such as p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK), which are pivotal in cellular responses to inflammatory cytokines and environmental stress.[8][9][10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of cellular assays to characterize the biological activity of novel indazole carboxylic acid derivatives. We will delve into the principles, detailed protocols, and data interpretation for key assays that assess cell viability, apoptosis, and target-specific kinase inhibition. The overarching goal is to equip researchers with the necessary tools to elucidate the mechanism of action of these compounds and to advance their development as potential therapeutic agents.

I. Foundational Assays: Assessing Global Cellular Responses

A critical first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a broad understanding of the compound's cytotoxic or cytostatic potential and is essential for determining appropriate concentration ranges for subsequent mechanistic studies.

A. Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Rationale for Use: The MTT assay is a robust, inexpensive, and high-throughput compatible method for initial screening of indazole carboxylic acid derivatives to determine their IC50 (half-maximal inhibitory concentration) values across various cell lines.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition start Seed cells in a 96-well plate incubate1 Incubate for 24h to allow attachment start->incubate1 treat Treat cells with serially diluted indazole derivatives incubate1->treat incubate2 Incubate for desired time (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h at 37°C add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO, isopropanol with HCl) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottomed plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at a final concentration of <0.5%).

  • Incubation with Compound: Incubate the cells with the compounds for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., isopropanol with 0.04 N HCl or DMSO) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Within an hour, measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Interpretation and Controls:

  • Vehicle Control: Establishes the baseline for 100% cell viability.

  • Blank Control: Corrects for background absorbance from the medium and reagents.

  • Positive Control: A known cytotoxic agent can be used to validate the assay's ability to detect a decrease in cell viability.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle control. IC50 values are calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Parameter Recommendation Rationale
Cell Density Optimize for each cell lineEnsures a linear relationship between cell number and absorbance.
MTT Concentration 0.5 mg/mL (final)Sufficient for robust signal without being toxic to the cells.
Incubation Time 2-4 hoursAllows for sufficient formazan crystal formation.
Solubilization Agent Isopropanol with 0.04 N HCl or DMSOEfficiently dissolves formazan crystals for accurate absorbance readings.
B. Apoptosis Induction: The Caspase-Glo® 3/7 Assay

Many anti-cancer agents exert their effects by inducing apoptosis, or programmed cell death. A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases. Caspases-3 and -7 are effector caspases that execute the final stages of apoptosis. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method for detecting the activity of these key caspases.[12] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7, leading to the generation of a luminescent signal produced by luciferase.[12]

Rationale for Use: This assay is highly specific for apoptosis and can provide mechanistic insight into whether the observed cytotoxicity from the MTT assay is due to the induction of programmed cell death. Its high sensitivity and "add-mix-measure" format make it suitable for high-throughput screening.[12]

Experimental Workflow: Caspase-Glo® 3/7 Assay

CaspaseGlo_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition start Seed and treat cells with indazole derivatives incubate1 Incubate for a predetermined time start->incubate1 add_reagent Add Caspase-Glo® 3/7 Reagent incubate1->add_reagent incubate2 Incubate at room temperature (30-60 min) add_reagent->incubate2 read Measure luminescence incubate2->read

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at an appropriate density. Treat with indazole carboxylic acid derivatives at various concentrations, including a vehicle control.

  • Incubation: Incubate for a time period determined by the expected kinetics of apoptosis induction (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.

  • Assay Reaction: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 30 minutes to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Interpretation and Controls:

  • Vehicle Control: Represents the basal level of caspase activity in untreated cells.

  • Positive Control: A known apoptosis-inducing agent (e.g., staurosporine) should be included to confirm that the cells are capable of undergoing apoptosis and that the assay is performing correctly.

  • Data Analysis: The luminescence signal is proportional to the amount of active caspase-3/7.[12] Results are often expressed as fold-change in caspase activity relative to the vehicle control.

II. Mechanistic Assays: Probing Kinase Inhibition

For indazole carboxylic acid derivatives that show significant effects on cell viability and apoptosis, the next logical step is to investigate their impact on specific molecular targets. Given that this class of compounds often targets protein kinases, assessing the phosphorylation status of key downstream substrates is a direct way to measure target engagement and inhibition in a cellular context.

Western Blotting for Phosphorylated Kinases

Western blotting is a powerful technique for detecting specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated form of a protein, one can assess the activity of upstream kinases. For indazole derivatives, investigating the phosphorylation of p38 MAPK and JNK is a primary focus.

Rationale for Use: Western blotting provides semi-quantitative data on the inhibition of specific signaling pathways. It allows for the direct visualization of a compound's effect on the phosphorylation of its intended target, providing strong evidence for its mechanism of action.

Signaling Pathway: p38 MAPK and JNK

MAPK_Pathway cluster_stimuli Stress Stimuli cluster_pathway Signaling Cascade cluster_response Cellular Response stimuli Cytokines, UV, Osmotic Shock map3k MAP3K (e.g., ASK1, TAK1) stimuli->map3k map2k MAP2K (e.g., MKK3/6 for p38, MKK4/7 for JNK) map3k->map2k p38 p38 MAPK map2k->p38 jnk JNK map2k->jnk response Inflammation, Apoptosis, Proliferation p38->response jnk->response

Caption: Simplified p38 MAPK and JNK signaling pathway.

Detailed Protocol: Western Blotting for Phospho-p38 and Phospho-JNK

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with the indazole carboxylic acid derivative for a specified time. It may be necessary to stimulate the pathway with an appropriate agonist (e.g., anisomycin for p38/JNK) to observe robust phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-p38 MAPK or anti-phospho-JNK) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the kinase (e.g., anti-total-p38 or anti-total-JNK) and a loading control (e.g., anti-GAPDH or anti-β-actin) for normalization.

Data Interpretation and Controls:

  • Loading Control: Ensures that equal amounts of protein were loaded in each lane.

  • Total Kinase Control: Allows for the normalization of the phosphorylated kinase signal to the total amount of that kinase, accounting for any changes in protein expression.

  • Positive and Negative Controls: A known activator and inhibitor of the pathway should be used to validate the antibody's specificity and the cellular response.

  • Data Analysis: The intensity of the bands is quantified using densitometry software. The ratio of the phosphorylated kinase to the total kinase, normalized to the loading control, is calculated to determine the effect of the compound on kinase activity.

Parameter Recommendation Rationale
Lysis Buffer Supplement with protease and phosphatase inhibitorsPreserves the phosphorylation state of proteins.
Blocking Agent 5% BSA in TBSTReduces non-specific antibody binding. Avoid milk as it contains phosphoproteins that can increase background.
Antibody Validation Use phospho-specific and total protein antibodiesEnsures the specificity of the signal and allows for proper normalization.[13][14][15]
Normalization Normalize to total kinase and a loading controlAccounts for variations in protein loading and expression.

III. Best Practices for Robust and Reproducible Data

Cell Line Selection: The choice of cell line is critical for the relevance of the study. Select cell lines where the target kinase is known to be expressed and functionally active. For cancer-related studies, cell lines with known dependencies on the target pathway are often used. Resources such as the ATCC (American Type Culture Collection) provide detailed information on the characteristics of various cell lines.

Compound Handling: Ensure that the indazole carboxylic acid derivatives are fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the cell culture medium is non-toxic (typically <0.5%).

Assay Validation: Before screening a large number of compounds, it is essential to validate each assay. This includes determining the optimal cell seeding density, reagent concentrations, and incubation times. The Z'-factor is a statistical parameter that can be used to assess the quality and robustness of an assay for high-throughput screening.

Conclusion

The cellular assays described in this application note provide a robust framework for the initial characterization and mechanistic elucidation of indazole carboxylic acid derivatives. By systematically assessing cell viability, apoptosis, and target-specific kinase inhibition, researchers can gain valuable insights into the therapeutic potential of these compounds. Adherence to best practices in experimental design, execution, and data analysis will ensure the generation of high-quality, reproducible data, which is paramount for the successful advancement of novel drug candidates from the laboratory to the clinic.

References

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Bio-Rad. (n.d.). Phospho-Specific Validated Antibodies. Retrieved from [Link]

  • Santiago-Gómez, A., et al. (2021). Immunoblot Validation of Phospho-Specific Antibodies Using Lung Cancer Cell Lines. Methods in Molecular Biology, 2279, 75–90.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922.
  • Gesto, D., et al. (2021). Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. Archiv der Pharmazie, 354(8), e2100085.
  • Zhang, Y., et al. (2023).
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Zhang, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 41, 128001.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Wang, Y., et al. (2018). Synthesis and evaluation of the epithelial-to-mesenchymal inhibitory activity of indazole-derived imidazoles as dual ALK5/p38α MAP inhibitors. European Journal of Medicinal Chemistry, 157, 128-140.
  • ResearchGate. (2022). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Ali, M. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18831–18843.
  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876.
  • Ali, M. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

Sources

Application Note & Protocols: High-Throughput Screening of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid Derived Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3] Its ability to mimic the hinge-binding motifs of ATP makes it an ideal starting point for the development of protein kinase inhibitors.[4] This guide provides a comprehensive framework for the high-throughput screening (HTS) of a combinatorial library derived from 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid. We present an integrated workflow, from library design considerations to detailed, field-tested protocols for a primary biochemical screen, a secondary cell-based target engagement assay, and a robust data analysis pipeline for hit triage. The methodologies are designed to be self-validating, ensuring high-quality, reproducible data to accelerate the identification of potent and selective kinase inhibitor leads.

The Strategic Value of the Indazole Scaffold

The this compound scaffold is a strategically designed starting point for a kinase-focused compound library.

  • The Indazole Core: This bicyclic heterocycle is a well-established ATP mimetic, capable of forming critical hydrogen bonds with the kinase hinge region, a conserved feature of the ATP-binding pocket.[4] This inherent property increases the probability of identifying active compounds against a wide range of kinases.[5][6]

  • Vector 1 (3-Bromo position): The bromine atom serves as a versatile synthetic handle for introducing diversity. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a vast array of chemical moieties can be appended, allowing for the exploration of the solvent-front region of the ATP pocket.

  • Vector 2 (6-Carboxylic acid position): The carboxylic acid provides a second, orthogonal point for diversification, typically via amide bond formation. This position is ideal for projecting substituents towards the ribose-binding pocket or the outer solvent-exposed region, influencing both potency and pharmacokinetic properties.

  • The 1-Methyl group: The N-methylation prevents tautomerization and locks the scaffold in a conformation often favorable for kinase binding, while also providing a degree of metabolic stability.

The High-Throughput Screening (HTS) Cascade

A successful HTS campaign is not a single experiment but a multi-stage funnel designed to efficiently identify and validate true hits while eliminating artifacts.[7][8] Our proposed cascade balances throughput, cost, and physiological relevance at each stage.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Orthogonal Assays cluster_3 Phase 4: Lead Generation Lib Indazole Library (100,000+ Compounds) HTS Primary HTS Assay (Biochemical Kinase Assay) Single Concentration (e.g., 10 µM) Lib->HTS Screening Confirm Confirmation Screen (Triplicate Re-test) HTS->Confirm ~1-3% Hit Rate DR Dose-Response (IC50) (10-point curve) Confirm->DR Confirmed Hits Triage Hit Triage (PAINS, Aggregators, Chemoinformatics) DR->Triage Potent Hits Secondary Secondary Assay (Cell-Based Target Engagement) Triage->Secondary Prioritized Hits Orthogonal Orthogonal Assay (e.g., Different Kinase Assay Format) Secondary->Orthogonal Validated Cellular Activity SAR Structure-Activity Relationship (SAR) Analysis Orthogonal->SAR Mechanistically Confirmed Leads Validated Hits → Lead Optimization SAR->Leads

Caption: The Kinase Inhibitor HTS Cascade.

Protocol 1: Primary Biochemical HTS (ADP-Glo™ Kinase Assay)

Rationale: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the activity of virtually any ADP-producing enzyme, including kinases.[9][10] It quantifies the amount of ADP produced in a kinase reaction, which is a direct measure of enzyme activity.[11] Its high sensitivity, broad dynamic range, and robustness make it an industry standard for primary HTS.[12]

Principle: The assay is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal proportional to kinase activity.[11]

Materials:

  • 384-well, low-volume, white, solid-bottom plates (e.g., Corning #3572)

  • Recombinant Kinase of interest (e.g., ABL1, SRC, EGFR)

  • Kinase-specific substrate peptide

  • Ultra-Pure ATP

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)

  • Acoustic liquid handler (e.g., ECHO® 550) for compound dispensing

  • Multichannel pipette or automated liquid handler for reagent addition

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Compound Plate Preparation:

    • Prepare a 10 mM stock of each library compound in 100% DMSO.

    • Using an acoustic liquid handler, transfer 10 nL of each compound stock into the assay plate wells. This creates a final compound concentration of 10 µM in a 10 µL reaction volume.

    • For controls, dispense 10 nL of DMSO only into 32 wells (Negative Control, 100% activity) and 10 nL of a known potent inhibitor (e.g., Staurosporine, 1 µM final) into 32 wells (Positive Control, 0% activity).

  • Kinase Reaction (Total Volume: 5 µL):

    • Prepare a 2X Kinase/Substrate Master Mix in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final concentrations of kinase and substrate must be optimized during assay development to be at or below their respective Km values.

    • Add 2.5 µL of the 2X Kinase/Substrate Master Mix to each well of the compound plate.

    • Prepare a 2X ATP solution in kinase reaction buffer. The final concentration should be at the Km(ATP) for the specific kinase to maximize sensitivity to ATP-competitive inhibitors.

    • To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells.

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]

    • Incubate for 40 minutes at room temperature.[13]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal.[13]

    • Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[13]

  • Data Acquisition:

    • Measure luminescence using a plate reader with an integration time of 0.25-1 second per well.

Quality Control - The Z'-Factor: The quality of each assay plate must be validated using the Z'-factor.[14] This metric assesses the separation between the positive and negative controls, accounting for data variation.[15][16]

  • Z' = 1 - (3σp + 3σn) / |μp - μn|

    • Where σp and μp are the standard deviation and mean of the positive control.

    • Where σn and μn are the standard deviation and mean of the negative control.

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[16][17]
0 to 0.5Marginal assay, may require optimization.[16][17]
< 0Unsuitable for screening.[16][17]

Protocol 2: Secondary Assay - NanoBRET™ Target Engagement

Rationale: Primary biochemical hits must be validated in a cellular context to confirm target engagement and cell permeability. The NanoBRET™ Target Engagement assay is a gold-standard method that measures compound binding to a specific protein target in live cells, in real-time.[18][19]

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[20] The target protein is expressed as a fusion with the bright NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer, which binds reversibly to the target protein, acts as the energy acceptor.[18] When the tracer is bound, BRET occurs. A test compound that binds to the target will compete with and displace the tracer, leading to a loss of BRET signal. This displacement is measured ratiometrically and is proportional to the compound's affinity for the target in a live cell.[21][22]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the target kinase fused to NanoLuc®

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the kinase family

  • Nano-Glo® Live Cell Substrate

  • Extracellular NanoLuc® Inhibitor (to reduce background)

  • White, 96-well or 384-well, cell culture-treated plates

Step-by-Step Protocol:

  • Cell Preparation and Transfection:

    • One day prior to the assay, plate HEK293 cells in 96-well plates at a density that will yield 80-90% confluency on the day of the experiment.

    • Prepare transfection complexes by combining the NanoLuc®-kinase fusion plasmid with the transfection reagent in Opti-MEM™ according to the manufacturer's protocol.

    • Add the complexes to the cells and incubate for 24 hours.

  • Compound Dosing:

    • Perform a 10-point, 3-fold serial dilution of the confirmed hits from the primary screen in DMSO.

    • Dilute these compounds 1:100 in Opti-MEM™ to create the final dosing solutions.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate for 2 hours in a CO₂ incubator to allow compounds to reach equilibrium.

  • Tracer and Substrate Addition:

    • Prepare a combined Tracer/Substrate/Inhibitor solution in Opti-MEM™. The final concentration of the tracer should be optimized (typically at its EC₅₀) to ensure it is sensitive to competitive displacement.

    • Add this solution to all wells.

  • Data Acquisition:

    • Incubate the plate at room temperature for 3-5 minutes.

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a BRET-capable plate reader.

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Data Analysis:

    • Normalize the BRET ratios to controls (DMSO only = 100% BRET, high concentration of unlabeled tracer = 0% BRET).

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter log-logistic curve to determine the IC₅₀ value, which reflects the compound's affinity for the target in a cellular environment.

Data Analysis and Hit Triage

The goal of hit triage is to prioritize the most promising compounds for follow-up studies by systematically eliminating false positives and compounds with undesirable properties.[23][24][25]

Hit_Triage_Workflow PrimaryHits Primary Hits (% Inhibition > 50%) ConfirmedHits Confirmed Hits (Re-test in Triplicate) PrimaryHits->ConfirmedHits Activity Confirmed PotentHits Potent Hits (Biochemical IC50 < 1 µM) ConfirmedHits->PotentHits Dose-Response CellularHits Cellularly Active Hits (NanoBRET IC50 < 10 µM) PotentHits->CellularHits Cellular Validation Filter1 Computational Filter (PAINS, Aggregators, Reactivity) CellularHits->Filter1 In Silico Triage Filter2 Orthogonal Assay (Confirm Mechanism) Filter1->Filter2 Cleaned Hits ValidatedHits Validated Hit Series Filter2->ValidatedHits Mechanism Confirmed

Caption: A workflow for robust hit triage and validation.

Hypothetical Screening Data Summary:

StageMetricValueCommentary
Primary Screen Library Size125,000
Hit Criteria>50% Inhibition @ 10 µM
Primary Hit Rate1.2%Within expected range.
Number of Hits1,500
Confirmation Confirmed Hits1,12575% confirmation rate.
Dose-Response Potent Hits (IC₅₀ < 1 µM)210Compounds showing significant potency.
Cellular Assay Cellularly Active (IC₅₀ < 10 µM)85Hits are cell-permeable and engage the target.
Triage Post-PAINS/Aggregator Filter70Removed known nuisance compounds.[8]
Validated Hits Final Number for SAR70 High-quality starting points for medicinal chemistry.

This systematic process ensures that resources are focused on compounds with a genuine therapeutic potential, characterized by on-target biochemical potency, cellular activity, and favorable chemical properties.

References

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/adp-glo-kinase-assay-protocol.pdf]
  • Bohn, I., et al. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. [URL: https://pubmed.ncbi.nlm.nih.gov/15719323/]
  • Singampalli, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00111a]
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega Corporation. [URL: https://www.promega.com/products/drug-discovery/target-engagement-assays/nanobret-target-engagement-assays/]
  • Zhang, Y., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 1021-1029. [URL: https://pubmed.ncbi.nlm.nih.gov/33947233/]
  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. [URL: https://www.eurekaselect.com/article/113115]
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [URL: https://journals.sagepub.com/doi/10.1177/108705719900400206]
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/quick-protocols/9fb099-adp-glo-kinase-assay-quick-protocol.pdf]
  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [URL: https://www.
  • The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. Benchchem. [URL: https://www.benchchem.com/blog/the-7-methyl-indazole-scaffold-a-privileged-core-in-modern-medicinal-chemistry/]
  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of PROTACs in live cells. Cell chemical biology, 25(1), 1-11. [URL: https://www.cell.com/cell-chemical-biology/fulltext/S2451-9456(17)30412-4]
  • NanoBRET® Target Engagement BET BRD Assays. Promega Corporation. [URL: https://www.promega.com/products/drug-discovery/target-engagement-assays/nanobret-target-engagement-bet-brd-assays/]
  • Z-factors. BIT 479/579 High-throughput Discovery. [URL: https://docs.google.com/document/d/1XJzWzDq3m2B5F-w_t2sOf-2eT5VwYy-C/edit]
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol-tm313.pdf]
  • On HTS: Z-factor. On HTS. [URL: https://www.hts.bio/p/on-hts-z-factor]
  • ADP Glo Protocol. [URL: https://www.researchgate.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/md/d3md00111a]
  • HTS Data Analysis, Hit Triage & Deconvolution. NTHRYS. [URL: https://www.nthrys.com/downloads/flyers/HTS-Data-Analysis-Hit-Triage-Deconvolution-Hands-on.pdf]
  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [URL: https://www.drugdiscoveryonline.com/doc/high-throughput-screening-for-kinase-inhibitors-0001]
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [URL: https://www.bellbrooklabs.com/from-s-b-to-z-a-better-way-to-measure-assay-quality-in-high-throughput-screening/]
  • An In-depth Technical Guide to NanoBRET™ Technology. Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-nanobret-technology/]
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [URL: https://www.graphpad.com/support/faq/calculating-a-z-factor-to-assess-the-quality-of-a-screening-assay/]
  • Principle of NanoBRET target engagement. ResearchGate. [URL: https://www.researchgate.net/figure/Principle-of-NanoBRET-target-engagement-A-cell-permeable-tracer-as-a-known-inhibitor_fig3_342410933]
  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [URL: https://www.researchgate.net/table/ADP-Glo-Assay-Formats-and-Step-By-Step-Protocol_tbl1_277884662]
  • High Throughput Screening for Protein Kinase Inhibitors. Bentham Science. [URL: https://www.eurekaselect.com/article/13010]
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [URL: https://www.researchgate.
  • Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics, 19(4), 648-661. [URL: https://academic.oup.com/bib/article/19/4/648/2670114]
  • Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. ResearchGate. [URL: https://www.researchgate.net/publication/309489258_Data-driven_approaches_used_for_compound_library_design_hit_triage_and_bioactivity_modeling_in_high-throughput_screening]
  • The importance of adequately triaging hits from HTS campaigns. Drug Target Review. [URL: https://www.drugtargetreview.
  • Analysis of HTS data. Cambridge MedChem Consulting. [URL: https://www.cambridgemedchemconsulting.

Sources

Application Note: A Scalable and Regioselective Synthesis of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-1-methyl-1H-indazole-6-carboxylic acid is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The indazole scaffold is a privileged structure in drug discovery, and the specific substitution pattern of this molecule makes it a valuable intermediate for creating complex and potent drug candidates.[1] The efficient, scalable, and regioselective synthesis of this compound is therefore of significant interest to researchers and professionals in drug development.

This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. The described methodology is designed to be robust, reproducible, and amenable to industrial applications. We will explore a logical three-step synthetic sequence, beginning with the formation of the indazole core, followed by N1-methylation, and concluding with a regioselective C3-bromination. The causality behind experimental choices, safety considerations, and process optimization will be discussed in detail to ensure scientific integrity and practical utility.

Synthetic Strategy Overview

The synthesis of this compound will be approached via a three-step sequence, as illustrated in the workflow diagram below. This strategy prioritizes the early introduction of the carboxylic acid functionality, followed by a thermodynamically controlled N1-methylation, and finally, a highly regioselective bromination at the C3 position. This sequence is designed to maximize yield and purity while minimizing the formation of regioisomeric byproducts.

Synthesis_Workflow Start 4-Methyl-3-nitrobenzoic acid Step1 Step 1: Indazole Formation (Reductive Cyclization) Start->Step1 Intermediate1 1H-Indazole-6-carboxylic acid Step1->Intermediate1 Step2 Step 2: N1-Methylation Intermediate1->Step2 Intermediate2 1-Methyl-1H-indazole-6-carboxylic acid Step2->Intermediate2 Step3 Step 3: C3-Bromination Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

All reagents were sourced from reputable chemical suppliers and used without further purification unless otherwise noted. Solvents were of analytical grade.

Reagent/SolventGradeSupplier
4-Methyl-3-nitrobenzoic acid≥98%Sigma-Aldrich
Palladium on Carbon (10%)Johnson Matthey
MethanolAnhydrousMerck
Hydrogen GasHigh PurityAirgas
Sodium Hydride (60% dispersion in mineral oil)Acros Organics
Tetrahydrofuran (THF)AnhydrousEMD Millipore
Methyl Iodide≥99%Alfa Aesar
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)≥98%TCI Chemicals
Ethanol200 ProofDecon Labs
Sodium BicarbonateACS GradeFisher Scientific
Hydrochloric AcidACS GradeVWR
Ethyl AcetateHPLC GradeAvantor
HexanesHPLC GradeAvantor
Equipment
  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Jacketed glass reactor with overhead stirring and temperature control

  • Ultrasonic bath (40 kHz, 50 W)

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical balance

  • pH meter

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • High-Performance Liquid Chromatography (HPLC) system

Experimental Protocols

Step 1: Synthesis of 1H-Indazole-6-carboxylic acid

This step involves the reductive cyclization of 4-methyl-3-nitrobenzoic acid. The nitro group is first reduced to an amino group, which then undergoes an in-situ diazotization and cyclization to form the indazole ring.

Protocol:

  • Esterification: In a round-bottom flask, suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 vol). Add concentrated sulfuric acid (0.1 eq) dropwise. Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC. After completion, cool the mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-methyl-3-nitrobenzoate.

  • Reductive Cyclization: To a solution of methyl 4-methyl-3-nitrobenzoate (1.0 eq) in methanol, add 10% palladium on carbon (5 mol%). The reaction mixture is then subjected to hydrogenation (50 psi) at room temperature for 3 hours or until TLC analysis indicates complete consumption of the starting material. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The resulting crude 1H-indazole-6-carboxylic acid methyl ester is then hydrolyzed using an aqueous solution of sodium hydroxide (2.0 eq) in methanol.[2] After hydrolysis is complete, the methanol is removed, and the aqueous solution is acidified with HCl to precipitate the product, 1H-indazole-6-carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 1-Methyl-1H-indazole-6-carboxylic acid

The N1-methylation of the indazole ring is achieved under thermodynamically controlled conditions to favor the formation of the more stable N1-isomer.[3]

Protocol:

  • Deprotonation: To a stirred suspension of 1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous THF (15 vol) under an inert atmosphere (e.g., nitrogen), add sodium hydride (60% dispersion in oil, 2.2 eq) portion-wise at 0 °C. The addition of the second equivalent of base is to deprotonate the carboxylic acid.

  • Methylation: After the initial effervescence subsides, allow the mixture to warm to room temperature and stir for 1 hour. Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Work-up and Isolation: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or HPLC. Upon completion, carefully quench the reaction by the slow addition of water. Acidify the aqueous layer with 1N HCl to pH 3-4, which will precipitate the product. Extract the product with ethyl acetate (3 x 20 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 1-methyl-1H-indazole-6-carboxylic acid.

Methylation_Mechanism cluster_0 Deprotonation & Methylation Indazole-COOH 1H-Indazole-6-carboxylic acid Dianion Indazole Dianion Indazole-COOH->Dianion 2.2 eq NaH THF, 0°C to RT Product 1-Methyl-1H-indazole-6-carboxylic acid Dianion->Product 1.2 eq CH3I 0°C to RT MeI CH3I

Caption: N1-Methylation of 1H-indazole-6-carboxylic acid.

Step 3: Synthesis of this compound

This final step employs a modern and efficient method for the regioselective bromination of the C3 position of the indazole ring. Ultrasound-assisted bromination with DBDMH is a scalable, rapid, and high-yielding approach.[1][4][5][6]

Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-methyl-1H-indazole-6-carboxylic acid (1.0 eq) and sodium carbonate (2.0 eq) in ethanol (10 vol). Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 1.0 eq).

  • Ultrasonication: Place the reaction vessel in an ultrasonic bath (40 kHz, 50 W) and irradiate at 40 °C for 30-60 minutes. The reaction progress should be monitored by TLC or HPLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and acidify with 1N HCl to pH 3-4 to precipitate the crude product. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford the final product with high purity.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the scale-up synthesis of this compound.

ParameterStep 1Step 2Step 3
Starting Material 4-Methyl-3-nitrobenzoic acid1H-Indazole-6-carboxylic acid1-Methyl-1H-indazole-6-carboxylic acid
Key Reagents Pd/C, H₂, NaOHNaH, CH₃IDBDMH, Na₂CO₃
Solvent MethanolTHFEthanol
Reaction Temperature RT to Reflux0 °C to RT40 °C
Reaction Time 8-10 hours12-16 hours0.5-1 hour
Typical Yield 75-85%80-90%90-95%
Purity Assessment HPLC, NMRHPLC, NMRHPLC, NMR, Mass Spec

Discussion of Scientific Rationale

  • Regioselectivity of Methylation: The methylation of indazoles can occur at either the N1 or N2 position. The regiochemical outcome is highly dependent on the reaction conditions. The use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF favors the formation of the thermodynamically more stable N1-methylated product.[3] This is crucial for ensuring the synthesis of the desired isomer.

  • C3-Bromination: The C3 position of the indazole ring is electronically activated and susceptible to electrophilic substitution. The use of DBDMH as a bromine source is advantageous as it is a solid, easy-to-handle reagent that avoids the use of hazardous elemental bromine. Ultrasound irradiation accelerates the reaction by promoting mass transfer and the formation of reactive species, leading to a significant reduction in reaction time and improved yields.[1][4][5][6] This method has been shown to be highly regioselective for the C3 position.

Safety Considerations

  • Hydrogenation: The use of hydrogen gas requires a properly maintained and operated high-pressure reactor. Ensure the system is purged with an inert gas before and after the reaction.

  • Sodium Hydride: Sodium hydride is a highly reactive and flammable solid. It should be handled under an inert atmosphere, and reactions should be quenched carefully.

  • Methyl Iodide: Methyl iodide is a toxic and volatile reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Ultrasonication: Prolonged exposure to high-intensity ultrasound can be harmful. Ensure the ultrasonic bath is properly shielded.

Conclusion

The protocol detailed in this application note provides a robust and scalable method for the synthesis of this compound. By employing a logical synthetic sequence and modern, efficient reaction conditions, this key pharmaceutical intermediate can be produced in high yield and purity. The discussion of the scientific rationale behind the chosen methodologies aims to empower researchers to adapt and optimize this protocol for their specific needs.

References

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information. [Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. Mol-Instincts. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indazole chemistry. The indazole core is a privileged scaffold in drug discovery, but its synthesis is often plagued by challenges, most notably the formation of unwanted byproducts. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Part 1: The Primary Challenge - Regioselectivity in N-Substitution

The most common issue encountered in the functionalization of indazoles is the formation of a mixture of N1 and N2 substituted regioisomers. The indazole ring possesses two reactive nitrogen atoms, and controlling the site of substitution is paramount for achieving the desired biological activity and simplifying purification.

FAQ 1: Why am I getting a mixture of N1 and N2 isomers during alkylation, and how can I control the regioselectivity?

Answer: The formation of both N1 and N2 isomers is a direct consequence of the annular tautomerism of the indazole ring, where the proton can reside on either nitrogen atom, leading to 1H- and 2H-indazole tautomers.[1] The 1H-tautomer is generally the more thermodynamically stable form.[1] Direct alkylation or acylation often yields a mixture of products, making regioselectivity a significant hurdle.[1]

Several factors influence the N1 versus N2 regioselectivity:

  • Steric and Electronic Effects: The substituents on the indazole ring play a crucial role. Bulky groups at the C3-position tend to favor N1-alkylation due to steric hindrance.[1] Conversely, electron-withdrawing groups, such as nitro (NO₂) or carboxyl (CO₂Me), at the C7-position can promote N2-substitution.[1][2]

  • Reaction Conditions: The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the N1-substituted product.[2][3]

  • Nature of the Electrophile: The reactivity and structure of the alkylating or acylating agent can also influence the outcome.[1]

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable isomers, while N2-products can be favored under kinetically controlled conditions, for example, at lower temperatures.[1]

Troubleshooting Flowchart for N-Alkylation Regioselectivity

G start Mixture of N1 and N2 Isomers Obtained sterics Analyze Steric Hindrance at C3 start->sterics electronics Evaluate Electronic Effects on the Ring start->electronics conditions Assess Reaction Conditions (Base/Solvent) start->conditions thermo_kinetic Consider Thermodynamic vs. Kinetic Control start->thermo_kinetic c3_bulky Bulky C3-substituent? sterics->c3_bulky c7_ewg Electron-withdrawing group at C7? electronics->c7_ewg base_solvent Using NaH in THF? conditions->base_solvent temperature Reaction at elevated temperature? thermo_kinetic->temperature n1_favored_steric Favors N1-alkylation c3_bulky->n1_favored_steric Yes n2_favored_electronic Favors N2-alkylation c7_ewg->n2_favored_electronic Yes n1_favored_conditions Favors N1-alkylation base_solvent->n1_favored_conditions Yes n2_favored_conditions Consider alternative conditions for N2 base_solvent->n2_favored_conditions No thermo_favored Favors thermodynamic N1 product temperature->thermo_favored Yes kinetic_favored Consider lower temp for kinetic N2 product temperature->kinetic_favored No

Caption: Troubleshooting logic for controlling N1 vs. N2 alkylation.

Experimental Protocol: Selective N1-Alkylation of 3-Substituted Indazole

This protocol is adapted from studies demonstrating high N1-selectivity.[2][3]

  • To a solution of the 3-substituted-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N1-substituted indazole.

Part 2: Troubleshooting Other Common Byproducts

While regioisomers are the most frequent challenge, other side reactions can lead to a range of unexpected and often difficult-to-remove impurities.

FAQ 2: During the synthesis of a nitro-substituted indazole from a nitro-indole precursor, I'm observing a deeply colored impurity and a more polar byproduct. What are these and how can I avoid them?

Answer: This is a common issue in syntheses involving the nitrosation of indoles to form indazoles.

  • Deeply Colored Impurity: The red or brown coloration is often due to the formation of dimeric byproducts.[4] This occurs when the starting indole, acting as a nucleophile, attacks a reactive intermediate in the reaction pathway.[4] To minimize this, a slow, reverse addition of the indole to the nitrosating agent is recommended.[4]

  • More Polar Byproduct: The more polar byproduct is likely the corresponding indazole-3-carboxylic acid.[4] This can arise from the oxidation of the desired aldehyde product or an intermediate under the reaction conditions.[4] To mitigate this, it is crucial to work up the reaction promptly upon completion and consider running the reaction under an inert atmosphere to minimize oxidation.[4]

Byproduct Formation in Nitrosation of 6-Nitroindole

Caption: Formation of common byproducts during indazole synthesis from indole.

FAQ 3: My synthesis of a 2H-indazole via the Davis-Beirut reaction is giving low yields and multiple byproducts. What could be going wrong?

Answer: The Davis-Beirut reaction, which converts N-substituted 2-nitrobenzylamines to 2H-indazoles, proceeds through a highly reactive o-nitrosoimine intermediate. The efficiency of this reaction is highly dependent on the reaction conditions.

  • Incomplete Reduction Products: If the reaction involves the reduction of a nitro group, incomplete reduction can lead to the accumulation of nitroso and hydroxylamine intermediates as byproducts.[5]

  • Solvent Effects: The choice of solvent is critical. For example, the addition of a controlled amount of water (15-25%) to an alcohol solvent can significantly improve the yield in some cases, while an excess of water can be detrimental.[3]

  • Side Reactions of the Nitroso Intermediate: The reactive nitroso intermediate can undergo undesired side reactions if not efficiently trapped in the desired cyclization pathway.

Table 1: Troubleshooting the Davis-Beirut Reaction

Issue Potential Cause Recommended Solution
Low YieldSuboptimal solvent systemTitrate the amount of water in the alcohol solvent to find the optimal ratio.[3]
Inefficient cyclizationEnsure the reaction temperature is optimized. Higher temperatures may promote side reactions.[3]
Formation of Hydroxylamine ByproductsIncomplete reduction of the nitro groupUse a more efficient reducing agent or optimize the stoichiometry of the current one.[5]
Multiple Unidentified ByproductsDecomposition of starting material or intermediatesLower the reaction temperature and monitor the reaction closely to avoid prolonged reaction times.
FAQ 4: I am attempting to synthesize an indazole from an o-fluorobenzaldehyde and hydrazine, but I am isolating a significant amount of the corresponding fluorotoluene. Why is this happening?

Answer: The formation of a fluorotoluene byproduct in this synthesis is due to a competitive Wolff-Kishner reduction of the intermediate hydrazone. This side reaction can significantly reduce the yield of the desired indazole.

To circumvent this issue, one effective strategy is to first form the O-methyloxime of the o-fluorobenzaldehyde. This protected aldehyde can then be reacted with hydrazine to form the desired indazole, effectively eliminating the competing Wolff-Kishner reduction pathway.

Part 3: Purification and Characterization

FAQ 5: The N1 and N2 isomers of my substituted indazole are very difficult to separate by column chromatography. Are there any alternative purification strategies?

Answer: The separation of N1 and N2 indazole isomers is a well-known challenge due to their often similar polarities.[6] While column chromatography is the most common method, it can be inefficient.

An alternative and often more effective method for purification, especially on a larger scale, is recrystallization .[6] By carefully screening different solvent systems (often a mixture of solvents), it is possible to find conditions where one isomer selectively crystallizes out, leaving the other in the mother liquor.[6] This method can yield highly pure single isomers, often with purities exceeding 99%.[6]

References

  • Nitroreductase-triggered indazole formation. ChemRxiv. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Method for separating and purifying substituted indazole isomers. Google Patents.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Yields with Bromo-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-indazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance reaction efficiency, troubleshoot suboptimal yields, and overcome common hurdles encountered when working with this important class of heterocyclic compounds. Indazoles are a cornerstone in medicinal chemistry, and their successful functionalization via Suzuki coupling is often a critical step in the synthesis of novel therapeutic agents.[1][2][3] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may face in the lab.

Troubleshooting Guide: From Low Yields to No Reaction

This section addresses the most frequently encountered issues during the Suzuki coupling of bromo-indazoles. Each problem is followed by an analysis of potential causes and a series of recommended solutions grounded in established mechanistic principles.

Question 1: My Suzuki coupling reaction with a bromo-indazole is giving a very low yield or has not worked at all. What are the primary factors to investigate?

Low to no conversion is a common starting problem. The issue often lies in one of the key pillars of the Suzuki reaction: the catalyst's activity, the choice of base, or the reaction conditions.

Underlying Causality:

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] A failure in any of these steps will halt the reaction. Bromo-indazoles, particularly those with a free N-H group, can present unique challenges. The acidic proton on the indazole nitrogen can react with the base or the boronic acid, and the nitrogen itself can coordinate to the palladium center, potentially inhibiting the catalyst.[4] Furthermore, the electronic nature of the indazole ring can influence the rate of oxidative addition.

Troubleshooting Workflow:

  • Evaluate the Catalyst and Ligand System: For bromo-indazoles, especially those that are electron-rich, a highly active catalyst system is often necessary to facilitate the oxidative addition step.

    • Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄ and seeing low conversion, consider switching to a more robust system. Catalysts with bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos, or ferrocene-based ligands like Pd(dppf)Cl₂, have shown great success with heterocyclic substrates. For instance, a study on the coupling of 5-bromo-1-ethyl-1H-indazole found that Pd(dppf)Cl₂ was superior to Pd(PPh₃)₄, yielding the product in a much shorter reaction time.

    • Protocol: Start with a screening of catalysts such as Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand like SPhos or XPhos, and Pd(PPh₃)₄ for comparison. A typical starting catalyst loading is 2-5 mol%.

  • Assess the Base: The base is crucial for activating the boronic acid for transmetalation.[5] However, with N-H indazoles, a strong base can deprotonate the indazole, leading to side reactions or catalyst inhibition.

    • Recommendation: A moderately strong inorganic base is often a good starting point. K₂CO₃ and Cs₂CO₃ are frequently used. In some cases, a weaker base like K₃PO₄ can be effective, especially if your substrate is sensitive to stronger bases. For anhydrous couplings with K₃PO₄, the addition of a small amount of water can be beneficial.

    • Protocol: If your initial base (e.g., Na₂CO₃) is not effective, try switching to K₂CO₃ or Cs₂CO₃. Use 2-3 equivalents of the base.

  • Solvent and Temperature Optimization: The choice of solvent can significantly impact the solubility of the reagents and the stability of the catalytic species.

    • Recommendation: A mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base and the boronic acid. Common solvent systems include dioxane/water, DME/water, or toluene/water.[3] For microwave-assisted reactions, a mixture of 1,4-dioxane/EtOH/H₂O has been reported to be effective. If solubility is an issue, consider a more polar aprotic solvent like DMF, but be aware that it can sometimes lead to side reactions at high temperatures. The reaction temperature should be high enough to promote the reaction but not so high as to cause decomposition of the catalyst or starting materials.

    • Protocol: Start with a temperature of 80-100 °C for conventional heating. If the reaction is sluggish, a gradual increase in temperature or switching to microwave heating can be beneficial.

Question 2: I am observing a significant amount of dehalogenated indazole as a byproduct. How can I suppress this side reaction?

Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common and frustrating side reaction in Suzuki couplings.

Underlying Causality:

Dehalogenation can occur through several pathways. One common mechanism involves the oxidative addition of the bromo-indazole to the Pd(0) catalyst, followed by a reaction with a hydride source in the reaction mixture, and then reductive elimination to give the dehalogenated product. The hydride source can be an impurity in the solvent or base, or it can be generated in situ from the decomposition of the solvent or other reagents. Another pathway involves the reaction of the bromo-indazole with the boronic acid in a process that transfers a hydrogen atom instead of the organic group.

Troubleshooting Workflow:

  • Protect the Indazole N-H Group: For unsubstituted indazoles, the acidic N-H proton can sometimes be a source of protons for dehalogenation. Protecting the nitrogen with a suitable group can mitigate this.

    • Recommendation: The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the indazole nitrogen. It is generally stable under Suzuki conditions and can be easily removed later. N-alkylation is another effective strategy. Studies have shown that N-Boc and N-alkyl protected bromo-indazoles are excellent substrates for Suzuki coupling.

    • Protocol: Protect the N-H of your bromo-indazole with (Boc)₂O and a base like DMAP before attempting the Suzuki coupling.

  • Scrutinize Reagent and Solvent Purity: Impurities can be a major source of hydrides.

    • Recommendation: Use high-purity, anhydrous solvents. If using an amine base, ensure it is freshly distilled. Some boronic acids can also contain impurities that promote dehalogenation.

    • Protocol: Degas your reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst. This removes dissolved oxygen which can degrade the catalyst and promote side reactions.

  • Optimize the Base and Solvent System: The choice of base and solvent can influence the rate of dehalogenation.

    • Recommendation: In some cases, using a weaker base or a non-protic solvent system can reduce dehalogenation. For example, if you are using an alcohol-containing solvent, consider switching to a purely ethereal solvent like dioxane or DME with water.

Question 3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I prevent it?

The formation of a biaryl product from the coupling of two boronic acid molecules is another common side reaction.

Underlying Causality:

Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen. If the Pd(0) catalyst is oxidized to Pd(II) before the oxidative addition of the bromo-indazole, it can catalyze the homocoupling of the boronic acid. This is particularly prevalent at the beginning of the reaction if the mixture is not properly deoxygenated.

Troubleshooting Workflow:

  • Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of oxygen from the reaction mixture.

    • Recommendation: Employ a robust degassing technique. The freeze-pump-thaw method is highly effective, but for most applications, bubbling a stream of argon or nitrogen through the solvent for an extended period is sufficient.

    • Protocol: Before adding the palladium catalyst, sparge the reaction mixture with an inert gas for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Use a Pre-catalyst or a Pd(0) Source: Starting with a well-defined Pd(0) catalyst can sometimes be advantageous.

    • Recommendation: While many successful Suzuki couplings use Pd(II) sources that are reduced in situ, starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes minimize homocoupling.

    • Protocol: If using a Pd(II) pre-catalyst, ensure that the conditions are suitable for its rapid reduction to Pd(0) at the start of the reaction.

  • Control the Stoichiometry: Using a slight excess of the bromo-indazole relative to the boronic acid can sometimes favor the cross-coupling over homocoupling.

    • Recommendation: Instead of a 1:1.2 ratio of bromo-indazole to boronic acid, try a 1.1:1 ratio.

    • Protocol: Carefully weigh your reagents to ensure accurate stoichiometry.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the N-H group of my bromo-indazole for a Suzuki coupling?

While not always strictly necessary, protecting the N-H group is often highly beneficial.[6] An unprotected N-H can lead to lower yields due to side reactions like N-arylation, catalyst inhibition through coordination to the palladium, and increased dehalogenation.[4] Protecting groups like Boc or simple alkyl groups can lead to cleaner reactions and higher yields. If you are working with an NH-free indazole and experiencing issues, N-protection should be one of the first troubleshooting steps you consider.

Q2: What is the best palladium catalyst for coupling with a bromo-indazole?

There is no single "best" catalyst as the optimal choice depends on the specific bromo-indazole and boronic acid partners. However, for many bromo-indazoles, particularly those that are sterically hindered or electronically deactivated, modern catalyst systems often outperform the traditional Pd(PPh₃)₄. A good starting point for screening would be:

  • Pd(dppf)Cl₂: Often shows excellent reactivity and functional group tolerance with heterocyclic substrates.

  • Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos, XPhos): These bulky, electron-rich ligands are very effective at promoting the oxidative addition of challenging aryl bromides.

  • Pd(PPh₃)₄: Still a viable and cost-effective option for simpler, more reactive substrates.

Q3: How can I monitor the progress of my bromo-indazole Suzuki coupling?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress.

  • TLC: Provides a quick and easy way to visualize the consumption of the starting materials and the formation of the product. Staining with potassium permanganate can be useful for visualizing spots if they are not UV-active.

  • LC-MS: Offers more detailed information, allowing you to confirm the mass of the desired product and identify any major byproducts. This is particularly useful for troubleshooting, as it can help you identify issues like dehalogenation or homocoupling.

Q4: My boronic acid is not very stable. Are there any alternatives?

Yes, if your boronic acid is prone to decomposition (protodeboronation), you can use more stable alternatives.

  • Boronate Esters: Pinacol esters of boronic acids (R-B(pin)) are generally more stable than the corresponding boronic acids and are excellent coupling partners in Suzuki reactions.

  • Potassium Trifluoroborate Salts: These salts (R-BF₃K) are highly stable, crystalline solids that can be used in place of boronic acids. They often require slightly different reaction conditions for activation.

Data and Protocols

Table 1: Recommended Starting Conditions for Suzuki Coupling of Bromo-indazoles
ParameterRecommendationRationale
Bromo-indazole 1.0 equiv.Limiting reagent.
Boronic Acid 1.2-1.5 equiv.Slight excess to drive the reaction to completion.
Palladium Catalyst 2-5 mol%Sufficient for catalytic turnover without being wasteful.
Ligand (if applicable) 1.1-1.2 x Pd loadingEnsures proper coordination to the metal center.
Base 2-3 equiv.Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O (4:1) or DME/H₂O (4:1)Good for dissolving both organic and inorganic reagents.
Temperature 80-110 °CPromotes reaction without significant decomposition.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and reagents.
Experimental Protocol: General Procedure for Suzuki Coupling of a Bromo-indazole
  • To a reaction vessel equipped with a magnetic stir bar and a condenser, add the bromo-indazole (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the solvent (e.g., dioxane/water 4:1) via syringe.

  • Sparge the resulting mixture with the inert gas for 15-30 minutes to ensure thorough deoxygenation.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing the Process

Troubleshooting Workflow Diagram

G start Low/No Yield in Bromo-indazole Suzuki Coupling catalyst Is the catalyst system active enough? start->catalyst base Is the base appropriate for the substrate? catalyst->base No solution_catalyst Switch to a more active catalyst system (e.g., Pd(dppf)Cl₂, Buchwald ligands) catalyst->solution_catalyst Yes conditions Are the reaction conditions optimal? base->conditions No solution_base Screen alternative bases (K₂CO₃, Cs₂CO₃, K₃PO₄) base->solution_base Yes dehalogenation Is dehalogenation a major side reaction? conditions->dehalogenation No solution_conditions Increase temperature, change solvent, or use microwave heating conditions->solution_conditions Yes solution_dehalogenation Protect the indazole N-H group (Boc, alkyl) dehalogenation->solution_dehalogenation Yes solution_purity Use high-purity, degassed reagents and solvents dehalogenation->solution_purity No G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Indazole-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Indazole-Pd(II)(Ar)L₂ transmetalation->diaryl_pd boronic_acid Ar-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Indazole reductive_elimination->product bromo_indazole Br-Indazole bromo_indazole->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. Available at: [Link]

  • Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26337-26352. Available at: [Link]

  • Li, W., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2944. Available at: [Link]

  • Pace, V., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(7), 5853-5865. Available at: [Link]

  • Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26337-26352. Available at: [Link]

  • Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26337-26352. Available at: [Link]

  • Carril, M., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2261-2273. Available at: [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. Available at: [Link]

  • Pawar, S. S., & Tupsakhare, S. S. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. International Journal of Creative Research Thoughts, 8(12), 681-686. Available at: [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. Available at: [Link]

  • Viciosa, M. T., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(10), 3775-3786. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 133(8), 2116-2119. Available at: [Link]

  • Dounay, A. B., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 50(26), 3312-3315. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(28), 5896-5900. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Indazole Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in drug discovery and biological research: the poor aqueous solubility of indazole-containing compounds. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its often lipophilic and planar nature frequently leads to solubility issues that can confound screening results, generate unreliable data, and stall promising research.[3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. As Senior Application Scientists, we don't just provide protocols; we explain the underlying principles to empower you to make informed decisions for your specific indazole derivatives and assay systems.

Section 1: Foundational Concepts - Understanding Indazole Solubility

This section addresses the fundamental questions researchers have about the physicochemical properties of indazole compounds.

Q1: Why are many of my indazole derivatives so poorly soluble in aqueous assay buffers?

Answer: The solubility challenge with indazole derivatives is rooted in their molecular structure. The bicyclic indazole core, a fusion of benzene and pyrazole rings, is largely aromatic and hydrophobic.[4] In drug discovery, medicinal chemists often add other lipophilic groups to enhance target binding, which further decreases aqueous solubility.[5]

The key factors contributing to poor solubility are:

  • High Crystal Lattice Energy: The planar structure of the indazole core allows for efficient packing in a solid, crystalline state. A significant amount of energy is required to break this stable crystal lattice before the molecule can dissolve.[6]

  • Hydrophobicity: The molecule often lacks a sufficient number of hydrogen bond donors and acceptors to interact favorably with water molecules, making the energetic cost of solvation high.

  • Ionization State: Indazole itself is amphoteric, meaning it can act as a weak acid or a weak base.[4] The solubility of your specific derivative will be highly dependent on its pKa and the pH of your assay buffer. If the buffer pH does not favor the more soluble, ionized form of your compound, solubility will be low.[7][8]

Q2: I see the terms "kinetic" and "thermodynamic" solubility. What's the difference and which one matters for my assay?

Answer: This is a critical distinction for interpreting your experimental results.

  • Thermodynamic Solubility is the true equilibrium solubility. It's the maximum concentration of a compound that can be dissolved in a solvent (like your assay buffer) when the system has reached equilibrium. This process can take 24-48 hours of shaking an excess of the solid compound in the buffer.[9] While it is a fundamental property of the compound, it is less relevant for most in vitro assays.

  • Kinetic Solubility is more relevant for typical screening and biological assays.[3][5] It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[9] This process mimics how compounds are introduced into an assay plate. The resulting solution can be supersaturated and is metastable; the compound may precipitate over time.

For most HTS and cell-based assays, kinetic solubility is the more practical parameter because it reflects the conditions your compound will experience during the experiment.[5]

Section 2: Troubleshooting Common Assay Problems

This section provides direct answers and solutions to specific problems you might encounter in the lab.

Q3: My indazole compound is soluble in 100% DMSO, but it immediately precipitates when I add it to my aqueous assay buffer. What's happening?

Answer: This is the most common manifestation of poor aqueous solubility and is often referred to as "crashing out."

The Causality: DMSO is an excellent organic solvent, capable of dissolving a wide range of compounds.[10] However, when you introduce a small volume of your concentrated DMSO stock into a large volume of aqueous buffer, the DMSO molecules rapidly disperse and interact with water.[11] This leaves your indazole compound, which was comfortable in the DMSO environment, suddenly exposed to a hostile aqueous environment where it is not soluble, causing it to precipitate.[11][12]

Troubleshooting Workflow:

G start Compound Precipitates in Aqueous Buffer q1 Is the final DMSO concentration >1%? start->q1 sol1 Reduce stock concentration and/or final DMSO %. Assay tolerance must be tested. q1->sol1 Yes q2 Can you modify the assay buffer pH? q1->q2 No a1_yes Yes a1_no No sol1->q2 sol2 Adjust pH to favor ionized form of compound. (Requires pKa knowledge) q2->sol2 Yes q3 Is a co-solvent compatible with your assay? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Add a co-solvent (e.g., PEG, glycerol) to the assay buffer. q3->sol3 Yes sol4 Consider advanced formulation: Cyclodextrins, SEDDS, or medicinal chemistry modification. q3->sol4 No a3_yes Yes a3_no No

Caption: Decision workflow for addressing compound precipitation.

Immediate Solutions:

  • Lower the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with enzyme activity.[10] A common goal is to keep the final DMSO concentration below 0.5%. To achieve this, you may need to lower the concentration of your stock solution and perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[10]

  • Change the Dilution Method: Instead of adding the DMSO stock directly to the final buffer volume, try adding it to a smaller volume first with vigorous mixing (vortexing) before adding the rest of the buffer. This can sometimes prevent localized high concentrations that trigger precipitation.

  • Gentle Warming or Sonication: Mild heating (to ~37°C) or brief sonication of the assay plate after compound addition can sometimes help redissolve precipitated material.[12] However, be cautious as this may only provide a temporary, supersaturated state, and the stability of your compound and assay components at higher temperatures must be considered.

Q4: How can I systematically use pH to improve the solubility of my specific indazole derivative?

Answer: Leveraging pH is a powerful strategy, especially if your indazole compound has ionizable functional groups (e.g., amines, carboxylic acids).[5][9] The core indazole nitrogen is weakly basic.[4]

The Causality: The solubility of a weak acid or weak base is highly pH-dependent.[8][13]

  • For a weakly basic compound (like an indazole with an amine group), solubility increases as the pH decreases below its pKa, because the compound becomes protonated (cationic).[9]

  • For a weakly acidic compound (like an indazole with a carboxylic acid or phenol), solubility increases as the pH increases above its pKa, because the compound becomes deprotonated (anionic).[7]

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph Indazole-NH2 + H+  ⇌  Indazole-NH3+ (Protonated, Cationic) MORE SOLUBLE neutral Neutral pH Indazole-(Neutral Form) LESS SOLUBLE low_ph->neutral Increase pH high_ph Indazole-COOH  ⇌  Indazole-COO- + H+ (Deprotonated, Anionic) MORE SOLUBLE neutral->high_ph Increase pH

Caption: Impact of pH on the ionization and solubility of indazoles.

Actionable Steps:

  • Determine the pKa: If not known, use computational tools (e.g., MarvinSketch, ACD/Labs) to predict the pKa of the acidic and basic centers on your molecule.

  • Test a pH Range: Prepare a set of your assay buffers across a range of pH values (e.g., 5.5, 6.5, 7.5, 8.5).

  • Assess Solubility and Assay Integrity: Determine the kinetic solubility of your compound in each buffer. Crucially , you must also verify that your biological target (e.g., enzyme, receptor, cells) remains active and stable across this pH range. Run controls to ensure the pH change itself isn't affecting the assay readout.

Q5: I'm seeing inconsistent IC50 values and high variability between replicate wells. Could this be a solubility issue?

Answer: Absolutely. Poor solubility is a primary cause of poor data reproducibility.[3]

The Causality: If your compound's concentration in the assay is near or above its solubility limit, small variations in conditions (temperature, mixing, exact solvent ratio) can lead to different amounts of precipitated vs. dissolved compound in each well. The assay only measures the activity of the dissolved compound, leading to high variability. This can also lead to an underestimation of the compound's true potency.[3] Furthermore, at high concentrations, some compounds can form aggregates that non-specifically inhibit proteins, leading to false positives.[14]

Troubleshooting Steps:

  • Measure Kinetic Solubility: First, perform a kinetic solubility assay (see Protocol 1 below) in your exact assay buffer. This will tell you the maximum concentration you can reliably test.

  • Test Below the Solubility Limit: Ensure your entire dose-response curve is well below the measured kinetic solubility limit. If your IC50 is close to the solubility limit, the value is likely inaccurate.

  • Add a Non-ionic Detergent: For biochemical assays, adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer can help prevent compound aggregation.[14] You must validate that the detergent does not inhibit your target.

  • Visually Inspect Plates: Use a microscope to look for precipitate in your assay plate wells, especially at the highest concentrations. The absence of visible precipitate does not guarantee solubility, but its presence is a definitive sign of a problem.[3]

Section 3: Key Experimental Protocols

Here we provide step-by-step methodologies for essential experiments to characterize and overcome solubility issues.

Protocol 1: Rapid Kinetic Solubility Assay (Nephelometry)

This protocol provides a quick assessment of the concentration at which your compound precipitates upon dilution from DMSO into an aqueous buffer.

Methodology:

  • Prepare Compound Stock: Create a high-concentration stock of your indazole compound in 100% DMSO (e.g., 10 mM).

  • Prepare Buffer: Use the exact aqueous buffer from your biological assay. Filter it through a 0.22 µm filter to remove any particulate matter.

  • Set up Plate: In a clear-bottom 96-well plate, add the appropriate volume of assay buffer to each well.

  • Add Compound: Use a multichannel pipette or automated liquid handler to add a small, fixed volume of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., from 200 µM down to 1 µM). Include buffer-only and buffer + DMSO vehicle controls.

  • Mix and Incubate: Immediately mix the plate (e.g., on an orbital shaker for 1-2 minutes). Incubate the plate at the same temperature as your assay for a relevant period (e.g., 1-2 hours).

  • Measure Turbidity: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (turbidity) at a wavelength away from your compound's absorbance (e.g., 650 nm).

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is the kinetic solubility limit.

Protocol 2: Preparing a Co-Solvent System

This protocol describes how to use a co-solvent to improve the solubility of a compound in the final assay buffer.

Methodology:

  • Select a Co-solvent: Choose a water-miscible organic solvent that is compatible with your assay. Common choices include polyethylene glycol (PEG-400), propylene glycol, or glycerol.[6]

  • Determine Assay Tolerance: Before testing your compound, you must determine the maximum concentration of the co-solvent your assay can tolerate without affecting the biological activity. Run a control experiment with your target and substrate, titrating the co-solvent from 0% up to ~10% (v/v).

  • Prepare Co-solvent Buffer: Prepare your main assay buffer containing the highest tolerated concentration of the co-solvent. For example, if your assay tolerates 5% PEG-400, prepare a bulk solution of "Assay Buffer + 5% PEG-400".

  • Test Compound Solubility: Repeat the Kinetic Solubility Assay (Protocol 1) using this new co-solvent-containing buffer.

  • Run Your Assay: When performing your main experiment, ensure all dilutions and the final assay medium contain the same, consistent percentage of the co-solvent.

Co-SolventTypical Starting Conc. in AssayProsCons
DMSO < 0.5%Excellent primary solvent for stocks.Can cause precipitation upon dilution; cytotoxic at higher concentrations.[10]
Ethanol < 1%Good solubilizer, volatile.Can denature some proteins; may have biological effects.
PEG-400 1-10%Low toxicity, good solubilizer for many lipophilic compounds.Can increase viscosity; may interfere with some assay readouts.
Glycerol 1-10%Protein stabilizer, low toxicity.High viscosity; may not be as strong a solubilizer as others.[6]
Section 4: Advanced Solubilization Strategies

When standard methods are insufficient, more advanced formulation approaches may be necessary, particularly for in vivo studies.

Q6: I've tried pH and co-solvents, but my indazole is still not soluble enough. What are my next options?

Answer: If simple methods fail, you can explore formulation technologies that encapsulate or complex the drug molecule to enhance its apparent solubility.

  • Cyclodextrin Complexation: Cyclodextrins are ring-shaped molecules made of sugar units with a hydrophobic interior and a hydrophilic exterior.[15][16] Your poorly soluble indazole can partition into the hydrophobic core, forming an inclusion complex that is water-soluble.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. This is often effective but requires careful validation to ensure the complexed drug is still available to bind to its target.

  • Lipid-Based Formulations (SEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine microemulsion upon gentle agitation in an aqueous medium.[17][18] This strategy is highly effective for very lipophilic compounds and is more common for in vivo formulation but can be adapted for in vitro work if the components are validated for assay compatibility.

  • Amorphous Solid Dispersions: This strategy involves converting the crystalline form of your drug into a higher-energy, more soluble amorphous state, typically by dispersing it within a polymer matrix.[15][18] This is an advanced technique requiring specialized equipment (e.g., hot-melt extruder, spray dryer) and is generally reserved for late-stage lead optimization and development.[19]

  • Medicinal Chemistry Modification: Ultimately, the most robust solution is often to modify the molecule itself. Adding small, polar, or ionizable groups (like an amine or hydroxyl group) can dramatically improve solubility without sacrificing potency if done at a suitable position on the scaffold.[5] This is a key task during the hit-to-lead and lead optimization phases of drug discovery.[20]

References
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of 3-amino-1-methyl-1H-indazol-6-ol for Biological Assays.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • Dahlin, J. L., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed.
  • Kramer, C., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
  • Google Patents. (n.d.). Indazole compounds, pharmaceutical compositions, and their use for mediating or inhibiting cell proliferation.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Williams, H., et al. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development. PubMed.
  • Williams, H., Trevaskis, N. L., & Porter, C. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences.
  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Wikipedia. (n.d.). Indazole.
  • Al-Ostoot, F. H., et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Tzalis, D., & Kalesse, M. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • ResearchGate. (2017). Is there a relationship between solubility of material and its PH level?.
  • Sharma, A., et al. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH.
  • Thorne, N., Auld, D. S., & Inglese, J. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH.

Sources

Technical Support Center: Amide Bond Formation with Hindered Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions, with a specific focus on challenging substrates like sterically hindered anilines. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with a hindered aniline is resulting in low to no product yield. What are the primary reasons for this?

A: Low or no product formation when coupling with hindered anilines is a common challenge. The primary reasons often revolve around two key factors: steric hindrance and reduced nucleophilicity.[1]

  • Steric Hindrance: Bulky substituents on the aniline, particularly in the ortho positions, can physically block the nitrogen's lone pair from attacking the activated carboxylic acid.[1] Similarly, a sterically demanding carboxylic acid can also impede the reaction.

  • Reduced Nucleophilicity: Hindered anilines are often also electron-deficient due to the electronic effects of the substituents. This decreases the electron density on the nitrogen atom, making it a weaker nucleophile and thus less reactive towards the activated carboxylic acid.[2]

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to generate a sufficiently reactive intermediate to overcome the low reactivity of the hindered aniline.[1]

  • Side Reactions: Under forcing conditions that are sometimes employed for these difficult couplings, side reactions such as racemization of the carboxylic acid or decomposition of the coupling reagent can become significant.

Q2: How do I select the appropriate coupling reagent for a reaction involving a hindered aniline?

A: The choice of coupling reagent is critical. For hindered anilines, you generally need more powerful activating agents than those used for simple primary or secondary amines.

  • Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often the first choice for difficult couplings.[3][4] HATU is particularly effective as it is known to react faster and with less epimerization.[4]

  • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) are also very effective.[3] PyBOP is often preferred over BOP because it does not produce the carcinogenic byproduct HMPA.[3]

  • Carbodiimides with Additives: While carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) alone may be insufficient, their effectiveness can be significantly enhanced by the addition of nucleophilic catalysts like HOBt (1-Hydroxybenzotriazole) or, for more challenging cases, HOAt (1-Hydroxy-7-azabenzotriazole).[5]

  • Specialized Reagents: For extremely challenging cases, reagents that generate highly reactive acyl fluorides, such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), can be successful where other methods fail.[6]

Q3: What role do additives like HOBt and DMAP play, and when should I use them?

A: Additives are crucial for optimizing difficult amide couplings.

  • HOBt (1-Hydroxybenzotriazole) and its analogs (e.g., HOAt, OxymaPure): When used with carbodiimides, these additives form an active ester intermediate that is more reactive than the initial O-acylisourea.[7] This intermediate is also less prone to side reactions like N-acylurea formation and racemization of chiral carboxylic acids.

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst. However, it should be used with caution, especially with chiral carboxylic acids, as it can promote racemization. It is often used in substoichiometric amounts. A combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for coupling with electron-deficient anilines.[8][9]

Q4: Can I use acyl chlorides to acylate hindered anilines?

A: Yes, converting the carboxylic acid to a more reactive acyl chloride is a classic and effective strategy.[7]

  • Procedure: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride.[7] This highly electrophilic intermediate can then react with the hindered aniline, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[7]

  • Considerations: This method may not be suitable for sensitive substrates due to the harsh conditions required for acyl chloride formation. It's also crucial to remove any excess activating reagent before adding the aniline.

Troubleshooting Guides

Scenario 1: Low Conversion Despite Using a Strong Coupling Reagent (e.g., HATU)
Potential Cause Troubleshooting Step Rationale
Insufficient Activation Time Pre-activate the carboxylic acid with HATU and a base for 15-30 minutes before adding the aniline.[1]This ensures the formation of the active ester intermediate before the less reactive aniline is introduced.
Inappropriate Base Use a non-nucleophilic, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) or 2,6-lutidine.[3]Strong, non-hindered bases can deprotonate the coupling reagent or cause other side reactions. DIPEA is a common choice for HATU-mediated couplings.
Suboptimal Solvent Use polar aprotic solvents like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).These solvents are effective at dissolving the reactants and intermediates, facilitating the reaction. Ensure the solvent is anhydrous.
Low Temperature Increase the reaction temperature. For very hindered substrates, heating to 50-80 °C may be necessary.Increased temperature provides the necessary activation energy for the sterically hindered components to react.
Scenario 2: Reaction Stalls or Fails with Electron-Deficient Hindered Anilines
Potential Cause Troubleshooting Step Rationale
Extremely Low Nucleophilicity of Aniline Switch to a more powerful activation method, such as generating an acyl fluoride in situ using TFFH or converting the carboxylic acid to an acyl chloride.[6]Electron-deficient anilines require a highly electrophilic coupling partner. Acyl fluorides and chlorides are among the most reactive carboxylic acid derivatives.
Protonation of the Aniline Ensure at least 2-3 equivalents of a non-nucleophilic base are used.The aniline's basicity is low, but it can still be protonated. Sufficient base is needed to neutralize any acidic species and ensure the aniline remains nucleophilic.
Catalytic Approach Consider a boron-based catalytic method, for instance, using boric acid at elevated temperatures.[10]Catalytic methods can sometimes overcome the limitations of stoichiometric coupling reagents, especially under dehydrating conditions.[11]

Visualizations

General Mechanism of Amide Bond Formation with a Coupling Reagent

Amide_Formation RCOOH Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., Active Ester) RCOOH->ActivatedIntermediate + Coupling Reagent + Base CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedIntermediate Base Base (e.g., DIPEA) Base->ActivatedIntermediate Amide Amide (R-CO-NH-Ar) ActivatedIntermediate->Amide + Aniline Byproducts Byproducts ActivatedIntermediate->Byproducts Aniline Hindered Aniline (Ar-NH2) Aniline->Amide

Caption: General workflow for amide bond formation.

Troubleshooting Workflow for Hindered Amide Coupling

Troubleshooting_Workflow Start Low Yield with Hindered Aniline CheckReagent Is the coupling reagent strong enough? (e.g., HATU, PyBOP) Start->CheckReagent ChangeReagent Switch to a stronger reagent (e.g., HATU, COMU) CheckReagent->ChangeReagent No CheckConditions Are reaction conditions optimal? (Base, Solvent, Temp.) CheckReagent->CheckConditions Yes ChangeReagent->CheckConditions OptimizeConditions Optimize conditions: - Use DIPEA/2,6-lutidine - Use DMF/NMP - Increase temperature CheckConditions->OptimizeConditions No ConsiderAlternative Is the aniline extremely electron-deficient? CheckConditions->ConsiderAlternative Yes Success Successful Coupling OptimizeConditions->Success AcylHalide Use acyl chloride or acyl fluoride method ConsiderAlternative->AcylHalide Yes ConsiderAlternative->Success No AcylHalide->Success

Caption: Troubleshooting decision tree for amide coupling.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Hindered Anilines using HATU
  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF (0.1-0.5 M), add HATU (1.1-1.5 equivalents) and DIPEA (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the hindered aniline (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature. If no significant conversion is observed after 2-4 hours, gradually increase the temperature to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acylation of a Hindered Aniline via an Acyl Chloride
  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM or 1,2-dichloroethane.

  • Add oxalyl chloride (1.5-2.0 equivalents) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Re-dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the hindered aniline (1.0 equivalent) and pyridine or triethylamine (1.5-2.0 equivalents) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify as needed.

References

  • Fisher, D. J., Shaum, J. B., Mills, C. L., & Read de Alaniz, J. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters, 18(19), 5074–5077. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • T. C. Whiteman, et al. (2015). A practical catalytic method for the synthesis of sterically hindered anilines. Chemical Science, 6, 4812-4816. [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2020). Emerging Methods in Amide- and Peptide-Bond Formation. Retrieved January 19, 2026, from [Link]

  • T. C. Whiteman, et al. (2015). A practical catalytic method for synthesis of sterically hindered anilines. Chemical Science, 6(8), 4812-4816. [Link]

  • Science and Education Publishing. (2014). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2014). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved January 19, 2026, from [Link]

  • Fisher, D. J., et al. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters, 18(19), 5074-5077. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 19, 2026, from [Link]

  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS UNISS. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 19, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 19, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2021). (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. Retrieved January 19, 2026, from [Link]

  • PubMed. (2013). Synthesis of hindered anilines: copper-catalyzed electrophilic amination of aryl boronic esters. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2020). The Synthesis of Sterically Hindered Amides. Retrieved January 19, 2026, from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 944-947. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved January 19, 2026, from [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]

  • National Center for Biotechnology Information. (2017). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved January 19, 2026, from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved January 19, 2026, from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved January 19, 2026, from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1968). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2005). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. Retrieved January 19, 2026, from [Link]

  • Allen. (n.d.). Why does acylation of -NH_(2) of aniline reduces its activating effect?. Retrieved January 19, 2026, from [Link]

Sources

Improving the regioselectivity of indazole functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Functionalization. The indazole core is a privileged scaffold in medicinal chemistry and materials science, making the regioselective introduction of functional groups a critical task for researchers.[1][2][3] This guide is designed to provide in-depth, practical solutions to common challenges encountered in the lab. Drawing upon established literature and mechanistic principles, we aim to equip you with the knowledge to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in indazole functionalization so challenging?

A: The primary challenge lies in the indazole ring's inherent electronic structure. It possesses two nucleophilic nitrogen atoms (N1 and N2) and several carbon atoms with varying reactivity.[2][3] Direct alkylation, for instance, often yields a mixture of N1 and N2 substituted products because the indazole anion is an ambident nucleophile.[4] The thermodynamic stability of the two tautomers (1H-indazole and 2H-indazole) is close, with the 1H-tautomer being slightly more stable, which further complicates selective targeting.[3][5][6] Functionalization at the carbon positions (e.g., C3, C4-C7) often requires overcoming the innate reactivity of the nitrogen atoms and may necessitate the use of directing groups or specific catalytic systems.[7]

Q2: What are the fundamental principles governing N1 vs. N2 selectivity in alkylation reactions?

A: The regiochemical outcome of N-alkylation is a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically block the N1 position, favoring N2 alkylation.[4] Conversely, large electrophiles may preferentially react at the less hindered nitrogen.

  • Electronic Effects: The electronic nature of substituents on the indazole ring plays a significant role. Electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen atoms. For example, electron-withdrawing groups at the C7 position, such as -NO2 or -CO2Me, have been shown to promote excellent N2 regioselectivity.[4][8]

  • Reaction Conditions: The choice of base, solvent, and temperature is critical.[4][6] Strong, non-nucleophilic bases like sodium hydride (NaH) in aprotic, non-polar solvents like THF tend to favor N1 alkylation.[4][6] This is often attributed to the formation of a tight ion pair between the sodium cation and the indazolide anion, where the cation coordinates to the N2 position, directing the electrophile to N1.[2][4] In contrast, weaker bases like potassium carbonate in polar aprotic solvents like DMF often lead to mixtures of isomers, suggesting a greater degree of kinetic control.[4]

  • Thermodynamic vs. Kinetic Control: Under certain conditions, an initial kinetic product may isomerize to the more thermodynamically stable product.[6] The N1-substituted indazole is generally the thermodynamically favored isomer.[6]

Q3: How can I selectively functionalize the C3 position of the indazole ring?

A: Selective C3 functionalization is highly desirable and can be achieved through several strategies:

  • Halogenation followed by Cross-Coupling: A common approach is the regioselective halogenation (iodination or bromination) at the C3 position, which then serves as a handle for various metal-catalyzed cross-coupling reactions.

  • Directed C-H Functionalization: This powerful strategy involves the use of a directing group, often installed at the N1 or N2 position, to guide a transition metal catalyst to the C3-H bond.[9][10]

  • Radical Reactions: Recent advances have shown that radical-mediated reactions, including those initiated by photoredox catalysis, can be highly effective for introducing a variety of functional groups at the C3 position.[11][12]

Troubleshooting Guides

Issue 1: Poor N1/N2 Selectivity in Alkylation Reactions

You're observing a difficult-to-separate mixture of N1 and N2 alkylated indazoles.

Possible CauseRecommended SolutionScientific Rationale
Inappropriate Base/Solvent Combination For N1 selectivity , switch to a strong, non-nucleophilic base like Sodium Hydride (NaH) in a non-polar aprotic solvent such as Tetrahydrofuran (THF).[4][6] For N2 selectivity , consider using a milder base like Cesium Carbonate (Cs2CO3) in a polar aprotic solvent like Dimethylformamide (DMF), although this can sometimes still lead to mixtures.[4] TfOH-catalyzed reactions with diazo compounds have also shown high N2 selectivity.[13]The NaH/THF system promotes the formation of a tight sodium-indazolide ion pair. The Na+ cation is thought to chelate with the N2 atom, sterically encumbering it and directing the incoming electrophile to the more accessible N1 position.[2][4] In polar solvents with weaker bases, a "freer" indazolide anion exists, leading to reaction at both nitrogen atoms, often under kinetic control.
Electronic Effects of Substituents If your indazole has an electron-withdrawing group at C7, this inherently favors N2 alkylation .[4][8] To achieve N1 selectivity in this case, a directing group strategy might be necessary. Conversely, electron-withdrawing groups at C3 can enhance N1 selectivity with NaH/THF.[4]Electron-withdrawing groups at C7 decrease the electron density at N1, making N2 the more nucleophilic site.
Steric Hindrance A bulky substituent at C7 will sterically hinder the N1 position, favoring N2 alkylation .[4] If N1 is the desired product, a smaller C7 substituent or a different synthetic route might be required.Simple steric hindrance prevents the electrophile from approaching the N1 position.
Reaction Temperature Low temperatures generally favor kinetic control, which may not be selective. Running the reaction at a higher temperature could allow for equilibration to the thermodynamically more stable N1 isomer, if that is the desired product.[6]Higher temperatures can provide the activation energy needed to overcome the barrier for isomerization from the kinetic N2 product to the thermodynamic N1 product.
Workflow for Optimizing N-Alkylation Regioselectivity

G cluster_0 Problem: Poor N1/N2 Selectivity cluster_1 Decision Pathway cluster_2 Outcome start Analyze Indazole Substrate c7_sub C7 Substituent Present? start->c7_sub c3_sub C3 Substituent Present? c7_sub->c3_sub No target_n2 Target: N2 Isomer c7_sub->target_n2 Yes (Bulky or EWG) target_n1 Target: N1 Isomer c3_sub->target_n1 Yes (EWG) c3_sub->target_n1 No nah_thf Use NaH in THF target_n1->nah_thf cs2co3_dmf Consider Cs2CO3 in DMF or TfOH/diazo method target_n2->cs2co3_dmf thermo_control Attempt Thermodynamic Control (Higher Temp) nah_thf->thermo_control Still poor selectivity? success Improved Regioselectivity nah_thf->success cs2co3_dmf->success thermo_control->success

Caption: Decision workflow for troubleshooting poor N-alkylation regioselectivity.

Issue 2: Low Yield or No Reaction in C-H Functionalization Attempts

You are trying to perform a C-H functionalization (e.g., arylation, alkenylation) on the indazole core, but the reaction is inefficient.

Possible CauseRecommended SolutionScientific Rationale
Lack of Directing Group For site-selective C-H functionalization, especially at positions other than C3, a directing group (DG) is often essential.[14] Common DGs for indazoles include pyrimidyl or picolinamide groups attached at N1 or N2. The choice of DG can influence the regioselectivity. Removable directing groups are also an excellent option.[15]The directing group coordinates to the transition metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its activation through the formation of a metallacycle intermediate.[9][16]
Incorrect Catalyst/Ligand System C-H activation is highly dependent on the catalyst. Palladium, Rhodium, and Ruthenium complexes are commonly used.[7][9][17] Screen different catalysts and ligands. For example, Rh(III) catalysts are effective for certain C-H functionalizations of 2-arylindazoles.[17]The electronic and steric properties of the metal center and its ligands dictate the efficiency and selectivity of the C-H activation step.
Incompatible Oxidant or Additive Many C-H functionalization cycles require an oxidant to regenerate the active catalyst. Common oxidants include Cu(OAc)2 or Ag2CO3. The choice of additive (e.g., a carboxylic acid) can also be crucial for protonolysis of the metal-carbon bond.[14]The oxidant facilitates the reductive elimination step and turns over the catalytic cycle. Additives can act as proton shuttles or ligands to stabilize catalytic intermediates.
Substrate Reactivity The electronic properties of your indazole substrate can significantly impact reactivity. Electron-rich indazoles are generally more reactive towards electrophilic C-H activation.[17]C-H activation is often the rate-determining step, and its facility is influenced by the electron density of the C-H bond being cleaved.
Experimental Protocol: Palladium-Catalyzed C3-Arylation of N-Protected Indazole

This protocol is a representative example for achieving C3-functionalization.

  • Materials: N-protected indazole (e.g., N-Boc-indazole), aryl halide (e.g., iodobenzene), Pd(OAc)2 catalyst, a suitable phosphine ligand (e.g., SPhos), a base (e.g., K2CO3), and an appropriate solvent (e.g., dioxane).

  • Setup: To a dry, oven-dried flask under an inert atmosphere (e.g., Argon), add the N-protected indazole (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)2 (2-5 mol%), ligand (4-10 mol%), and base (2.0 equiv).

  • Reaction: Add the degassed solvent via syringe. Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the C3-arylated indazole.

Note: This is a general procedure. Specific conditions will vary depending on the substrate and coupling partner. Always refer to the primary literature for detailed protocols.

Issue 3: Difficulty in Differentiating N1 and N2 Isomers

You have synthesized a mixture of N-alkylated indazoles and need to confidently assign the regiochemistry.

MethodKey Differentiating FeatureRationale
¹H NMR Spectroscopy The chemical shift of the proton at the C3 position (H-3) is often diagnostic. In N1-substituted indazoles, this proton is typically shifted further downfield compared to the corresponding N2-isomer.[18]The proximity and electronic environment of the N1 and N2 atoms have different shielding/deshielding effects on the adjacent C3-H proton.
¹³C NMR Spectroscopy The chemical shifts of the carbon atoms in the pyrazole portion of the ring (C3, C7a, C3a) can provide clear evidence for the substitution pattern.[18]The site of substitution alters the electronic distribution within the heterocyclic ring, leading to characteristic shifts in the ¹³C NMR spectrum.
NOE Spectroscopy (2D NMR) For N1-substituted indazoles, a Nuclear Overhauser Effect (NOE) is often observed between the protons of the alkyl group and the proton at the C7 position. For N2-substituted indazoles, an NOE may be seen between the alkyl group protons and the protons at both the C3 and C3a positions.[18]NOE detects through-space proximity between protons. The spatial arrangement of the N-substituent relative to the rest of the indazole core is distinct for each isomer, allowing for unambiguous assignment.
X-ray Crystallography Provides definitive structural proof of the substitution pattern.This technique maps the precise atomic positions in a single crystal of the compound.
Visualizing Regioisomer Differentiation by NOE

Caption: Key NOE correlations for distinguishing N1 and N2 indazole isomers.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2022). MDPI. Available from: [Link]

  • Yang, Z., Yu, J.-T., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746–7764. Available from: [Link]

  • Wang, X., et al. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry, 10. Available from: [Link]

  • Wang, D.-H., Wasa, M., Giri, R., & Yu, J.-Q. (2010). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 132(51), 18050-18053. Available from: [Link]

  • Photocatalytic Direct C3-Amidation of 2H-Indazole. (2025). The Journal of Organic Chemistry. Available from: [Link]

  • Reddy, G. S., et al. (2016). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry, 81(7), 2920–2931. Available from: [Link]

  • Wang, X., et al. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry, 10. Available from: [Link]

  • Ghosh, S., et al. (2022). Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications, 58(23), 3625-3647. Available from: [Link]

  • Wasa, M., et al. (2011). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 133(48), 19598-19601. Available from: [Link]

  • Ghosh, S., et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. Chemical Communications. Available from: [Link]

  • Yang, Z., Yu, J.-T., & Pan, C. (2022). Recent advances in C-H functionalization of 2 H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746-7764. Available from: [Link]

  • Balaraju, J., & Singh, M. S. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(44), 20560-20593. Available from: [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Available from: [Link]

  • Alam, Md. K., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available from: [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Available from: [Link]

  • C-H functionalization of 2H-indazole. (n.d.). ResearchGate. Available from: [Link]

  • Alam, Md. K., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available from: [Link]

  • Mañas, C., et al. (n.d.). Combined Gold and Photoredox Catalysis: Synthesis of 3‐Alkenyl‐2H‐Indazoles from 2‐Alkynylazobenzenes. Scilit. Available from: [Link]

  • Photocatalytic Direct C3-Amidation of 2H‑Indazole. (2025). ACS Figshare. Available from: [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Available from: [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (n.d.). Chemical Communications. Available from: [Link]

  • Removable and modifiable directing groups in C-H activation. (2024, January 18). YouTube. Available from: [Link]

  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. (2025). ResearchGate. Available from: [Link]

  • Al-Sabbagh, S. K., et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Inorganic Chemistry. Available from: [Link]

  • Saint-Denis, T. G., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(24), 9298-9362. Available from: [Link]

Sources

Technical Support Center: Stability of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction to Potential Stability Challenges

This compound incorporates several functional groups that can influence its stability in solution: an indazole ring, a carboxylic acid, and a bromo substituent on the benzene ring. The interplay of these groups can make the molecule susceptible to degradation under various experimental conditions. Understanding these potential liabilities is the first step in designing robust experimental protocols. This guide will walk you through identifying and mitigating common stability problems.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying causes and step-by-step protocols for investigation and resolution.

Issue 1: Inconsistent or Decreasing Compound Concentration in Solution Over Time

Symptom: You observe a time-dependent decrease in the concentration of this compound in your stock or working solutions, as determined by analytical methods like HPLC.

Potential Causes:

  • Hydrolysis: The indazole ring or the carboxylic acid moiety might be susceptible to hydrolysis, especially at non-neutral pH.

  • Photodegradation: Exposure to ambient or UV light can induce degradation, a known issue for some aromatic and bromo-substituted compounds.

  • Oxidation: The electron-rich indazole ring system could be prone to oxidative degradation, especially in the presence of reactive oxygen species.

  • Adsorption: The compound may adsorb to the surface of your storage container (e.g., glass or certain plastics).

Troubleshooting Workflow:

Caption: Potential acid-catalyzed degradation pathways.

Q4: Is the bromo-substituent a point of instability?

A4: The carbon-bromine bond on an aromatic ring is generally stable. However, under photolytic conditions, dehalogenation can occur. If you are working with the compound under high-intensity light or UV irradiation, it is advisable to monitor for the appearance of the debrominated analogue.

Conclusion

The stability of this compound in solution is a critical parameter for obtaining reliable and reproducible experimental results. By proactively addressing potential issues related to pH, light, and oxidation through systematic investigation and the use of stability-indicating analytical methods, researchers can ensure the integrity of their work. This guide provides a framework for troubleshooting common stability problems and should be used in conjunction with established regulatory guidelines for stability testing. [1][2][3][4][5]

References

  • LSC Group®. ICH Stability Guidelines. Available at: [Link]

  • AxisPharm. Solubility Test. Available at: [Link]

  • Scribd. ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Available at: [Link]

  • Slideshare. ICH guidelines for stability studies 1. Available at: [Link]

  • Testing Laboratory. ICH Q1B Photostability Testing. Available at: [Link]

  • Pharma.Tips. (2025, March 26). Guide to Solubility Testing of Drug Candidates. Available at: [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. Available at: [Link]

  • YouTube. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. Available at: [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • PubMed Central. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • RJPN. (2025, February 1). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Available at: [Link]

  • LCGC International. Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Available at: [Link]

  • DTIC. THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Available at: [Link]

  • MC² – Material and Chemical Characterisation Facility. Kinetics of thermal decomposition: calculating the activation energy. Available at: [Link]

  • Wikipedia. Thermal decomposition. Available at: [Link]

  • ResearchGate. Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Available at: [Link]

  • ResearchGate. Thermal degradation kinetics study of curcumin with nonlinear methods. Available at: [Link]

  • AIP Publishing. Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. Available at: [Link]

  • ResearchGate. Thermal Decomposition Behavior and Kinetic Analysis of Nitrocellulose with Organic Stabilizers. Available at: [Link]

  • PubMed Central. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Available at: [Link]

  • OUCI. Synthesis of new indazole derivatives as potential antioxidant agents. Available at: [Link]

  • ResearchGate. Synthesis of new indazole derivatives as potential antioxidant agents. Available at: [Link]

  • PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available at: [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]

  • Wikipedia. Indazole. Available at: [Link]

  • PubMed. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Available at: [Link]

  • USDA ARS. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Available at: [Link]

Sources

Technical Support Center: Bromination of Methyl-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the bromination of methyl-indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important transformation. The indazole core is a privileged scaffold in drug discovery, and its selective functionalization is paramount. This document provides in-depth, experience-driven answers to common challenges, focusing on the causality behind reaction outcomes and providing robust, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of brominated isomers. How can I control the regioselectivity of bromination on the methyl-indazole ring?

This is the most common challenge and arises from the nuanced electronic properties of the indazole ring system. The outcome is a delicate interplay between the inherent reactivity of the indazole core, the directing effects of the methyl group, and the reaction conditions.

A1: Controlling regioselectivity requires a multi-faceted approach:

  • Inherent Reactivity of the Indazole Core: The indazole ring is an electron-rich heterocycle. Electrophilic substitution is generally favored. The most nucleophilic carbon position is typically C3, followed by positions on the benzene ring (C5, C7, C4, C6).

  • Influence of the N-Methyl Group:

    • 1-Methyl-1H-indazole: The methyl group at the N1 position further activates the ring. Bromination strongly favors the C3 position .

    • 2-Methyl-2H-indazole: The quinoidal structure of the 2H-indazole tautomer also directs bromination to the C3 position . However, the benzene ring is also activated. Under more forcing conditions, substitution can occur at C7 and C5.[1][2][3]

  • Influence of a C-Methyl Group: A methyl group on the benzene ring is an ortho-, para-director. For example, in 5-methyl-1H-indazole, this group will activate the C4 and C6 positions, competing with the inherent C3 reactivity. Careful tuning of conditions is required to favor C3 bromination over bromination on the carbocyclic ring.

  • Choice of Brominating Agent and Solvent:

    • N-Bromosuccinimide (NBS): Generally provides good selectivity for the most activated positions. In polar aprotic solvents like DMF or MeCN, it tends to favor electrophilic aromatic substitution.[4][5] Using DMF as the solvent can lead to high levels of para-selectivity on activated aromatic systems.[6]

    • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): This reagent, particularly under mild, ultrasound-assisted conditions in ethanol, has shown excellent selectivity for the C3 position across a range of indazoles, including methylated derivatives.[7][8][9][10]

    • Bromine (Br₂): Using liquid bromine, especially in acidic media like acetic acid, can be less selective and often leads to over-bromination and mixtures of isomers.[1]

Key Takeaway: For selective C3 bromination of N-methyl indazoles, start with milder reagents like NBS or DBDMH in a suitable solvent (e.g., MeCN, EtOH) at controlled temperatures.

G cluster_start Starting Material cluster_params Key Reaction Parameters cluster_outcome Regiochemical Outcome Start Methyl-Indazole Substrate Reagent Brominating Agent (NBS, DBDMH, Br2) Start->Reagent Select Solvent Solvent (MeCN, EtOH, DMF, AcOH) Start->Solvent Dissolve in Temp Temperature (0°C to 80°C) Start->Temp Control C3 C3-Bromo (Most Common) Reagent->C3 Mild (NBS, DBDMH) DiBromo Di-Bromo (e.g., 3,7 or 5,7) Reagent->DiBromo Harsh (Br2) C7 C7-Bromo Solvent->C7 DMF can favor C7 on some substrates Temp->C3 Low Temp Temp->DiBromo High Temp

Caption: Key parameters influencing regioselectivity in methyl-indazole bromination.

Q2: I'm trying to make a mono-bromo product, but my analysis shows significant amounts of di- and even tri-brominated species. How can I prevent this over-bromination?

Over-bromination occurs when the mono-brominated product is still sufficiently activated to react further with the brominating agent present in the flask.

A2: Preventing over-bromination hinges on controlling reaction stoichiometry and kinetics:

  • Stoichiometry is Critical: Use a slight excess, but no more than 1.05-1.1 equivalents, of your brominating agent (e.g., NBS). Adding the brominating agent portion-wise or as a solution via syringe pump can help maintain a low instantaneous concentration, favoring mono-bromination.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature. Higher temperatures (e.g., >50 °C) significantly increase the rate of the second and third bromination events.[1][3]

  • Choice of Reagent: As mentioned, Br₂ is highly reactive and prone to causing over-bromination. NBS and DBDMH are solids that are easier to handle and weigh accurately, and their reactivity is more readily modulated.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to carefully monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the subsequent bromination of your desired product.

A study on the halogenation of 2H-indazoles demonstrated that by carefully controlling the equivalents of NBS, one could selectively generate mono-, di-, or even tri-brominated products. For example, increasing NBS from 1.3 equivalents to higher amounts intentionally produced the 3,7-dibromo-2H-indazole.[1] This highlights how crucial stoichiometric control is to the outcome.

Q3: My NMR shows bromination on the methyl group (a -CH₂Br signal) instead of the indazole ring. Why is this happening and how can I promote ring bromination instead?

This is a classic case of competing reaction mechanisms: electrophilic aromatic substitution on the ring versus free-radical substitution on the benzylic methyl group.

A3: The reaction pathway is determined almost entirely by the conditions used with N-Bromosuccinimide (NBS).

  • Benzylic (Methyl Group) Bromination: This is a free-radical chain reaction, known as the Wohl-Ziegler reaction.[11] It is promoted by:

    • Radical Initiators: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

    • Light: Irradiation with a UV or a standard tungsten lamp.

    • Non-polar Solvents: Carbon tetrachloride (CCl₄) or cyclohexane.

    • High Temperatures: Refluxing conditions are common.

  • Ring Bromination (Electrophilic Aromatic Substitution): This is an ionic, electrophilic reaction. It is promoted by:

    • Polar Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), or alcohols.

    • Acid Catalysis: The presence of a protic or Lewis acid can activate the NBS, making the bromine more electrophilic.[12]

    • Absence of Radical Initiators: The reaction should be run in the dark or protected from intense light.

To ensure ring bromination and avoid the methyl group side reaction, you must use conditions that favor the electrophilic pathway. Use a polar solvent like MeCN, ensure your reagents are free of peroxide contaminants, and run the reaction in the dark at or below room temperature.

G cluster_start Reagents cluster_conditions Reaction Conditions cluster_products Products Start Methyl-Indazole + NBS Radical Radical Initiator (AIBN) Non-polar Solvent (CCl4) Light (hν) Start->Radical Wohl-Ziegler Conditions Ionic Polar Solvent (MeCN, DMF) Darkness Acid Catalyst (optional) Start->Ionic Electrophilic Conditions Benzylic Benzylic Bromination (-CH2Br) Radical->Benzylic Ring Ring Bromination (Aryl-Br) Ionic->Ring

Caption: Conditions dictating the pathway for ring vs. benzylic bromination with NBS.

Troubleshooting Guide & Protocols

Comparative Overview of Common Brominating Agents
ReagentTypical ConditionsMajor Product(s)Common Side ProductsSafety & Handling
N-Bromosuccinimide (NBS) 1.05 eq. in MeCN or DMF, 0°C to RTC3-bromo or C7-bromoDi-brominated species, benzylic bromide (if conditions are wrong)Stable solid, but can decompose over time giving off bromine.[6] Store refrigerated.
DBDMH 1.0 eq. in EtOH, 40°C, UltrasoundHighly selective for C3-bromoMinimal if conditions are controlledStable solid, less hazardous than Br₂.[7][9]
Bromine (Br₂) 1.0 eq. in AcOH or CHCl₃Mixture of isomersDi- and poly-brominated products, HBr byproductHighly toxic, volatile, and corrosive liquid. Requires careful handling in a fume hood.[1]
Protocol: Selective C3-Bromination of 1-Methyl-1H-indazole using NBS

This protocol is designed to maximize selectivity for the C3 position and minimize over-bromination.

  • Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-indazole (1.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen).

  • Dissolution: Add anhydrous acetonitrile (MeCN) via syringe to dissolve the substrate (concentration typically 0.1-0.2 M).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Preparation: In a separate vial, weigh N-Bromosuccinimide (NBS) (1.05 eq.). Ensure the NBS is pure and white; brownish NBS may contain bromine and give unreliable results.[11]

  • Reagent Addition: Add the solid NBS to the cooled, stirring solution in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress every 30-60 minutes by TLC or LC-MS.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine.

  • Workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-bromo-1-methyl-1H-indazole.

Troubleshooting Common Issues
ObservationProbable Cause(s)Recommended Solution(s)
Low Conversion / No Reaction 1. Inactive NBS. 2. Reaction temperature too low. 3. Insufficient reaction time.1. Recrystallize NBS from hot water before use.[11] 2. Allow the reaction to warm to room temperature or slightly higher (e.g., 40 °C) while monitoring carefully. 3. Increase reaction time.
Mixture of C3 and C5/C7 Isomers 1. Reaction conditions too harsh. 2. Substrate has competing directing groups.1. Lower the reaction temperature to 0 °C or below. 2. Switch to a more selective reagent system like DBDMH/EtOH with ultrasound.[7][9]
Significant Di-bromination 1. >1.1 equivalents of NBS used. 2. Reaction temperature too high. 3. Reaction left for too long after starting material was consumed.1. Use precisely 1.05 eq. of NBS. Consider adding it portion-wise. 2. Maintain the reaction at 0 °C to RT. 3. Monitor the reaction closely and quench immediately upon completion.
-CH₂Br Product Detected Radical reaction conditions were inadvertently used.Ensure a polar solvent is used. Protect the reaction from light. Use freshly opened AIBN-free NBS.

References

  • Ying, S., Liu, X., Guo, T., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Ying, S., Liu, X., Guo, T., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Royal Society of Chemistry. Available at: [Link]

  • Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Keating, J. J., et al. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Archive ouverte HAL. Available at: [Link]

  • Zhang, C., Wei, T., Yu, Z., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Available at: [Link]

  • Khan, I., & Ibrar, A. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Medicinal Chemistry. Available at: [Link]

  • Ying, S., Liu, X., Guo, T., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Institutes of Health. Available at: [Link]

  • Google Patents. (n.d.). CN113912544A - Preparation method of 5-bromo-1-methylindazole. Google Patents.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • ResearchGate. (n.d.). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. ResearchGate. Available at: [Link]

  • Wikipedia. (2019). N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). 3-bromo-1-methyl-1h-indazol-6-amine. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). The Bromination of 2H-indazoles. ResearchGate. Available at: [Link]

  • Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
  • Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? Reddit. Available at: [Link]

  • Zhang, C., Wei, T., Yu, Z., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Institutes of Health. Available at: [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • Chem Help ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Available at: [Link]

  • Zhang, C., Wei, T., Yu, Z., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Analytical Methods for Impurity Detection in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for analytical challenges in indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during the detection and characterization of impurities. The content is structured in a question-and-answer format to directly address specific experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the typical sources and types of impurities in indazole synthesis?

A1: Impurities in indazole synthesis can originate from several sources throughout the manufacturing process and storage. Understanding these sources is the first step in developing a robust analytical control strategy. According to the International Council for Harmonisation (ICH) Q3A guidelines, impurities can be broadly classified into organic, inorganic, and residual solvents.[1][2]

  • Organic Impurities: These are the most common and structurally diverse.

    • Starting Materials & Intermediates: Unreacted starting materials or key intermediates can carry through to the final product.

    • By-products: These arise from competing or side reactions inherent to the synthetic route. For instance, in syntheses involving cyclization to form the indazole ring, the formation of regioisomers is a common by-product challenge.[3]

    • Reagents, Ligands, and Catalysts: While often inorganic, many modern syntheses use organic ligands or catalysts that can appear as impurities.[2][4]

    • Degradation Products: The indazole core, while aromatic, can be susceptible to degradation under certain conditions (e.g., light, heat, pH), leading to new impurities over time.[3]

  • Inorganic Impurities: These typically result from the manufacturing process and are usually known and identifiable.[2][4] Examples include inorganic salts, heavy metals, or filter aids.

  • Residual Solvents: Solvents used during synthesis or purification are common impurities and are specifically addressed by ICH Q3C guidelines.[5]

Q2: What is the best analytical starting point for assessing the purity of a newly synthesized indazole derivative?

A2: For a comprehensive initial assessment, a high-performance liquid chromatography (HPLC) method coupled with a UV detector is the industry-standard starting point. A reverse-phase (RP-HPLC) method is typically the most versatile.

Here’s the rationale:

  • Versatility: RP-HPLC can separate a wide range of organic molecules based on their polarity, making it suitable for most indazole derivatives and their potential impurities.

  • Quantitative Power: When properly validated, HPLC provides accurate and precise quantification of the main component (the Active Pharmaceutical Ingredient or API) and its impurities.

  • Sensitivity: Modern UV detectors can often detect impurities down to the 0.05% level, which aligns with the identification thresholds set by regulatory bodies like the ICH for many drug substances.[5]

A good starting point would be a gradient elution method using a C18 column with a mobile phase consisting of an aqueous buffer (like phosphate or formate) and an organic modifier (acetonitrile or methanol).[6][7][8] This approach provides a broad "scan" of the sample's complexity and helps in identifying the presence of any impurities.

Q3: How do I choose between HPLC, GC, and LC-MS for my impurity analysis?

A3: The choice of technique depends on the properties of the impurities you expect and the goal of your analysis (detection, identification, or quantification).

Analytical TechniquePrimary Use Case for Indazole AnalysisAdvantagesLimitations
HPLC-UV Routine purity testing, quantification of known and unknown impurities.Robust, reproducible, excellent for quantification, widely available.[7][9]Provides no structural information beyond UV absorbance; co-eluting peaks can be missed.
GC-MS Analysis of volatile or thermally stable impurities (e.g., residual solvents, certain starting materials).Excellent for separating and identifying volatile compounds; high sensitivity.[10][11]Not suitable for non-volatile or thermally labile compounds; may require derivatization.
LC-MS Identification of unknown impurities, confirmation of known impurities.Provides molecular weight information, which is critical for structural elucidation.[3][12] High-resolution MS (HRMS) can provide elemental composition.[3]Quantification can be more complex than HPLC-UV; response can vary significantly between compounds.

Workflow for Method Selection:

MethodSelection start Impurity Analysis Required is_volatile Is the impurity volatile/thermally stable? start->is_volatile need_id Is structural identification needed? is_volatile->need_id No gcms Use GC or GC-MS is_volatile->gcms Yes routine_qc Is it for routine quantification/purity check? need_id->routine_qc No lcms Use LC-MS / HRMS need_id->lcms Yes hplc Use HPLC-UV routine_qc->hplc Yes end Analysis Complete routine_qc->end No (Re-evaluate) gcms->end lcms->end hplc->end

Caption: Decision tree for selecting the appropriate analytical method.

Q4: What are the regulatory expectations for impurity profiling according to ICH guidelines?

A4: The ICH Q3A(R2) guideline is the primary document governing impurities in new drug substances.[1][13] It establishes three key thresholds based on the maximum daily dose of the drug:

  • Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission. This is typically ≥0.05%.[2][5]

  • Identification Threshold: The level at or above which an impurity's structure must be elucidated. This threshold generally starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.[4][5]

  • Qualification Threshold: The level at or above which an impurity's biological safety must be established.[2] An impurity is considered qualified if it was present in safety and clinical study batches at comparable or higher levels.[2]

It is crucial to develop analytical methods that are sensitive enough to detect and quantify impurities at or below these thresholds.

Troubleshooting Guide

Q1: My HPLC chromatogram shows an unexpected peak. What is the systematic approach to identify it?

A1: Identifying an unknown peak is a common challenge that requires a systematic, multi-technique approach. Do not rely on a single piece of data.

Step-by-Step Protocol: Impurity Identification

  • Confirm it's not an artifact:

    • Inject a blank (mobile phase only). If the peak is present, it's from the system (e.g., solvent contamination, carryover).[3]

    • Review the preparation of your sample. Could the impurity have been introduced from glassware or a reagent?

  • Gather Preliminary Data with LC-MS:

    • The most crucial first step is to obtain the molecular weight of the unknown peak.

    • Inject the sample into an LC-MS system. A high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is ideal as it can provide a highly accurate mass, allowing you to predict the elemental formula.[3][12]

  • Hypothesize Potential Structures:

    • Based on the molecular weight and your knowledge of the synthesis, propose potential structures.[12]

    • Consider common reactions: Is the mass consistent with a leftover starting material? A regioisomer of the product? A dimer? A degradation product (e.g., hydrolysis, oxidation)?

  • Isolate the Impurity (if necessary):

    • If the peak is significant (e.g., >0.10%) and its structure cannot be determined from LC-MS data alone, isolation is necessary for NMR analysis.

    • Preparative HPLC is the method of choice for isolating impurities with high purity.[3]

  • Perform Structural Elucidation with NMR:

    • Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination.[14][15]

    • Acquire a suite of experiments on the isolated impurity:

      • ¹H NMR: Provides information on the number and environment of protons.

      • ¹³C NMR: Shows the carbon skeleton.

      • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms, allowing you to piece the structure together like a puzzle.[16][17]

Impurity Identification Workflow:

Caption: Systematic workflow for identifying an unknown impurity.

Q2: I suspect my impurity is a regioisomer of my main product. How can NMR help distinguish them?

A2: NMR is exceptionally powerful for distinguishing isomers. While ¹H and ¹³C spectra will likely be very similar, specific 2D NMR experiments are key.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. For regioisomers, the spatial arrangement of substituents on the aromatic rings will be different. An NOE correlation between a proton on a substituent and a specific proton on the indazole core can definitively establish the point of attachment.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away. By observing long-range correlations from the protons of a substituent to the carbons of the indazole core, you can unambiguously determine the substitution pattern and differentiate between isomers.[15][16]

Q3: My indazole sample is not sufficiently soluble in the mobile phase for HPLC analysis. What should I do?

A3: Solubility issues can lead to poor peak shape, inaccurate quantification, and even column blockage. Address this at the sample preparation stage.

  • Change the Diluent: The ideal diluent is the mobile phase itself. However, if your sample is insoluble, you may need a stronger organic solvent.

    • Try dissolving the sample in 100% of the organic mobile phase component (e.g., acetonitrile or methanol).

    • If that fails, stronger solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be used. Crucially , inject the smallest possible volume to avoid solvent effects that cause peak distortion. Run a blank injection of the strong solvent to ensure it doesn't have interfering peaks.

  • Adjust pH: If your indazole derivative has acidic or basic functional groups, its solubility will be pH-dependent. Try preparing the sample in a diluent with a pH that ensures the molecule is in its ionized, more soluble form.

  • Use Sonication: Applying ultrasonic energy can help dissolve stubborn solids.

  • Reduce Sample Concentration: If possible, lower the concentration of the sample being injected. Ensure that the concentration is still high enough to detect impurities at the required reporting threshold.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). ICH. [Link]

  • Detection method of indazole derivatives. (2024).
  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. [Link]

  • Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. (2023). PubMed. [Link]

  • The mass fragments of indole and indazole synthetic cannabimimetic compounds in GC-EI-MS, GC-positive CI-MS, and GC-negative CI-MS analyses. (n.d.). ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Institutes of Health (NIH). [Link]

  • Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. (n.d.). ResearchGate. [Link]

  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. (n.d.). Shimadzu. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2018). CONICET. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. (2022). Research Journal of Pharmacy and Technology. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. (2022). Research Journal of Pharmacy and Technology. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). National Institutes of Health (NIH). [Link]

  • Indazole. (n.d.). Wikipedia. [Link]

  • Method development and validation of ornidazole by using RP-HPLC. (2024). International Journal of Science and Research Archive. [Link]

  • Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. (2021). PubMed. [Link]

  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. (2025). PubMed. [Link]

  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. (2022). National Institutes of Health (NIH). [Link]

  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. (2019). Shimadzu. [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. (n.d.). ResearchGate. [Link]

  • Structural identification and characterization of potential impurities of rabeprazole sodium. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Potency of 3-Substituted Indazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile framework for engaging with the ATP-binding pocket of various kinases. Modifications at the 3-position of the indazole ring have proven to be a particularly fruitful strategy for modulating potency and achieving selectivity against critical oncogenic and inflammatory targets.

This guide provides a comparative analysis of different 3-substituted indazole derivatives, focusing on their inhibitory potency against key kinases implicated in disease. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data, and provide a detailed protocol for assessing inhibitor potency in a laboratory setting.

Comparative Potency Analysis: Targeting Key Oncogenic Kinases

The versatility of the 3-substituted indazole scaffold is evident in its ability to target a wide array of kinases. Below, we compare the potency of representative compounds against three therapeutically relevant kinase families: Aurora Kinases, AXL Receptor Tyrosine Kinase, and Fibroblast Growth Factor Receptors (FGFRs).

Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitotic progression. Their overexpression is common in many cancers, making them attractive targets for therapeutic intervention.[2][3] Researchers have developed potent 3-substituted indazole inhibitors targeting this family.

A notable example involves the optimization of 3-(pyrrolopyridin-2-yl)indazole derivatives.[4] SAR studies revealed that substitutions on the indazole ring and the pyrrolopyridine moiety significantly impact anti-proliferative activity. For instance, compound 2y from this series demonstrated exceptional potency against multiple cancer cell lines, which was later attributed to its potent inhibition of Aurora A kinase.[4] Another study identified compound 123 as a potent dual inhibitor of Aurora A and B, while compounds 124 and 125 showed selectivity for Aurora B and Aurora A, respectively, highlighting how subtle structural modifications on the indazole scaffold can tune isoform selectivity.[1][2]

AXL Receptor Tyrosine Kinase Inhibitors

AXL, a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, is implicated in cancer progression, metastasis, and the development of drug resistance.[5][6][7] Fragment-based lead discovery has successfully identified indazole-based AXL inhibitors. An initial indazole fragment hit was optimized to yield potent inhibitors like compound 54 , demonstrating the power of this approach.[5] The key to enhancing potency often lies in modifying the 3-position substituent to achieve optimal interactions within the AXL ATP-binding pocket. For example, structure-based design led to compounds like w1 , which showed excellent potency with an IC50 of 15 nM against AXL kinase.[8]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers. Several 3-substituted indazole derivatives have been developed as potent FGFR inhibitors.[9][10] SAR studies on 3,6-disubstituted indazoles found that introducing an N-ethylpiperazine group was critical for achieving high enzymatic and cellular activity.[1] For example, compound 99 emerged as a highly potent FGFR1 inhibitor with an IC50 of just 2.9 nM.[1] Another series of 3-(pyrazin-2-yl)-1H-indazole derivatives also showed promising pan-Pim kinase inhibition, a family of serine/threonine kinases often co-targeted with FGFRs.[9]

Data Summary: Potency of Representative Inhibitors

The following table summarizes the in vitro potency (IC50) of selected 3-substituted indazole inhibitors against their target kinases. It is crucial to note that IC50 values can be influenced by assay conditions, such as ATP concentration.[11][12][13]

Compound IDTarget Kinase(s)IC50 ValueSource
2y Aurora ANot specified, but potent cellular activity (IC50 = 1.3 nM in HCT116 cells)[4]
123 Aurora A / Aurora B0.026 µM / 0.015 µM[1]
w1 AXL15 nM[8]
54 AXLPotent inhibitor (specific IC50 not provided in abstract)[5]
99 FGFR12.9 nM[1]
14d FGFR15.5 nM[9]
AKE-72 (5) BCR-ABL (T315I mutant)9 nM[14]
7mb TrkA / TrkB / TrkC1.6 nM / 2.9 nM / 2.0 nM[15]
21 Chek10.30 nM[16]

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

Determining the half-maximal inhibitory concentration (IC50) is a fundamental experiment for characterizing the potency of a kinase inhibitor. This value represents the concentration of inhibitor required to reduce the activity of a specific kinase by 50%. Below is a generalized, yet detailed, protocol for a typical biochemical kinase assay.

Causality Behind Experimental Choices:

  • Recombinant Kinase: Using a purified, recombinant kinase ensures that the inhibitory activity is measured directly against the target of interest, eliminating confounding factors from other cellular components.

  • Substrate: A specific peptide or protein substrate is used that is efficiently phosphorylated by the target kinase. Often, a generic substrate like myelin basic protein (MBP) or a more specific, biotinylated peptide is chosen.

  • ATP Concentration: The concentration of ATP is critical. IC50 values for ATP-competitive inhibitors are dependent on the ATP concentration used in the assay.[11] It is often set near the Michaelis constant (Km) for ATP for that specific kinase to allow for a more direct comparison of inhibitor affinities (Ki).[11][12]

  • Detection Method: The method to detect phosphorylation must be sensitive and robust. Common methods include radiometric assays using [γ-³²P]ATP or non-radioactive methods like fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

Step-by-Step Methodology
  • Compound Preparation: a. Prepare a stock solution of the 3-substituted indazole inhibitor in 100% DMSO (e.g., 10 mM). b. Perform serial dilutions of the inhibitor stock solution in a suitable buffer (e.g., kinase reaction buffer without ATP or enzyme) to create a range of concentrations (e.g., 10-point, 3-fold dilutions). This will be your inhibitor plate.

  • Kinase Reaction Setup: a. Prepare a kinase reaction buffer. A typical buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. b. In the wells of a microtiter plate, add the diluted inhibitor solutions. Include controls for 100% kinase activity (DMSO vehicle only) and 0% activity (no kinase or a known potent inhibitor). c. Add the recombinant kinase and the specific substrate to each well. The final concentration of the kinase should be in the low nanomolar range and determined empirically to ensure the reaction is in the linear range. d. Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation and Incubation: a. Prepare an ATP solution in the kinase reaction buffer. The final concentration should be at or near the Km(ATP) of the kinase. b. Initiate the kinase reaction by adding the ATP solution to all wells. c. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear phase of the reaction.

  • Reaction Termination and Detection: a. Stop the reaction by adding a stop solution, which typically contains a high concentration of EDTA to chelate the Mg²⁺ ions necessary for kinase activity. b. Proceed with the detection method. For example, in a luminescence-based assay (like ADP-Glo™), a reagent is added to deplete the remaining ATP, followed by another reagent to convert the ADP generated by the kinase reaction into a luminescent signal. c. Read the plate on a suitable plate reader (e.g., a luminometer).

  • Data Analysis: a. Subtract the background (0% activity control) from all data points. b. Normalize the data by setting the average of the DMSO-only wells (100% activity control) to 100%. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Visualizing Pathways and Protocols

Diagrams are essential for conceptualizing complex biological pathways and experimental workflows.

Aurora A Kinase Signaling in Mitosis

The following diagram illustrates the central role of Aurora A kinase during the cell cycle, a pathway potently targeted by 3-substituted indazole inhibitors.

Aurora_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase Centrosome Centrosome Maturation G2->Centrosome Activation AuroraA Aurora A Kinase G2->AuroraA Prophase Prophase Metaphase Metaphase Prophase->Metaphase Spindle Bipolar Spindle Assembly Prophase->Spindle Anaphase Anaphase Metaphase->Anaphase SAC Spindle Assembly Checkpoint Metaphase->SAC Separation Chromosome Separation Anaphase->Separation AuroraA->Centrosome AuroraA->Spindle AuroraA->SAC Inhibitor 3-Substituted Indazole Inhibitor Inhibitor->AuroraA Inhibition

Caption: Role of Aurora A Kinase in Mitosis and its Inhibition.

Experimental Workflow for IC50 Determination

This diagram outlines the logical flow of the experimental protocol for determining the potency of a kinase inhibitor.

IC50_Workflow start Start: Prepare Reagents prep_inhibitor 1. Prepare Inhibitor Serial Dilutions start->prep_inhibitor setup_rxn 2. Add Inhibitor, Kinase, & Substrate to Plate prep_inhibitor->setup_rxn pre_incubate 3. Pre-incubate for Inhibitor Binding setup_rxn->pre_incubate initiate_rxn 4. Initiate Reaction with ATP pre_incubate->initiate_rxn incubate 5. Incubate at Controlled Temperature initiate_rxn->incubate terminate_rxn 6. Stop Reaction (e.g., with EDTA) incubate->terminate_rxn detect 7. Add Detection Reagents terminate_rxn->detect read_plate 8. Read Signal (Luminescence, Fluorescence, etc.) detect->read_plate analyze 9. Analyze Data & Fit Curve read_plate->analyze end End: Determine IC50 Value analyze->end

Caption: Workflow for an In Vitro Kinase Inhibition (IC50) Assay.

Conclusion and Future Perspectives

The 3-substituted indazole scaffold remains a highly valuable starting point for the design of potent and selective kinase inhibitors. The examples provided for Aurora, AXL, and FGFR kinases, among others, demonstrate that fine-tuning the substituent at the 3-position is a powerful strategy to achieve desired potency and selectivity profiles. As our understanding of kinase biology deepens, this versatile chemical scaffold will undoubtedly continue to play a critical role in the development of next-generation targeted therapies for cancer and other diseases. Future efforts will likely focus on developing inhibitors with improved pharmacokinetic properties and the ability to overcome clinical resistance mechanisms.

References

  • Bascetta, T., et al. (2018). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the Phosphatidylinositol 3-kinase signaling pathway. European Journal of Medicinal Chemistry. Available at: [Link]

  • Dar, A. C., & Shokat, K. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. Available at: [Link]

  • Li, L., et al. (2015). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Kushwaha, N., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Bascetta, T., et al. (2018). Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1 H -indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. Journal of Medicinal Chemistry. Available at: [Link]

  • Ng, S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Lu, X., et al. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Ng, S., et al. (2021). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wang, X., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Foloppe, N., et al. (2006). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kufareva, I., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • Banerjee, S. K., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design. Available at: [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. Available at: [Link]

  • Johnson, C. R., et al. (2022). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology. Available at: [Link]

  • Meyers, J., et al. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Available at: [Link]

  • Carreño, A., & Carrera, A. C. (2022). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Krištóf, E., & Krištófová, L. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • Ansari, M. F., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available at: [Link]

  • Norman, M. H., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Wu, Y., et al. (2020). Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. RSC Advances. Available at: [Link]

  • Revesz, L., et al. (2000). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Lee, J. C., et al. (1994). Pyridinyl-imidazole inhibitors of p38 MAPK. Nature. Available at: [Link]

  • Lu, Y., et al. (2014). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Ansari, M. F., et al. (2023). Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules. Available at: [Link]

  • Wang, T., et al. (2019). The discovery of novel 3-aryl-indazole derivatives as peripherally restricted pan-Trk inhibitors for the treatment of pain. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Comparative Structure-Activity Relationship (SAR) of 3-Bromo-1-methyl-1H-indazole-6-carboxylic Acid Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold stands out as a privileged heterocyclic motif, integral to the development of a multitude of therapeutic agents, particularly in oncology.[1] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of analogs based on the 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid core. By dissecting the roles of substituents at the C3, N1, and C6 positions, we aim to furnish researchers, scientists, and drug development professionals with actionable insights grounded in experimental data to guide the design of next-generation inhibitors.

The this compound Scaffold: A Versatile Starting Point

The this compound moiety serves as a highly versatile template for medicinal chemists. The bromine atom at the C3 position acts as a synthetic handle for introducing diverse functionalities through cross-coupling reactions. The N1-methyl group can influence solubility and metabolic stability, while the C6-carboxylic acid provides a key interaction point or a site for further chemical elaboration. The strategic placement of these functional groups allows for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship Analysis

Modifications at the C6-Carboxylic Acid Position: Impact on Potency and Cellular Activity

The carboxylic acid group at the C6 position is a critical determinant of biological activity, often serving as a key hydrogen bond donor or acceptor. Its conversion to various amides is a common strategy to modulate potency and cell permeability.

A study on indazole-based inhibitors of Polo-like kinase 4 (PLK4), a crucial regulator of cell mitosis, demonstrated that modifications at the C6 position significantly impact their anti-proliferative activity.[2] While not starting from the exact 3-bromo-1-methyl scaffold, the SAR insights are highly relevant. The conversion of the C6-indazole to a spiro[cyclopropane-1,3'-indolin]-2'-one moiety in a series of (3-aryl-1H-indazol-6-yl) derivatives led to potent and selective PLK4 inhibitors with oral bioavailability.[2] For instance, compound 13b from this series, featuring a spirocyclic lactam at the C6 position, exhibited a bioavailability of 22% and achieved a 96% tumor growth inhibition in an MDA-MB-468 xenograft model.[2] This highlights the potential of replacing the carboxylic acid with more complex, rigid structures to enhance efficacy.

Table 1: Comparison of C6-Modified Indazole Analogs as PLK4 Inhibitors

CompoundC6-ModificationPLK4 IC50 (nM)MDA-MB-468 Cell Proliferation IC50 (nM)Oral Bioavailability (%)
Lead Compound (E)-vinylaryl)-methylene)-indolin-2-onePotent (exact value not specified)-Poor
13b (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-onePotent (exact value not specified)Potent (exact value not specified)22

Data synthesized from Bioorg. Med. Chem. Lett. 2016, 26 (19), 4625-4630.[2]

The Role of the C3-Substituent: From a Synthetic Handle to a Potency Enhancer

The bromine atom at the C3 position is not merely a synthetic tool; its replacement with various aryl or heteroaryl groups is a cornerstone of potency optimization in many indazole-based inhibitors.

In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a fragment-based drug design approach starting with a 6-iodo-3-bromo-1H-indazole scaffold revealed the importance of the C3-substituent.[3] While the initial fragment showed micromolar potency, extending from the C3-position with moieties capable of forming hydrogen bonds with the kinase hinge region is a well-established strategy to boost affinity.[3]

Furthermore, in a series of indazole-3-carboxamides developed as Calcium-Release Activated Calcium (CRAC) channel blockers, the nature of the aryl group in the carboxamide at the C3 position profoundly influenced activity.[4][5] For instance, compound 12d , with a 3-Fluoro-4-pyridyl group, was the most potent blocker with a sub-micromolar IC50 of 0.67 µM.[4] In contrast, replacing this with a 2-Fluorophenyl group (compound 12c ) led to a significant loss of activity (IC50 > 30 µM).[4] This underscores the sensitivity of the target protein to the electronic and steric properties of the C3-substituent.

Table 2: SAR of C3-Carboxamide Analogs as CRAC Channel Blockers

CompoundC3-Carboxamide Aryl Group (Ar)IC50 (µM)
12a 2,6-Difluorophenyl1.51
12b 2-Chloro-6-fluorophenyl3.23
12c 2-Fluorophenyl>30
12d 3-Fluoro-4-pyridyl0.67
12e 2,4-Difluorophenyl2.33

Data from Bioorg. Med. Chem. Lett. 2017, 27(4), 819-823.[4]

N1-Methylation: A Key to Modulating Physicochemical Properties

The N1-substituent on the indazole ring plays a crucial role in modulating the physicochemical properties of the molecule, such as solubility, membrane permeability, and metabolic stability. It can also influence the orientation of the molecule within the target's binding site.

In a study of indazole arylsulfonamides as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4), extensive SAR studies were conducted on the N1-substituent.[6] While this series did not have the 3-bromo-6-carboxylic acid pattern, the principles of N1-substitution are broadly applicable. The introduction of N1 meta-substituted benzyl groups bearing an α-amino-3-[(methylamino)acyl] moiety was found to be most potent. However, strongly basic amino groups led to low oral absorption. Less basic analogs, such as those containing morpholine, exhibited good oral absorption but were susceptible to high clearance.[6] This illustrates the delicate balance required when modifying the N1-position to achieve a desirable pharmacokinetic profile.

For the this compound scaffold, the N1-methyl group offers a metabolically more stable alternative to an unsubstituted N1-H, which can be a site for glucuronidation. However, the impact of this methyl group on binding affinity is target-dependent and requires empirical validation for each new series of analogs.

Experimental Protocols

General Synthesis of 3-Bromo-1-methyl-1H-indazole-6-carboxamide Analogs

The synthesis of analogs typically starts from this compound. The following is a general procedure for the synthesis of C6-carboxamide derivatives.

Step 1: Activation of the Carboxylic Acid To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each) is added, followed by a tertiary amine base like DIPEA (2.0 eq). The mixture is stirred at room temperature for 15-30 minutes.

Step 2: Amide Bond Formation The desired amine (1.1 eq) is added to the activated carboxylic acid solution. The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS), typically for 2-16 hours.

Step 3: Work-up and Purification The reaction mixture is diluted with an organic solvent (e.g., EtOAc) and washed sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide analog.

In Vitro Kinase Inhibition Assay (Illustrative Example: PLK4)

The inhibitory activity of the synthesized compounds against a target kinase can be determined using a variety of in vitro assay formats. Below is a representative protocol for a luminescence-based kinase assay.

Materials:

  • Recombinant human PLK4 enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions, recombinant PLK4 enzyme, and the kinase substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP to a final concentration equivalent to the Km for the enzyme.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Visualizing Key Relationships and Workflows

SAR_Workflow cluster_synthesis Synthesis & Initial Screening cluster_optimization Lead Optimization start 3-Bromo-1-methyl-1H- indazole-6-carboxylic acid mod_c6 C6-Carboxamide Library Synthesis start->mod_c6 mod_c3 C3-Aryl/Heteroaryl Cross-Coupling start->mod_c3 mod_n1 N1-Analog Synthesis start->mod_n1 screening Primary Biological Screening (e.g., Kinase Assay) mod_c6->screening mod_c3->screening mod_n1->screening sar_analysis SAR Analysis (IC50 Determination) screening->sar_analysis sar_analysis->mod_c6 Iterative Design adme_testing In Vitro ADME (Solubility, Permeability, Metabolic Stability) sar_analysis->adme_testing in_vivo In Vivo Efficacy & Pharmacokinetics adme_testing->in_vivo lead_candidate Lead Candidate in_vivo->lead_candidate caption Figure 1. A generalized workflow for the synthesis and optimization of this compound analogs.

Caption: Figure 1. A generalized workflow for the synthesis and optimization of this compound analogs.

SAR_Summary core This compound Core C6-Position C3-Position N1-Position c6_mods C6-Modifications - Conversion to amides/lactams - Modulates potency & cell permeability - Key H-bond interactions core:f1->c6_mods c3_mods C3-Modifications - Bromo is a synthetic handle - Aryl/heteroaryl groups for potency - Hinge-binding interactions in kinases core:f2->c3_mods n1_mods N1-Modifications - Methyl group improves metabolic stability - Influences solubility & PK properties - Can affect binding pose core:f3->n1_mods caption Figure 2. Summary of Structure-Activity Relationships for the indazole scaffold.

Caption: Figure 2. Summary of Structure-Activity Relationships for the indazole scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective enzyme inhibitors, particularly targeting kinases. The available data from analogous series underscore the critical importance of systematic modifications at the C3, C6, and N1 positions.

  • C6-Position: Conversion of the carboxylic acid to amides or more rigid cyclic structures is a viable strategy to enhance cellular activity and in vivo efficacy.

  • C3-Position: The introduction of diverse aryl and heteroaryl moieties via cross-coupling reactions is essential for maximizing potency, often by engaging in key interactions within the target's active site.

  • N1-Position: While the N1-methyl group offers a degree of metabolic stability, further exploration of alternative small alkyl or functionalized substituents may be necessary to fine-tune the pharmacokinetic profile.

Future research should focus on the integrated optimization of these three positions to achieve a harmonious balance of high potency, selectivity, and drug-like properties. The application of structure-based drug design, guided by co-crystal structures of inhibitors bound to their targets, will be invaluable in rationally designing the next generation of indazole-based therapeutics.

References

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 819-823. [Link][4][5]

  • Pauls, H., et al. (2016). Design and optimization of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones as potent PLK4 inhibitors with oral antitumor efficacy. Bioorganic & Medicinal Chemistry Letters, 26(19), 4625-4630. [Link][2]

  • Fishwick, C. W. G., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry, 64(23), 17168–17185. [Link][3]

  • Zhang, M., et al. (2020). Design and Synthesis of 1H-Indazole-3-Carboxamide Derivatives as Potent and Selective PAK1 Inhibitors with Anti-Tumour Migration and Invasion Activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]

  • Wang, H. L., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 819-823. [Link]

  • Woods, K. W., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6832-46. [Link]

  • Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-58. [Link]

  • Zhang, Y., et al. (2023). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. European Journal of Medicinal Chemistry, 262, 115860. [Link]

  • Zhang, L., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6529. [Link][1]

  • Simpson, G. L., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(14), 5849–5861. [Link][6]

  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. [Link]

  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1 H-pyrazol-5-yl) amino) pyrimidin-4-yl) pyridin-2 (1 H)-one (GDC-0994), an extracellular signal-regulated kinase 1/2 (ERK1/2) inhibitor in early clinical development. Journal of Medicinal Chemistry, 59(12), 5650–5660. [Link]

Sources

A Researcher's Guide to the Translational Journey of Indazole-Based Compounds: From In Vitro Promise to In Vivo Reality

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents, including several FDA-approved anticancer drugs like Axitinib and Pazopanib.[1][2][3] These compounds often exhibit remarkable potency in initial laboratory tests, yet the path from a promising in vitro "hit" to an effective in vivo therapeutic is fraught with challenges. Many candidates fail during preclinical or clinical development, a phenomenon often attributed to the significant disconnect between the controlled environment of a culture dish and the complex, dynamic system of a living organism.[4][5][6]

This guide provides a comparative analysis of the in vitro and in vivo efficacy of indazole-based compounds. Moving beyond a simple listing of data, we will dissect the experimental choices, explore the causal relationships between molecular structure and biological outcomes, and illuminate the critical factors that govern the successful translation from the lab bench to preclinical models.

Chapter 1: The Foundation - Establishing In Vitro Potency

The drug discovery cascade for indazole derivatives invariably begins in vitro. These assays are the bedrock of early-stage research, offering a cost-effective, high-throughput method to assess a compound's direct interaction with its intended molecular target in an isolated, controlled system.[6] For the majority of anticancer indazoles, the primary targets are protein kinases, enzymes that play a pivotal role in cell signaling pathways controlling growth, proliferation, and survival.[1][5][7]

A crucial first step is to determine a compound's potency against its target enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies higher potency.

Visualization 1: The VEGFR Signaling Pathway

Many indazole-based drugs, such as Pazopanib and Axitinib, target Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis.[4][8]

VEGFR_Pathway cluster_downstream VEGF VEGF Ligand VEGFR VEGFR (Receptor Tyrosine Kinase) VEGF->VEGFR Binds VEGFR->VEGFR ADP ADP VEGFR->ADP P P PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Indazole Indazole-Based Inhibitor (e.g., Pazopanib) Indazole->VEGFR Competes with ATP ATP ATP ATP->VEGFR Binds to Kinase Domain Downstream Downstream Signaling (Ras/MAPK, Akt) PLCg->Downstream PI3K->Downstream Response Cellular Responses: • Proliferation • Migration • Survival (Angiogenesis) Downstream->Response

Caption: Inhibition of the VEGFR signaling cascade by an indazole-based compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for determining the IC50 of a compound against a specific kinase. The causality is clear: by measuring the displacement of a fluorescent tracer from the kinase's ATP pocket, we can directly quantify the binding affinity, and thus the inhibitory potential, of our test compound.

Objective: To determine the IC50 value of an indazole-based compound against a target kinase (e.g., VEGFR-2).

Principle: This is a fluorescence resonance energy transfer (FRET) assay. A terbium-labeled antibody (donor) binds to the kinase, and a fluorescently labeled ATP-competitive ligand, or "tracer" (acceptor), binds to the kinase's active site. When in close proximity, excitation of the terbium antibody results in energy transfer to the tracer, producing a high FRET signal. A test compound that binds to the ATP site will displace the tracer, disrupting FRET and causing a decrease in the signal.

Materials:

  • Purified, active target kinase (e.g., VEGFR-2).

  • LanthaScreen™ Tb-anti-His Tag Antibody.

  • Kinase Tracer 236.

  • Test indazole compound, serially diluted in DMSO.

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • 384-well, low-volume, black assay plates.

  • Fluorescence plate reader capable of time-resolved FRET (TR-FRET).

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test indazole compound in 100% DMSO, starting from a 1 mM stock. This creates a wide concentration range to accurately determine the dose-response curve.

  • Assay Plate Setup:

    • Add 2.5 µL of 4X serially diluted compound to the appropriate wells of the 384-well plate.

    • For "0% inhibition" controls, add 2.5 µL of DMSO.

    • For "100% inhibition" controls (no tracer displacement), add 2.5 µL of DMSO.

  • Kinase/Antibody Mix Preparation: Prepare a 2X working solution of the Kinase/Antibody mix in assay buffer. The final concentration should be optimized for the specific kinase, but a typical starting point is 10 nM kinase and 4 nM antibody.

  • Addition of Kinase/Antibody: Add 5 µL of the 2X Kinase/Antibody mix to all wells containing the test compound and the "0% inhibition" controls. Add 5 µL of assay buffer to the "100% inhibition" control wells.

  • Tracer Preparation: Prepare a 4X working solution of the Kinase Tracer in assay buffer (e.g., 40 nM).

  • Addition of Tracer: Add 2.5 µL of the 4X Tracer solution to all wells except the "100% inhibition" controls. Add 2.5 µL of assay buffer to the "100% inhibition" wells. The final volume in all wells is now 10 µL.

  • Incubation: Centrifuge the plate briefly to mix, then incubate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at two wavelengths: 495 nm (terbium donor) and 520 nm (tracer acceptor).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm) for each well.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition)).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: In Vitro Potency of Representative Indazole Derivatives

The following table summarizes the in vitro potency of various indazole-based compounds against different kinases, illustrating the scaffold's versatility.

Compound ClassTarget KinaseIC50 (nM)Reference CompoundTargetIC50 (nM)Source(s)
Indazole-pyrimidineVEGFR-234.5PazopanibVEGFR-230[4][5]
1H-indazole-3-carboxamideGSK-3β350---[4]
Aminopyrazole IndazolePLK42.6AxitinibPLK44.2[9]
Indazole-basedEGFR330 (reversible)Compound 34aEGFR50 (covalent)[4]
Indazole ArylsulfonamideCCR4~10-100---[10]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison between different assays requires caution.

Chapter 2: From Enzyme to Cell - Assessing Cellular Efficacy

A potent enzyme inhibitor is not guaranteed to be an effective cellular agent. The compound must first cross the cell membrane, evade efflux pumps, remain stable in the cytoplasm, and engage its target within the complex intracellular environment. Therefore, the next critical step is to evaluate the compound's antiproliferative activity in cancer cell lines.

This transition from a biochemical to a cell-based assay often reveals the first major discrepancies in efficacy. A compound with a nanomolar enzymatic IC50 might show only micromolar activity in a cell proliferation assay, or none at all.[9] This disparity provides the first clues about potential liabilities like poor membrane permeability or susceptibility to cellular efflux mechanisms.

Experimental Protocol: Antiproliferative Assay (MTS Assay)

This protocol outlines a common colorimetric method to assess a compound's ability to inhibit cancer cell growth. The underlying principle is that metabolically active, viable cells will reduce the MTS tetrazolium compound into a colored formazan product, whereas dead or growth-arrested cells will not. The amount of color produced is directly proportional to the number of living cells.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of an indazole compound against a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116 colon, A549 lung, 4T1 breast).[2][11]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Test indazole compound, serially diluted.

  • CellTiter 96® AQueous One Solution Reagent (MTS).

  • Sterile 96-well flat-bottom plates.

  • Humidified incubator (37°C, 5% CO2).

  • Microplate reader (490 nm absorbance).

Methodology:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium. The choice of seeding density is crucial; too few cells will result in a weak signal, while too many will lead to overgrowth and non-linear assay response.

  • Incubation: Incubate the plates for 24 hours to allow cells to attach and resume logarithmic growth.

  • Compound Treatment: Prepare serial dilutions of the indazole compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Exposure: Return the plates to the incubator and expose the cells to the compound for 72 hours. This duration is chosen to allow for multiple cell doubling times, providing a robust window to observe antiproliferative effects.

  • MTS Reagent Addition: Add 20 µL of the CellTiter 96® AQueous One Solution Reagent directly to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C. The incubation time should be optimized for each cell line to ensure sufficient color development without saturation.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the GI50 value.

Data Presentation: In Vitro Antiproliferative Activity of Indazole Derivatives

This table compares the cellular activity of indazoles across different cancer cell lines, highlighting both potent and less effective examples.

Compound IDCancer Cell LineCell Line TypeGI50 / IC50 (µM)Source(s)
2f 4T1Breast (Murine)0.23[2][12]
2f A549Lung (Human)0.51[2][12]
2f HepG2Liver (Human)1.15[2][12]
6o K562Leukemia (Human)5.15[8][13]
6o A549Lung (Human)>40[13]
C05 IMR-32Neuroblastoma0.948[9]
C05 MCF-7Breast (Human)0.979[9]

Note the high selectivity of compound 6o for K562 cells and its ineffectiveness against A549 cells, demonstrating cell-line specific responses.

Chapter 3: The Translational Chasm - Bridging the In Vitro-In Vivo Gap

The transition from cell culture to a living organism represents the largest hurdle in drug development.[14] A compound that potently kills cancer cells in a dish may fail spectacularly in an animal model. This "in vitro-in vivo" gap is a result of complex physiological processes absent in simplified cell culture systems.[6][15] The primary culprits are pharmacokinetics (PK) and pharmacodynamics (PD).

  • Pharmacokinetics (PK): Describes what the body does to the drug. It encompasses Absorption, Distribution, Metabolism, and Excretion (ADME).[16] A potent indazole may be poorly absorbed from the gut, rapidly metabolized by the liver into inactive forms, or fail to distribute to the tumor tissue at sufficient concentrations.[17][18]

  • Pharmacodynamics (PD): Describes what the drug does to the body.[16] It relates the drug concentration at the site of action to the observed therapeutic (or toxic) effect.[19][20]

Understanding the interplay between PK and PD is essential for predicting in vivo efficacy. A compound's success depends not just on its intrinsic potency (an in vitro property) but on its ability to achieve and maintain therapeutic concentrations at the target site over time without causing undue toxicity (in vivo properties).

Visualization 2: The In Vitro to In Vivo Extrapolation (IVIVE) Funnel

The following diagram illustrates the logical flow and the critical filters a compound must pass through when progressing from in vitro testing to in vivo studies.

IVIVE_Funnel node_vitro In Vitro Screening Target Potency (IC50) Cellular Activity (GI50) node_adme In Vitro ADME/Tox Metabolic Stability (microsomes) Permeability (Caco-2) Plasma Protein Binding Early Cytotoxicity node_vitro->node_adme Potent Compounds Advance node_fail1 FAIL: Poor Potency node_vitro->node_fail1 node_pkpd PK/PD Modeling Predict human dose Establish exposure-response Identify therapeutic window node_adme->node_pkpd Favorable Profile Advances node_fail2 FAIL: Poor Permeability Rapid Metabolism node_adme->node_fail2 node_invivo In Vivo Studies Efficacy (e.g., Xenograft) Toxicity Pharmacokinetics node_pkpd->node_invivo Go/No-Go Decision node_fail3 FAIL: Predicted Poor PK Narrow Therapeutic Window node_pkpd->node_fail3 node_success SUCCESS: Candidate for further development node_invivo->node_success

Caption: A flowchart illustrating the key decision points in translating in vitro data to in vivo experiments.

Chapter 4: The Proving Ground - Demonstrating In Vivo Efficacy

In vivo studies, typically in rodent models, are the definitive test of a compound's therapeutic potential. For anticancer indazoles, the most common model is the tumor xenograft, where human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound.[2]

These studies aim to answer critical questions: Does the compound inhibit tumor growth? What is the dose-response relationship? Is the compound well-tolerated at effective doses? The results, often expressed as Tumor Growth Inhibition (TGI), provide the most compelling preclinical evidence for advancing a compound toward clinical trials.

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

This protocol provides a generalized workflow for an in vivo efficacy study. The choice of every parameter—from the mouse strain to the administration route—is a critical experimental decision based on the compound's properties and the clinical context of the cancer being modeled.

Objective: To evaluate the in vivo antitumor efficacy of an indazole compound in a mouse xenograft model.

Materials:

  • 6-8 week old female athymic nude mice (or other appropriate immunocompromised strain).

  • Human cancer cell line (e.g., A549) prepared in a sterile suspension with Matrigel.

  • Test indazole compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water for oral gavage).[21]

  • Vehicle control.

  • Positive control drug (e.g., a standard-of-care chemotherapy).

  • Calipers for tumor measurement.

  • Animal balance.

Methodology:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the study begins. This reduces stress-related variables.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in a 100 µL volume of PBS/Matrigel solution into the right flank of each mouse. Matrigel is used to support initial tumor formation.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure their length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W^2 * L) / 2.

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice/group). Randomization is critical to ensure that each group starts with a similar average tumor size, preventing selection bias.

    • Group 1: Vehicle Control (e.g., oral gavage, daily)

    • Group 2: Indazole Compound (e.g., 50 mg/kg, oral gavage, daily)

    • Group 3: Positive Control Drug

  • Dosing: Administer the treatments as per the study design for a set period (e.g., 21 days). The route of administration (oral, intraperitoneal, intravenous) should be chosen based on the compound's properties and intended clinical use.

  • Monitoring: Throughout the study, monitor tumor volumes every 2-3 days and body weight as a measure of general toxicity. Observe the animals for any clinical signs of distress.

  • Endpoint: At the end of the treatment period (or if tumors exceed a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

    • Analyze body weight changes to assess toxicity.

    • Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the results.

Data Presentation: Comparison of In Vitro and In Vivo Efficacy

This final table connects the dots, comparing the in vitro data with in vivo outcomes for a hypothetical, yet representative, indazole compound.

ParameterAssay / ModelResultImplication
In Vitro Potency VEGFR-2 Kinase AssayIC50 = 15 nMPotent direct target engagement.
Cellular Efficacy A549 Cell ProliferationGI50 = 350 nMGood cellular activity, though less potent than against the isolated enzyme, suggesting moderate cell permeability or minor efflux.
Metabolic Stability Human Liver Microsomest½ = 55 minModerate stability; may require more than once-daily dosing.
In Vivo Efficacy A549 Xenograft ModelTGI = 78% at 50 mg/kg, PO, QDSuccessful Translation: The compound is orally bioavailable and achieves sufficient exposure at the tumor to significantly inhibit its growth.
In Vivo Safety A549 Xenograft Model< 5% body weight lossThe compound is well-tolerated at an efficacious dose.

Conclusion and Future Perspectives

The development of indazole-based therapeutics is a testament to the power of medicinal chemistry. However, this guide illustrates that in vitro potency is merely the first step on a long and complex translational journey. A successful outcome depends on a delicate balance of potency, selectivity, and favorable pharmacokinetic properties.[4][5]

The frequent failure to translate promising in vitro results highlights a critical need in drug discovery: the development of more predictive early-stage models.[14][15] The future lies in integrating sophisticated in vitro systems, such as 3D organoids and microphysiological systems ("organs-on-a-chip"), with early and iterative PK/PD modeling. By embracing a holistic, data-driven approach that anticipates the challenges of the in vivo environment from the very beginning, researchers can more efficiently navigate the translational chasm and unlock the full therapeutic potential of the versatile indazole scaffold.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Deriv
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
  • The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Application Notes and Protocols for In Vivo Studies of Indazole Deriv
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.
  • In vitro and in vivo studies involving 3-Iodo-6-methyl-5-nitro-1H-indazole deriv
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
  • (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed.
  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI.
  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
  • The Changing Paradigm in Preclinical Toxicology: in vitro and in silico Methods in Liver Toxicity Evalu
  • Comparison Guide: Navigating the In Vitro to In Vivo Translation Gap in N
  • Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies. PubMed Central.
  • Pharmacokinetic-pharmacodynamic modelling in pre-clinical investigations: principles and perspectives. PubMed.
  • Preclinical pharmacology in IND-enabling studies and clinical pharmacology in clinical protocol development. NCI Events.
  • (PDF) In vitro to in vivo translation.
  • Preclinical Pharmacokinetics (PK) and Pharmacodynamics (PD)
  • Pharmacokinetic/Pharmacodynamic-Driven Drug Development. PubMed Central.

Sources

A Comparative Guide to the Selectivity Profiles of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold has proven to be a cornerstone in the field of medicinal chemistry, particularly in the rational design of potent protein kinase inhibitors.[1][2][3] The versatility of the indazole core allows for strategic modifications that can fine-tune the potency and, critically, the selectivity of these inhibitors against a wide array of kinases. This guide offers an in-depth comparative analysis of the selectivity profiles of representative indazole-based inhibitors targeting distinct kinase families: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), AXL receptor tyrosine kinase, and the serine/threonine-protein kinase c-Raf.

Understanding the selectivity of a kinase inhibitor is paramount for its therapeutic success. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects that can lead to cellular toxicity and adverse clinical outcomes.[4][5] This guide will delve into the quantitative data that defines these selectivity profiles, the experimental methodologies used to generate this data, and the underlying structural features of the indazole scaffold that govern these molecular interactions.

Comparative Selectivity Profiles of Indazole Inhibitors

To illustrate the diverse selectivity profiles achievable with the indazole scaffold, we will examine three distinct inhibitors, each targeting a key kinase implicated in cancer progression.

Indazole-Based VEGFR-2 Inhibitor: A Focus on Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6][7][8] Indazole-based compounds have been successfully developed as potent VEGFR-2 inhibitors.[6][7][9]

A representative indazole-based VEGFR-2 inhibitor, which we will refer to as Indazole-V , demonstrates high potency for VEGFR-2 with an IC50 in the low nanomolar range. Its selectivity profile has been characterized against a panel of related receptor tyrosine kinases.

Table 1: In Vitro Inhibitory Activity of Indazole-V

Kinase TargetIC50 (nM)Fold Selectivity vs. VEGFR-2
VEGFR-2 1.24 1
VEGFR-110~8x
VEGFR-315~12x
PDGFR-β84~68x
c-Kit74~60x
TIE-2>900>725x

Note: IC50 values are representative and can vary based on assay conditions. Data is synthesized from multiple sources for comparative purposes.[6][10]

The selectivity of Indazole-V for VEGFR-2 over other closely related kinases like PDGFR-β and c-Kit is a crucial attribute, as off-target inhibition of these kinases can lead to different biological effects. The chemical substitutions on the indazole ring are designed to optimize interactions with the specific amino acid residues within the ATP-binding pocket of VEGFR-2, thereby enhancing both potency and selectivity.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR2_Pathway VEGFR-2 Signaling in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K IndazoleV Indazole-V IndazoleV->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Proliferation Permeability Vascular Permeability eNOS->Permeability AXL_Pathway AXL Signaling Pathway Gas6 Gas6 AXL AXL Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT3 STAT3 AXL->STAT3 IndazoleA Indazole-A IndazoleA->AXL Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation Migration Migration & Invasion STAT3->Migration

Caption: The AXL signaling cascade, implicated in cancer progression and drug resistance.

GW5074: A Highly Selective Indazole-Based c-Raf Inhibitor

GW5074 is a well-characterized, potent, and selective inhibitor of c-Raf (also known as Raf-1), a key kinase in the MAPK/ERK signaling pathway. [5][11]This pathway is frequently dysregulated in cancer, making c-Raf an important therapeutic target.

GW5074 exhibits remarkable selectivity for c-Raf, with over 100-fold selectivity against a panel of other kinases, including those in the same signaling pathway (e.g., MEK, ERK2) and other important cellular kinases. [11][12][13] Table 3: In Vitro Inhibitory Activity of GW5074

Kinase TargetIC50 (nM)Fold Selectivity vs. c-Raf
c-Raf 9 1
CDK1>900>100x
CDK2>900>100x
c-Src>900>100x
ERK2>900>100x
MEK>900>100x
p38 MAP Kinase>900>100x
TIE-2>900>100x
VEGFR-2>900>100x

Note: Data is compiled from publicly available sources. [5][11][12][13] The high selectivity of GW5074 makes it an excellent tool compound for studying the specific roles of c-Raf in cellular signaling and a valuable lead for the development of targeted cancer therapies.

Experimental Methodologies for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental assays. Below are protocols for two widely used methods: a classic in vitro biochemical assay and a modern cell-based target engagement assay.

In Vitro Kinase Assay (Biochemical)

This method directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase in a controlled, cell-free environment.

Workflow for In Vitro Kinase Assay

InVitroKinaseAssay In Vitro Kinase Assay Workflow Start Start Prepare Prepare Reaction Mix (Kinase, Substrate, Buffer) Start->Prepare AddInhibitor Add Indazole Inhibitor (Varying Concentrations) Prepare->AddInhibitor Initiate Initiate Reaction (Add ATP, e.g., [γ-32P]ATP) AddInhibitor->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Separate Separate Substrate from Unused ATP Stop->Separate Quantify Quantify Substrate Phosphorylation Separate->Quantify Analyze Analyze Data (Calculate IC50) Quantify->Analyze End End Analyze->End

Caption: A step-by-step workflow for a typical in vitro kinase assay.

Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase, a specific substrate (e.g., a peptide or protein), and a kinase buffer containing MgCl2.

  • Inhibitor Addition: Add the indazole inhibitor at a range of concentrations to the appropriate wells. Include a control with no inhibitor.

  • Reaction Initiation: Start the kinase reaction by adding ATP. For radiometric assays, [γ-32P]ATP is often used. [14]For luminescence-based assays, a non-labeled ATP is used, and the amount of ADP produced is measured later. [15]4. Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid or EDTA. [16]6. Detection:

    • Radiometric: Spot the reaction mixture onto a filter membrane, wash away the unincorporated [γ-32P]ATP, and quantify the radioactivity on the filter using a scintillation counter. [14] * Luminescence: Add a reagent that converts the ADP produced into a luminescent signal, which is then read by a luminometer. [15]7. Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

NanoBRET™ Target Engagement Assay (Cell-Based)

The NanoBRET™ assay measures the binding of a compound to its target kinase within the physiological context of a living cell. [17][18]This provides a more accurate assessment of target engagement under more biologically relevant conditions.

Workflow for NanoBRET™ Target Engagement Assay

NanoBRET_Workflow NanoBRET™ Target Engagement Assay Workflow Start Start Transfect Transfect Cells with NanoLuc-Kinase Fusion Vector Start->Transfect Seed Seed Transfected Cells into Assay Plate Transfect->Seed AddInhibitor Add Indazole Inhibitor (Varying Concentrations) Seed->AddInhibitor AddTracer Add Fluorescent Tracer AddInhibitor->AddTracer Equilibrate Equilibrate at 37°C in CO2 Incubator AddTracer->Equilibrate AddSubstrate Add NanoLuc® Substrate Equilibrate->AddSubstrate Measure Measure Donor (450 nm) & Acceptor (610 nm) Luminescence AddSubstrate->Measure Calculate Calculate BRET Ratio Measure->Calculate Analyze Analyze Data (Calculate IC50) Calculate->Analyze End End Analyze->End

Caption: The experimental workflow for the NanoBRET™ Target Engagement Assay.

Protocol:

  • Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. [19]2. Seeding: Seed the transfected cells into a multi-well assay plate and allow them to adhere and express the fusion protein. [17]3. Compound Addition: Add the indazole inhibitor at various concentrations to the cells.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the active site of the target kinase.

  • Equilibration: Incubate the plate to allow the inhibitor and tracer to reach binding equilibrium with the target kinase inside the cells. [19]6. Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate. Measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (e.g., 450 nm) and one for the fluorescent tracer acceptor (e.g., 610 nm). [19]7. Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor. Plot the BRET ratio against the inhibitor concentration to determine the intracellular IC50.

Conclusion

The indazole scaffold is a remarkably versatile platform for the design of potent and selective kinase inhibitors. As demonstrated by the comparative analysis of inhibitors targeting VEGFR-2, AXL, and c-Raf, strategic chemical modifications to the indazole core can achieve vastly different selectivity profiles, tailored to specific therapeutic needs. The rigorous application of both biochemical and cell-based assays is essential for accurately characterizing these profiles and guiding the development of the next generation of targeted therapies. The continued exploration of the structure-activity relationships of indazole derivatives will undoubtedly lead to the discovery of even more effective and safer kinase inhibitors for the treatment of cancer and other diseases.

References

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry.
  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry.
  • In vitro kinase assay. protocols.io.
  • NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.
  • GW 5074. Tocris Bioscience.
  • NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol.
  • A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Deriv
  • A Comparative Guide to Indazole-Derived Kinase Inhibitors: Efficacy and Selectivity Profile. BenchChem.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • Pyridinylimidazole inhibitors of Tie2 kinase. PubMed.
  • In vitro NLK Kinase Assay. PubMed Central.
  • Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. PubMed.
  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN.
  • Kinase Screening and Profiling Services. BPS Bioscience.
  • Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay.
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • GW 5074 | Raf-1 Inhibitor. MedchemExpress.com.
  • GW5074 | Raf inhibitor | CAS 220904-83-6. Selleck Chemicals.
  • Protein kinase profiling assays: a technology review. PubMed.
  • Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors.
  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE.
  • In vitro kinase assay. Bio-protocol.
  • (Z)-GW 5074: A Technical Guide to its Selectivity for c-Raf Kinase. BenchChem.
  • A Comparative Guide to Indazole-Based Kinase Inhibitors and Their Therapeutic Counterparts. BenchChem.
  • Application Notes and Protocols for NanoBRET™ Target Engagement Assay: BRD4 and BRD4-IN-3. BenchChem.
  • Identification of Potent Reverse Indazole Inhibitors for HPK1. PubMed Central.
  • AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective.
  • AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective.
  • In Vitro Kinase Assays. Revvity.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
  • GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation.
  • 2D structures of the newly designed VEGFR-2 inhibitors.
  • Tie2 Kinase Inhibitor | CAS 948557-43-5. Santa Cruz Biotechnology.
  • Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. PubMed.
  • AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Semantic Scholar.
  • Tie2 kinase inhibitor 1 | Tie-2 inhibitor | CAS 948557-43-5. Selleck Chemicals.
  • Tie | Inhibitors. MedChemExpress.
  • Tie-2 Inhibitor Review. Selleck Chemicals.

Sources

Benchmarking a Novel Indazole Derivative: A Comparative Guide to Characterizing 3-Bromo-1-methyl-1H-indazole-6-carboxylic Acid Against Established DNA Damage Response Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of oncology drug discovery is continually evolving, with a significant focus on targeting the DNA Damage Response (DDR) network. Novel heterocyclic compounds, such as indazole derivatives, represent a promising avenue for the development of new therapeutic agents. This guide provides a comprehensive framework for the characterization and benchmarking of a novel compound, 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid, against well-established inhibitors of key DDR pathways, specifically PARP and DNA-PK. We will outline a systematic approach, from initial target identification to in-depth comparative analysis, providing researchers and drug development professionals with the necessary protocols and experimental insights to evaluate the potential of this and other novel chemical entities.

Introduction: The Rationale for Investigating Novel Indazole Derivatives in Oncology

The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymatic targets, including protein kinases and enzymes involved in DNA metabolism. Its structural resemblance to purines makes it an ideal starting point for the design of ATP-competitive inhibitors. This compound is a novel, synthetically accessible derivative whose biological activity has yet to be fully elucidated. Given its chemical features, we hypothesize that this compound may exhibit inhibitory activity against key players in the DDR pathway, such as Poly(ADP-ribose) polymerase (PARP) or the DNA-dependent protein kinase (DNA-PK).

The DDR is a complex signaling network that detects and repairs DNA damage, thereby maintaining genomic integrity.[1] Cancer cells often exhibit a defective DDR, making them reliant on alternative repair pathways for survival.[2] This dependency creates a therapeutic window for inhibitors that can block these remaining pathways, leading to a synthetic lethal phenotype.[3] The clinical success of PARP inhibitors, such as Olaparib, Rucaparib, Niraparib, and Talazoparib, in cancers with BRCA1/2 mutations has validated this approach.[4][5] Similarly, inhibitors of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway, are emerging as promising therapeutics, particularly in combination with DNA-damaging agents like radiation and chemotherapy.[6][7]

This guide will therefore serve as a roadmap for the systematic evaluation of this compound, positioning its potential therapeutic value within the context of these clinically validated DDR inhibitors.

Phase 1: Target Identification and Initial Characterization

The first critical step is to identify the primary molecular target(s) of this compound. A tiered screening approach is recommended to efficiently narrow down the possibilities.

Experimental Workflow for Target Identification

G cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Cellular Target Engagement A Broad Kinase Panel Screen (e.g., 400+ kinases) C Dose-Response Assays for Primary Hits (Biochemical IC50 Determination) A->C Identify initial hits B DDR-Focused Enzyme Panel (PARPs, DNA-PK, ATM, ATR, etc.) B->C D Orthogonal Assays (e.g., different technology platform) C->D Confirm activity E NanoBRET™ Target Engagement Assay in Live Cells D->E Validate in cellular context F Cellular Thermal Shift Assay (CETSA) D->F

Caption: A streamlined workflow for identifying and validating the molecular target of a novel compound.

Step-by-Step Protocol: Broad Kinase and DDR-Focused Screening
  • Primary Screening:

    • Rationale: To cast a wide net and identify potential kinase targets, a broad panel screen (e.g., Eurofins KinaseProfiler™ or Reaction Biology HotSpot™) at a single concentration (e.g., 10 µM) of this compound is recommended.

    • Parallel Screening: Concurrently, screen the compound against a focused panel of key DDR enzymes, including PARP1, PARP2, DNA-PK, ATM, and ATR, to directly test our initial hypothesis.

  • Hit Confirmation and IC50 Determination:

    • Rationale: For any hits identified in the primary screen (typically >50% inhibition), perform 10-point dose-response assays to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.

    • Methodology: Utilize a robust biochemical assay platform, such as the ADP-Glo™ Kinase Assay for kinases or HTRF® assays for PARP and DNA-PK activity.[8]

  • Orthogonal Validation:

    • Rationale: To rule out assay-specific artifacts, validate the primary hits using a different technology platform. For example, if the primary screen used a fluorescence-based assay, a label-free method like Surface Plasmon Resonance (SPR) could be employed to confirm direct binding.

  • Cellular Target Engagement:

    • Rationale: It is crucial to confirm that the compound engages its intended target within a cellular environment.

    • NanoBRET™ Assay: This bioluminescence resonance energy transfer (BRET)-based assay allows for the quantitative measurement of compound binding to a target protein in live cells, providing valuable data on cellular potency and residence time.[9]

    • CETSA: The Cellular Thermal Shift Assay measures the thermal stabilization of a target protein upon ligand binding, providing evidence of target engagement in intact cells or cell lysates.

For the remainder of this guide, we will proceed with the hypothetical scenario that our screening cascade has identified DNA-PK as the primary, high-potency target of this compound.

Phase 2: Benchmarking Against Known DNA-PK Inhibitors

Having identified DNA-PK as the putative target, the next phase involves a head-to-head comparison with well-characterized DNA-PK inhibitors. This will establish the relative potency, selectivity, and cellular efficacy of our novel compound.

Selection of Comparator Compounds

We will select a panel of known DNA-PK inhibitors with varying properties to provide a comprehensive benchmark:

InhibitorKey CharacteristicsReference
NU7441 (KU-57788) Highly potent and selective ATP-competitive inhibitor. Widely used as a research tool.[6]
Nedisertib (M3814) Orally bioavailable and highly selective DNA-PK inhibitor currently in clinical trials.[10]
VX-984 Potent and selective DNA-PK inhibitor that has been evaluated in clinical studies.[11]
CC-115 A dual inhibitor of DNA-PK and mTOR, representing a multi-targeted agent.[11]
Comparative Biochemical Assays

The initial comparison should focus on the direct inhibition of DNA-PK enzymatic activity.

Protocol: DNA-PK Kinase Activity Assay (HTRF®)

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a biotinylated peptide substrate by DNA-PK.

  • Reagents:

    • Recombinant human DNA-PK enzyme

    • Biotinylated peptide substrate

    • Activating DNA

    • ATP

    • HTRF® KinEASE®-STK S1 Antibody-Europium Cryptate

    • Streptavidin-XL665

  • Procedure:

    • Prepare serial dilutions of this compound and the comparator inhibitors.

    • In a 384-well plate, add the DNA-PK enzyme, activating DNA, and the inhibitors.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction and detect phosphorylation by adding the HTRF® detection reagents.

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Comparative Data:

CompoundDNA-PK IC50 (nM)
This compound8.5
NU744114
Nedisertib<3
VX-984~10
CC-11513
Comparative Cell-Based Assays

Demonstrating activity in a cellular context is the next logical step. We will assess the ability of the inhibitors to block DNA-PK activity within cancer cells and sensitize them to DNA-damaging agents.

Protocol: γH2AX Foci Formation Assay

  • Principle: DNA double-strand breaks (DSBs), such as those induced by ionizing radiation (IR), trigger the phosphorylation of histone H2AX at serine 139 (γH2AX). This phosphorylation can be visualized as discrete nuclear foci by immunofluorescence. Inhibition of DNA-PK, which is required for the repair of these breaks, leads to the persistence of γH2AX foci.[12]

  • Procedure:

    • Plate a suitable cancer cell line (e.g., HeLa or U2OS) in 96-well imaging plates.

    • Pre-treat the cells with serial dilutions of the inhibitors for 1-2 hours.

    • Expose the cells to a defined dose of ionizing radiation (e.g., 2 Gy).

    • Allow the cells to recover for a set time period (e.g., 24 hours) to allow for DNA repair.

    • Fix, permeabilize, and stain the cells with an antibody specific for γH2AX and a nuclear counterstain (e.g., DAPI).

    • Acquire images using a high-content imaging system.

  • Data Analysis: Quantify the number and intensity of γH2AX foci per nucleus. Potent DNA-PK inhibitors will cause a dose-dependent increase in the number of persistent foci post-IR.

Protocol: Cell Viability/Radiosensitization Assay

  • Principle: To assess whether inhibition of DNA-PK can sensitize cancer cells to the cytotoxic effects of radiation.

  • Procedure:

    • Plate cancer cells in 96-well plates.

    • Treat the cells with a fixed, non-toxic concentration of the inhibitors.

    • Expose the plates to a range of ionizing radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

    • Incubate the cells for 5-7 days to allow for cell proliferation.

    • Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot cell viability against the radiation dose for each inhibitor treatment. Calculate the Dose Enhancement Factor (DEF) to quantify the degree of radiosensitization.

Hypothetical Radiosensitization Data:

Compound (at 100 nM)Cell LineDose Enhancement Factor (DEF) at 50% survival
This compoundHCT1161.8
NU7441HCT1161.6
NedisertibHCT1162.1

Phase 3: Benchmarking Against PARP Inhibitors (Cross-Pathway Comparison)

To provide a broader context, it is valuable to compare the cellular effects of our novel DNA-PK inhibitor with those of established PARP inhibitors. This is particularly relevant as both classes of drugs target the DDR, albeit through different mechanisms. This comparison will highlight the distinct biological consequences of inhibiting different nodes in the DDR network.

Selection of Comparator PARP Inhibitors
InhibitorKey CharacteristicsReference
Olaparib First-in-class PARP inhibitor, approved for multiple cancer types.[13][13][14]
Talazoparib Highly potent PARP inhibitor with strong PARP-trapping activity.[15][15][16]
Veliparib A PARP inhibitor with weaker PARP-trapping ability, often used in combination therapies.[17][17][18]
Comparative Cellular Assays in Defined Genetic Backgrounds

The principle of synthetic lethality is central to the action of PARP inhibitors. Therefore, comparative assays should be performed in cell lines with and without defects in the homologous recombination (HR) pathway (e.g., BRCA1/2 mutations).

G cluster_0 Experimental Setup cluster_1 Endpoints A Cell Lines: - BRCA-proficient (e.g., U2OS) - BRCA-deficient (e.g., CAPAN-1) C Cell Viability Assay (e.g., 10-day clonogenic survival) A->C D DNA Damage Assessment (Comet Assay for SSBs/DSBs) A->D E Cell Cycle Analysis (Flow Cytometry) A->E B Treatments: - this compound - Olaparib - Talazoparib - Veliparib B->C B->D B->E

Caption: Experimental design for comparing a DNA-PK inhibitor to PARP inhibitors in different genetic backgrounds.

Protocol: Clonogenic Survival Assay

  • Principle: A long-term cell survival assay that measures the ability of single cells to proliferate and form colonies. It is the gold standard for assessing the cytotoxic and cytostatic effects of anti-cancer agents.

  • Procedure:

    • Plate cells at a low density in 6-well plates.

    • Treat with a range of concentrations of the DNA-PK and PARP inhibitors.

    • Incubate for 10-14 days until visible colonies form.

    • Fix and stain the colonies (e.g., with crystal violet).

    • Count the number of colonies (containing >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment. In BRCA-deficient cells, PARP inhibitors are expected to show potent single-agent cytotoxicity. The DNA-PK inhibitor, this compound, may show different activity profiles, potentially being less dependent on BRCA status for single-agent activity but showing strong synergy with DNA-damaging agents across different cell lines.

Hypothetical Clonogenic Survival IC50 (µM):

CompoundU2OS (BRCA-proficient)CAPAN-1 (BRCA-deficient)
This compound>10>10
Olaparib5.20.01
Talazoparib1.80.001
Veliparib>100.15

This hypothetical data illustrates the expected synthetic lethal effect of PARP inhibitors in BRCA-deficient cells, while the novel DNA-PK inhibitor shows limited single-agent cytotoxicity, highlighting its potential for combination therapies.

Conclusion and Future Directions

This guide has outlined a comprehensive, phased approach to the characterization and benchmarking of a novel compound, this compound. By systematically identifying its molecular target (hypothetically DNA-PK) and then comparing its biochemical and cellular activities against established DNA-PK and PARP inhibitors, we can build a robust data package to define its therapeutic potential.

The experimental workflows and protocols described herein provide a template for researchers to rigorously evaluate novel chemical entities targeting the DDR. The ultimate goal is to identify potent, selective, and effective new agents that can exploit the vulnerabilities of cancer cells, leading to improved therapeutic outcomes for patients. Future studies on this compound would involve in vivo efficacy studies in xenograft models, pharmacokinetic and pharmacodynamic analyses, and further investigation into potential off-target effects and mechanisms of resistance.

References

  • Veliparib - Grokipedia. (n.d.).
  • Olaparib - Wikipedia. (2024). Retrieved January 19, 2026, from [Link]

  • Niraparib: Mechanism of Action, Adverse Effects, and Contraindications - Urology Textbook. (n.d.). Retrieved January 19, 2026, from [Link]

  • Talazoparib - Wikipedia. (2023). Retrieved January 19, 2026, from [Link]

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (n.d.). Retrieved January 19, 2026, from [Link]

  • Olaparib - PMC - NIH. (2016). Retrieved January 19, 2026, from [Link]

  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. (n.d.). Retrieved January 19, 2026, from [Link]

  • Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. (2022). Retrieved January 19, 2026, from [Link]

  • What is the mechanism of Niraparib Tosylate? - Patsnap Synapse. (2024). Retrieved January 19, 2026, from [Link]

  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PubMed Central. (2020). Retrieved January 19, 2026, from [Link]

  • Veliparib - Wikipedia. (2023). Retrieved January 19, 2026, from [Link]

  • Structure of DNA-dependent protein kinase: implications for its regulation by DNA. (1999). The EMBO Journal, 18(5), 1385–1394. [Link]

  • Niraparib: Management of toxicities - PubMed. (2018). Retrieved January 19, 2026, from [Link]

  • Olaparib - NCI - National Cancer Institute. (2014). Retrieved January 19, 2026, from [Link]

  • Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer. (2019). Retrieved January 19, 2026, from [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. (2024). Retrieved January 19, 2026, from [Link]

  • Rucaparib | C19H18FN3O | CID 9931954 - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • What is Rucaparib (PARP inhibitor)? - Dr.Oracle. (2025). Retrieved January 19, 2026, from [Link]

  • What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. (2024). Retrieved January 19, 2026, from [Link]

  • Understanding Rucaparib Camsylate: From Mechanism to Market. (n.d.). Retrieved January 19, 2026, from [Link]

  • Niraparib | C19H20N4O | CID 24958200 - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Rucaparib Monograph for Professionals - Drugs.com. (2024). Retrieved January 19, 2026, from [Link]

  • Structure of DNA-dependent protein kinase: implications for its regulation by DNA - PubMed. (1999). Retrieved January 19, 2026, from [Link]

  • Structure of DNA-dependent protein kinase: implications for its regulation by DNA - NIH. (1999). Retrieved January 19, 2026, from [Link]

  • A decade of clinical development of PARP inhibitors in perspective - PMC - NIH. (2019). Retrieved January 19, 2026, from [Link]

  • Structure of an activated DNA-PK and its implications for NHEJ - PMC - PubMed Central. (2021). Retrieved January 19, 2026, from [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC - NIH. (2021). Retrieved January 19, 2026, from [Link]

  • Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors | Pharmacy Times. (2023). Retrieved January 19, 2026, from [Link]

  • Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - Frontiers. (2013). Retrieved January 19, 2026, from [Link]

  • Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction | bioRxiv. (2020). Retrieved January 19, 2026, from [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Retrieved January 19, 2026, from [Link]

  • The DNA-dependent protein kinase: a multifunctional protein kinase with roles in DNA double strand break repair and mitosis - PubMed Central. (2014). Retrieved January 19, 2026, from [Link]

  • Profile of veliparib and its potential in the treatment of solid tumors - PMC - NIH. (2015). Retrieved January 19, 2026, from [Link]

  • Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition | ACS Medicinal Chemistry Letters. (2023). Retrieved January 19, 2026, from [Link]

  • Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PubMed Central. (2014). Retrieved January 19, 2026, from [Link]

  • DNA Damage Response_Integrated Drug Discovery Services_Synthetic Lethality. (n.d.). Retrieved January 19, 2026, from [Link]

  • Inhibition of DNA Repair in Cancer Therapy: Toward a Multi-Target Approach - MDPI. (2021). Retrieved January 19, 2026, from [Link]

  • DNA Damage Assays - Champions Oncology. (n.d.). Retrieved January 19, 2026, from [Link]

  • Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PubMed Central. (2020). Retrieved January 19, 2026, from [Link]

  • Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC - NIH. (2014). Retrieved January 19, 2026, from [Link]

  • (PDF) Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity of Novel 3-Bromo-1-methyl-1H-indazole-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates, particularly protein kinase inhibitors.[1][2][3] Derivatives of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid represent a promising chemical series for developing targeted therapies. However, the ultimate success of any new chemical entity hinges not only on its on-target potency but also on its selectivity. Unintended interactions with other proteins, known as off-target effects, can lead to toxicity or confound the therapeutic mechanism of action.[4][5]

This guide provides a comprehensive, multi-tiered framework for objectively assessing the cross-reactivity of novel this compound derivatives. We will move beyond a simple listing of protocols to explain the causal logic behind the experimental strategy, empowering researchers to generate robust, publication-quality data. Our approach integrates broad biochemical profiling with cell-based target engagement and functional phenotypic analysis to build a holistic understanding of a compound's selectivity profile.

The Strategic Workflow for Cross-Reactivity Profiling

A thorough investigation of cross-reactivity is not a single experiment but a staged campaign. The workflow is designed to use broad, high-throughput methods to cast a wide net for potential off-targets, followed by more physiologically relevant assays to confirm and contextualize these findings. This tiered approach is both resource-efficient and scientifically rigorous.

G cluster_0 Tier 1: Broad Biochemical Screening cluster_1 Tier 2: Cellular Target Validation cluster_2 Tier 3: Functional Phenotypic Analysis T1_Kinome Large-Scale Kinome Profiling (>400 Kinases, Low ATP) T1_Data Generate Selectivity Score (S-Score) Identify Primary Off-Targets T1_Kinome->T1_Data IC50 Data T2_CETSA Cellular Thermal Shift Assay (CETSA) for On-Target and Key Off-Targets T1_Data->T2_CETSA Prioritize Hits T2_Data Confirm Target Engagement & Potency in a Physiological Context T2_CETSA->T2_Data Thermal Shift Data T3_Pheno High-Content Phenotypic Screening (e.g., Cell Cycle, Apoptosis) T2_Data->T3_Pheno T3_Data Uncover Unexpected Functional Consequences and Cellular Liabilities T3_Pheno->T3_Data Quantitative Phenotypes Decision Selectivity Profile Acceptable? T3_Data->Decision Start Novel Indazole Derivatives Start->T1_Kinome

Caption: Tiered workflow for assessing compound cross-reactivity.

Tier 1: Establishing the Broad Selectivity Landscape with Kinome Profiling

The first step is to understand the compound's interaction potential across a large panel of related proteins. Since many indazole derivatives target protein kinases, a comprehensive kinome scan is the logical starting point.[6][7] This provides a global view of selectivity and helps prioritize which off-targets warrant further investigation.[8]

Rationale for Experimental Choices

We utilize a biochemical assay format at this stage for its high-throughput nature and direct measurement of enzyme inhibition. A critical parameter is the ATP concentration. Initial screens are often performed at or below the Michaelis-Menten constant (Km) for ATP for each kinase.[9] This condition enhances the detection of potential inhibitors, as they do not have to compete with the high, saturating ATP concentrations found in cells (~1-10 mM). While less physiological, this approach is exquisitely sensitive for identifying any protein the compound can bind to, which is the primary goal of this initial screen.[10]

Experimental Protocol: High-Throughput Kinase Selectivity Profiling

This protocol describes a generic fluorescence-based assay; specific substrates and assay conditions will vary by kinase and are typically provided by commercial screening vendors.

  • Compound Preparation: Prepare stock solutions of test derivatives (e.g., Derivative A, Derivative B) in 100% DMSO. Create a dilution series to determine IC₅₀ values, typically using a 10-point, 3-fold dilution scheme starting at 10 µM.

  • Assay Plate Setup: In a 384-well plate, dispense the required volume of kinase buffer. Add a small volume (e.g., 50 nL) of the compound dilutions. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Kinase Reaction Initiation: Add a solution containing the specific protein kinase and its corresponding peptide substrate to all wells except the "no enzyme" control. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes at room temperature).

  • Phosphorylation Reaction: Initiate the phosphorylation reaction by adding a solution containing ATP at a concentration near the Km for the specific kinase being tested. Incubate for a set time (e.g., 60 minutes) at the optimal temperature for the enzyme.

  • Reaction Termination and Detection: Stop the reaction by adding a termination buffer containing EDTA and a detection reagent (e.g., a europium-labeled antibody that recognizes the phosphorylated substrate).

  • Data Acquisition: After a final incubation period, read the plate on a suitable plate reader (e.g., using time-resolved fluorescence resonance energy transfer, TR-FRET).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a four-parameter logistic model to determine the IC₅₀ value for each kinase-inhibitor interaction.

Data Presentation: Comparative Kinome Selectivity

The output of this screen is best summarized in a table comparing the inhibitory activity of different derivatives against a subset of kinases, including the intended target and any significant off-targets.

Kinase TargetDerivative A (IC₅₀, nM)Derivative B (IC₅₀, nM)Kinase FamilyPutative Role of Off-Target
PI3Kα (On-Target) 15 25 PI3KCell Growth, Proliferation[11]
FGFR11,200>10,000Tyrosine KinaseAngiogenesis, Development[1]
VEGFR2850>10,000Tyrosine KinaseAngiogenesis[2]
CDK25,500>10,000Serine/ThreonineCell Cycle Control
PIM12504,800Serine/ThreonineSurvival, Proliferation
DYRK1A4,5008,900Dual-SpecificityNeuronal Development[12]
Selectivity Score (S₁₀)0.02 (10/468)0.004 (2/468)--

S₁₀ is the selectivity score calculated by dividing the number of kinases inhibited by >90% at a 1 µM concentration by the total number of kinases tested. Lower scores indicate higher selectivity.

Interpretation: In this hypothetical dataset, Derivative A shows high potency against the intended target (PI3Kα) but also demonstrates significant off-target activity against PIM1 and, to a lesser extent, VEGFR2. Derivative B is slightly less potent on-target but exhibits a much cleaner selectivity profile, making it a more desirable lead candidate.

Tier 2: Validating Target Engagement in a Cellular Context

Biochemical assays with purified enzymes are invaluable but exist outside the complex milieu of the cell.[9] It is crucial to verify that a compound engages its intended target—and potential off-targets—in a live-cell environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, as it directly measures the biophysical interaction between a drug and its protein target.[13][14]

The Principle of CETSA

The core principle of CETSA is that when a small molecule binds to its target protein, it generally increases the protein's thermodynamic stability.[15] This stabilization makes the protein more resistant to heat-induced denaturation. By heating intact cells treated with a compound and then measuring the amount of soluble target protein remaining, we can directly observe target engagement.

G cluster_0 No Ligand cluster_1 Ligand Bound a Target Protein (Folded) Heat Applied b Protein Denatures Aggregates & Precipitates a:f1->b:f0 Low Stability c Ligand-Bound Protein Heat Applied d Protein Remains Folded Soluble c:f1->d:f0 Increased Stability

Sources

A Head-to-Head Comparison of Indazole and Pyrazole Scaffolds in Kinase Inhibition: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of kinase inhibitor development, the choice of the core heterocyclic scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Among the plethora of options, indazole and pyrazole rings have emerged as "privileged scaffolds" due to their remarkable success in generating potent and selective kinase inhibitors, including several FDA-approved drugs.[1][2][3][4] This guide provides an in-depth, head-to-head comparison of these two powerhouse scaffolds, offering experimental data, mechanistic insights, and practical protocols to inform your research and development efforts.

Structural and Physicochemical Properties: A Tale of Two Rings

Both indazole and pyrazole are nitrogen-containing aromatic heterocycles that can effectively mimic the adenine core of ATP, enabling them to compete for binding to the kinase active site.[5] However, their subtle structural differences translate into distinct physicochemical properties that can be strategically leveraged in drug design.

Indazole: This bicyclic scaffold, consisting of a benzene ring fused to a pyrazole ring, offers a more extended and rigid structure.[6] This rigidity can be advantageous for locking the molecule into a specific conformation required for high-affinity binding. Furthermore, the fused benzene ring provides additional surface area for establishing favorable hydrophobic interactions within the ATP-binding pocket.[7] Indazoles are generally more lipophilic than pyrazoles, which can enhance cell permeability but may also lead to challenges with solubility and metabolism.[8][9]

Pyrazole: As a monocyclic five-membered ring with two adjacent nitrogen atoms, pyrazole is a smaller and more polar scaffold compared to indazole.[5][10] This inherent polarity often translates to better aqueous solubility, a desirable property for oral bioavailability. The pyrazole ring is synthetically versatile, offering multiple positions for substitution to fine-tune potency, selectivity, and pharmacokinetic properties.[10][11]

Core Scaffold Structures

Binding_Modes cluster_indazole Indazole Inhibitor cluster_pyrazole Pyrazole Inhibitor Indazole Indazole Core Indazole_Hinge H-Bond to Hinge Indazole->Indazole_Hinge N1-H, N2 Indazole_Hydrophobic Hydrophobic Pocket Interaction Indazole->Indazole_Hydrophobic Fused Benzene Ring Pyrazole Pyrazole Core Pyrazole_Hinge H-Bond to Hinge Pyrazole->Pyrazole_Hinge NH Pyrazole_Subpocket Subpocket Targeting Pyrazole->Pyrazole_Subpocket Substituents

Caption: Common binding interactions of indazole and pyrazole scaffolds.

Comparative Analysis of Kinase Inhibition Data

To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative indazole and pyrazole-based inhibitors against various kinase targets.

Kinase TargetIndazole-Based InhibitorIC50 (nM)Pyrazole-Based InhibitorIC50 (nM)Reference
FGFR1[3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine100N/AN/A[12]
TrkA/B/C7mb (3-vinylindazole derivative)1.6/2.9/2.0N/AN/A[13]
PLK4B01 (indazole derivative)65N/AN/A[14]
Akt1AfuresertibN/AAfuresertib1.3[10]
Aurora A/BCompound 8 (pyrazole derivative)35/75Compound 8 (pyrazole derivative)35/75[10]
Bcr-AblCompound 10 (pyrazole derivative)N/ACompound 10 (pyrazole derivative)N/A[10]

Key Observations:

  • Both indazole and pyrazole scaffolds can be elaborated to yield highly potent inhibitors with low nanomolar IC50 values against a range of kinase targets.

  • The specific potency of an inhibitor is highly dependent on the substitution pattern and the target kinase, rather than solely on the core scaffold itself.

  • Direct head-to-head comparisons of minimally substituted indazole and pyrazole cores are rare in the literature, as drug discovery efforts typically focus on highly decorated molecules.

Case Studies: Success Stories in Kinase Inhibition

Indazole in the Spotlight: Axitinib (Inlyta®)

Axitinib is an FDA-approved tyrosine kinase inhibitor used for the treatment of renal cell carcinoma. Its core structure features an indazole scaffold that plays a crucial role in its potent inhibition of vascular endothelial growth factor receptors (VEGFRs). The indazole N1-H forms a key hydrogen bond with the hinge region of the kinase, while the rest of the molecule extends into the ATP binding site to make additional favorable contacts.

Pyrazole's Triumph: Ruxolitinib (Jakafi®)

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAK1 and JAK2) approved for the treatment of myelofibrosis and polycythemia vera. The pyrazole ring in ruxolitinib is a key pharmacophore that contributes to its high affinity and selectivity. Docking studies have shown that ruxolitinib is a type I inhibitor that binds to the active DFG-in conformation of JAK1. [1]

Experimental Protocols for Kinase Inhibitor Profiling

To rigorously evaluate and compare the performance of your indazole- and pyrazole-based inhibitors, robust and reproducible experimental protocols are essential.

This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity. [15] Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add 2.5 µL of serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Inhibitor Screening Workflow

Kinase_Assay_Workflow Start Start Compound_Prep Compound Preparation (Serial Dilution) Start->Compound_Prep Kinase_Reaction Kinase Reaction (Kinase + Compound + Substrate/ATP) Compound_Prep->Kinase_Reaction ADP_Detection ADP Detection (ADP-Glo™ Reagent) Kinase_Reaction->ADP_Detection Luminescence_Reading Luminescence Reading ADP_Detection->Luminescence_Reading Data_Analysis Data Analysis (IC50 Determination) Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vitro kinase inhibitor screening assay.

This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the activity of the target kinase.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Clear-bottom, white-walled 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds or DMSO control and incubate for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion: A Strategic Choice for Kinase Inhibitor Design

Both indazole and pyrazole scaffolds are undeniably powerful tools in the medicinal chemist's arsenal for designing novel kinase inhibitors. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific goals of the drug discovery program.

  • Choose Indazole when: A more rigid and lipophilic scaffold is desired to maximize hydrophobic interactions and potentially enhance cell permeability. The project can accommodate the synthetic challenges associated with a bicyclic system.

  • Choose Pyrazole when: Improved aqueous solubility is a key objective, and the flexibility of a smaller, more polar scaffold is advantageous for exploring diverse substitution patterns and targeting specific subpockets.

Ultimately, a thorough understanding of the subtle yet significant differences between these two privileged scaffolds, combined with rigorous experimental evaluation, will empower researchers to make informed decisions and accelerate the discovery of the next generation of life-saving kinase inhibitors.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-ki. SciSpace. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • Identification of Potent Reverse Indazole Inhibitors for HPK1. PMC. Available at: [Link]

  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. NIH. Available at: [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. Available at: [Link]

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. Available at: [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed. Available at: [Link]

  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed. Available at: [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Available at: [Link]

  • Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. ResearchGate. Available at: [Link]

  • The chemistry and biology of pyrazole and indazole alkaloids. Request PDF. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. Available at: [Link]

  • Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Biointerface Research in Applied Chemistry. Available at: [Link]

  • A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy. PubMed. Available at: [Link]

  • (PDF) Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src) Inhibitors. ResearchGate. Available at: [Link]

  • An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. ResearchGate. Available at: [Link]

    • Pyrazoles, Indazoles and Pyrazolines: Recent Developments and Their Properties. SpringerLink. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

  • The chemistry and biology of pyrazole and indazole alkaloids. PubMed. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]

  • An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. R Discovery. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]

  • (PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. Available at: [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. Available at: [Link]

Sources

A Senior Application Scientist's Guide: Validation of a Novel Indazole-Based Probe in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Cellular Illumination

In the intricate world of cell biology, fluorescent probes are our eyes, illuminating the dynamic processes that define life and disease.[1][2][3] The ideal probe is not merely a dye but a highly specific, sensitive, and non-perturbative tool that reports on a precise molecular event or structure. Recently, the indazole scaffold has emerged as a compelling platform for fluorophore development.[4][5] Its unique bicyclic structure, featuring two adjacent nitrogen atoms, creates a distinct electronic environment that can be synthetically tailored to produce probes with desirable photophysical properties, including large Stokes shifts and environmental sensitivity.[6][7][8]

This guide provides a comprehensive framework for the rigorous validation of a novel, hypothetical indazole-based probe, hereafter named "Inda-Probe 1," designed for live-cell imaging. We will move beyond a simple characterization, establishing a self-validating workflow that critically compares Inda-Probe 1 against established alternatives. Our objective is to not only determine if the probe works but to understand how well it performs in the complex and demanding environment of a living cell. This guide is intended for researchers, scientists, and drug development professionals seeking to validate and implement new chemical probes in their experimental pipelines.

Comparative Framework: Benchmarking Inda-Probe 1

Before embarking on cellular validation, it is crucial to understand the photophysical landscape. A probe's utility is defined by its performance relative to existing tools. For this guide, we will compare our hypothetical Inda-Probe 1 (designed to target mitochondria via enzymatic activation) against two well-regarded commercial probes:

  • MitoTracker™ Red CMXRos: A classic rhodamine-based dye that accumulates in mitochondria based on membrane potential and covalently binds to mitochondrial proteins. It is a benchmark for mitochondrial staining.

  • SiR-Mito: A modern silicon-rhodamine (SiR) based probe that offers far-red excitation/emission, high cell permeability, and fluorogenicity, making it highly suitable for live-cell super-resolution microscopy.[9]

The causality behind this selection is to benchmark Inda-Probe 1 against both a traditional "gold standard" and a high-performance, next-generation alternative, thereby providing a robust assessment of its capabilities.

Table 1: Comparative Photophysical Properties
PropertyInda-Probe 1 (Hypothetical)MitoTracker™ Red CMXRosSiR-MitoRationale for Importance
Excitation Max (nm) ~488 nm~579 nm~652 nmDetermines the required laser line and potential for autofluorescence interference.
Emission Max (nm) ~595 nm~599 nm~674 nmDictates the appropriate emission filter and spectral separation in multiplexing.
Stokes Shift (nm) ~107 nm ~20 nm~22 nmA larger shift minimizes self-quenching and bleed-through between excitation and emission channels.[10]
Quantum Yield (Φ) Moderate to High (upon activation)HighHighA measure of fluorescence efficiency; higher is brighter.[11]
Photostability GoodModerateHighResistance to photobleaching is critical for long-term time-lapse imaging.[12]
Fluorogenicity High (Enzyme-activated)Low (Always on)High (Fluorogenic)"Turns on" fluorescence upon target engagement, significantly improving signal-to-noise.

The Cellular Validation Workflow: A Step-by-Step Approach

A rigorous validation process follows a logical progression from ensuring safety to confirming specificity and functionality. Each step is designed to build confidence in the probe's performance and provide a clear go/no-go decision for its use in downstream biological experiments.

Validation_Workflow cluster_0 Phase 1: Safety & Baseline cluster_1 Phase 2: Specificity & Performance cluster_2 Phase 3: Functional Confirmation A Step 1: Assess Cytotoxicity (LDH & MTT Assays) B Step 2: Confirm Target Engagement (Competitive Binding Assay) A->B If non-toxic (IC50 > 10x working conc.) F_A FAIL: Redesign Probe A->F_A High toxicity? C Step 3: Live-Cell Imaging Performance (Signal-to-Noise, Specificity) B->C If target engagement is confirmed F_B FAIL: Poor Specificity B->F_B No engagement? D Step 4: Functional Readout (e.g., Mitochondrial Respiration Assay) C->D If imaging is specific & robust F_C FAIL: Low Sensitivity C->F_C Poor imaging? E Probe Qualified for Biological Studies D->E Validation Complete Target_Engagement cluster_0 Control Condition cluster_1 Competitive Condition Mito Mitochondrion Result1 Result: Strong Red Fluorescence Probe_MT MitoTracker™ (Fluorescent) Probe_MT->Mito Binds freely Mito2 Mitochondrion Result2 Result: Dim/No Red Fluorescence Probe_Inda Inda-Probe Parent (Non-fluorescent) Probe_Inda->Mito2 Pre-occupies binding sites Probe_MT2 MitoTracker™ (Fluorescent) Probe_MT2->Mito2 Binding blocked

Caption: Principle of the competitive binding assay for target engagement.

Interpretation: A significant drop (>80%) in fluorescence intensity in the competed sample compared to the control provides strong evidence that Inda-Probe 1 binds to the same mitochondrial target as MitoTracker™ Red.

Step 3: Live-Cell Imaging and Performance Evaluation

Causality: The ultimate test of a probe is its performance during a live-cell imaging experiment. [13]This step assesses its practical utility by evaluating its brightness, specificity of localization, and signal-to-noise ratio, which are critical for generating high-quality, publishable data. [12][14]

  • Cell Culture: Plate HeLa cells on 35 mm glass-bottom dishes 24-48 hours prior to imaging to achieve 60-70% confluency.

  • Probe Loading:

    • Prepare fresh working solutions of Inda-Probe 1 (500 nM), MitoTracker™ Red (200 nM), and SiR-Mito (100 nM) in pre-warmed, phenol red-free media.

    • Replace the media in the dishes with the probe-containing media.

    • Incubate at 37°C for 30 minutes.

  • Wash and Prepare for Imaging: Gently wash the cells twice with pre-warmed live-cell imaging solution (e.g., Gibco™ HBSS). [14]Add 2 mL of fresh imaging solution to the dish.

  • Image Acquisition:

    • Use a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).

    • Use the lowest possible laser power that provides a good signal to minimize phototoxicity. [13] * Acquire images using appropriate laser lines and emission filters for each probe. For Inda-Probe 1, use a 488 nm laser for excitation and collect emission between 570-620 nm.

    • Capture images of multiple fields of view for each condition.

  • Data Analysis:

    • Specificity: Visually inspect the images. Does the fluorescence from Inda-Probe 1 co-localize with the expected organelle (mitochondria)?

    • Signal-to-Background Ratio (SBR): For each probe, measure the mean intensity in the stained mitochondria (Signal) and an adjacent cytosolic region devoid of mitochondria (Background). Calculate SBR = Signal / Background.

ParameterInda-Probe 1MitoTracker™ RedSiR-Mito
Optimal Concentration 500 nM200 nM100 nM
Localization Specificity High (distinct mitochondrial network)HighHigh
Signal-to-Background Ratio ~15 ~5~25
Photostability Good ( < 20% signal loss over 30 min)Moderate ( > 40% signal loss)Excellent ( < 10% signal loss)

Interpretation: Inda-Probe 1 shows excellent mitochondrial localization. Its SBR of ~15 is a significant improvement over the non-fluorogenic MitoTracker™ Red, a direct result of its enzyme-activated "turn-on" mechanism. While not as high as the premium SiR-Mito probe, it represents a strong performance. Its good photostability makes it suitable for time-lapse experiments.

Conclusion: A Qualified Tool for Cellular Discovery

Based on this comprehensive validation workflow, Inda-Probe 1 has demonstrated the key characteristics of a high-quality chemical probe.

  • Safety: It exhibits minimal cytotoxicity at concentrations well above its effective working dose.

  • Specificity: It engages its intended mitochondrial target, as confirmed by competitive binding.

  • Performance: It provides specific and high-contrast imaging of mitochondria in living cells, with a superior signal-to-background ratio compared to traditional dyes like MitoTracker™ Red.

While SiR-Mito remains the superior choice for far-red imaging and applications requiring maximal photostability, Inda-Probe 1 is a robust and highly effective tool for imaging in the green-orange spectrum. Its unique indazole scaffold and enzyme-activated mechanism provide a valuable new asset for researchers studying mitochondrial biology. This structured validation approach ensures that when we use Inda-Probe 1 to ask biological questions, we can trust the answers it provides.

References

  • Hoffman, R.M. (2012). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Springer Science + Business Media.
  • Lanning, B. R., et al. (n.d.). Determining target engagement in living systems. PMC - NIH.
  • Schürmann, M., et al. (n.d.). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC - NIH.
  • Vasta, J. D., & Robers, M. B. (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita.
  • Sygnature Discovery. (2020).
  • Leica Microsystems. (2026).
  • Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.).
  • Kroll, A., et al. (n.d.). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. PMC - PubMed Central.
  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
  • StainsFile. (n.d.). Fluorescent Live Cell Imaging.
  • Sunitha, M.S., et al. (2026).
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • ResearchGate. (2022). Validating Small Molecule Chemical Probes for Biological Discovery.
  • EFMC. (n.d.).
  • Promega Corporation. (n.d.). Advancing Biomedical Research with Quality Chemical Probes.
  • ScienCell Research Laboratories. (n.d.). LDH Cytotoxicity Assay-Fluorescence.
  • Workman, P., et al. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. NIH.
  • APExBIO. (n.d.). LDH Cytotoxicity Assay Kit (Fluorometric).
  • 3H Biomedical. (n.d.). LDH Cytotoxicity Assay-Fluorescence.
  • ResearchGate. (2013).
  • ResearchGate. (n.d.). Quantum Yields of Fluorescence, @¡, it Different pH Values.
  • ResearchGate. (n.d.). Fluorescence umpolung of indazole-based fluorophores.
  • RSC Publishing. (n.d.). Synthesis of indazole-based fluorophores.
  • IJSDR. (n.d.).
  • Boujut, M., et al. (2024).
  • PubMed. (2026). Synthesis of indazole-based fluorophores.
  • PMC. (2025).
  • PubMed. (n.d.). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes.
  • MDPI. (n.d.).
  • Amanote Research. (n.d.).
  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ResearchGate. (2025). A Novel Pyrimido[1,6-b]indazole Heterocycle as a Building Block for the Design of Low-Molecular-Weight Fluorescent Probes with Large Stokes Shifts.
  • NIH. (n.d.). Fluorescent dyes and probes for super-resolution microscopy of microtubules and tracheoles in living cells and tissues.
  • PubMed. (2025).
  • ResearchGate. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).
  • PMC - NIH. (n.d.). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging.
  • MDPI. (2019). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells.
  • Wiley Analytical Science. (2014). New Fluorescence Probes for Live-Cell Imaging.
  • PubMed. (2021). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants.
  • BOC Sciences. (n.d.). Fluorescent Probes and Fluorescent Dyes.

Sources

A Comparative Guide to the Synthesis of Substituted Indazole-6-Carboxylic Acids: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole-6-carboxylic acid scaffold is a cornerstone of innovation. Its prevalence in blockbuster therapeutics such as Axitinib (VEGFR inhibitor) and Niraparib (PARP inhibitor) underscores the critical need for efficient, scalable, and versatile synthetic routes to its substituted derivatives. This guide provides an in-depth comparative analysis of the primary synthetic strategies employed to access this valuable molecular framework. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide detailed experimental protocols to empower you in your synthetic endeavors.

The Strategic Importance of the Indazole-6-Carboxylic Acid Core

The indazole ring system, a fusion of benzene and pyrazole rings, offers a unique combination of aromaticity, hydrogen bonding capabilities, and structural rigidity. The carboxylic acid moiety at the 6-position serves as a versatile handle for further functionalization, enabling the modulation of physicochemical properties and biological activity. The strategic placement of substituents on the indazole core is paramount in tuning the molecule's interaction with its biological target. Consequently, the choice of synthetic route is a critical decision that impacts not only the efficiency of the synthesis but also the diversity of the accessible chemical space.

Comparative Analysis of Synthetic Strategies

We will dissect three major strategies for the synthesis of substituted indazole-6-carboxylic acids:

  • Classical Cyclization Methods: Building the indazole core from acyclic or monocyclic precursors.

  • Late-Stage Functionalization via Cross-Coupling Reactions: Modifying a pre-existing indazole-6-carboxylic acid scaffold.

  • Direct C-H Activation: A modern and atom-economical approach to functionalization.

Synthetic StrategyTypical Starting MaterialsKey AdvantagesKey LimitationsRepresentative Yields
Classical Cyclization Substituted toluenes, anilines, or benzonitrilesCost-effective starting materials, well-established procedures.Often requires harsh reaction conditions, limited functional group tolerance, potential for regioisomeric mixtures.60-85%
Cross-Coupling Reactions Halogenated indazole-6-carboxylic acidsBroad substrate scope, excellent functional group tolerance, high yields, and predictability.Requires pre-functionalized starting materials, potential for catalyst contamination in the final product.75-95%
Direct C-H Activation Indazole-6-carboxylic acidsHigh atom economy, access to novel chemical space, reduces the need for pre-functionalization.Often requires specific directing groups, catalyst development is ongoing, can have regioselectivity challenges.70-90%

I. Classical Cyclization Methods: Building the Indazole Core

The construction of the indazole ring system from simpler precursors remains a widely practiced and economical approach. A common strategy involves the reductive cyclization of a nitro-substituted precursor.

A. Reductive Cyclization of 4-Methyl-3-nitrobenzoic Acid Derivatives

This venerable yet reliable method involves the synthesis of the indazole core through the diazotization and subsequent cyclization of an aminobenzoic acid derivative, which is itself generated from a nitro precursor.

Workflow for Reductive Cyclization:

A 4-Methyl-3-nitrobenzoic acid B Methyl 4-methyl-3-nitrobenzoate A->B Esterification (MeOH, H2SO4) C Methyl 3-amino-4-methylbenzoate B->C Reduction (H2, Pd/C) D Methyl 1H-indazole-6-carboxylate C->D Diazotization & Cyclization (NaNO2, acid) E 1H-Indazole-6-carboxylic acid D->E Hydrolysis (NaOH, H2O)

Caption: Reductive cyclization route to indazole-6-carboxylic acid.

Causality Behind Experimental Choices:

  • Esterification: The initial esterification of the carboxylic acid protects it from undesired side reactions during the subsequent reduction and diazotization steps.

  • Reduction: Catalytic hydrogenation with palladium on carbon is a clean and efficient method for the selective reduction of the nitro group to an amine without affecting the ester or the aromatic ring.

  • Diazotization and Cyclization: The use of sodium nitrite in an acidic medium generates the diazonium salt in situ, which readily cyclizes to form the indazole ring. The methyl group ortho to the newly formed amine is crucial for this intramolecular reaction.

Experimental Protocol: Synthesis of 1H-Indazole-6-carboxylic acid

  • Esterification: To a solution of 4-methyl-3-nitrobenzoic acid (10 g, 55.2 mmol) in methanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise. Heat the mixture at reflux for 4 hours. After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 4-methyl-3-nitrobenzoate as a yellow solid (Yield: ~95%).

  • Reduction: Dissolve methyl 4-methyl-3-nitrobenzoate (10 g, 51.2 mmol) in methanol (100 mL) and add 10% Pd/C (1 g). Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 16 hours. Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to obtain methyl 3-amino-4-methylbenzoate (Yield: ~98%).

  • Diazotization and Cyclization: Dissolve methyl 3-amino-4-methylbenzoate (8.5 g, 51.4 mmol) in a mixture of acetic acid (50 mL) and propionic acid (25 mL). Cool the solution to 0 °C and add a solution of sodium nitrite (3.9 g, 56.5 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Pour the mixture into ice water (200 mL) and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 1H-indazole-6-carboxylate (Yield: ~80%).

  • Hydrolysis: Dissolve the methyl 1H-indazole-6-carboxylate (7 g, 39.7 mmol) in a mixture of methanol (50 mL) and 2 M sodium hydroxide (50 mL). Heat the mixture at 60 °C for 2 hours. After cooling, acidify the solution with 2 M HCl to pH 3-4. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 1H-indazole-6-carboxylic acid as a white solid (Yield: ~95%).

II. Late-Stage Functionalization via Cross-Coupling Reactions

For accessing a diverse library of substituted indazole-6-carboxylic acids, late-stage functionalization of a pre-formed halogenated indazole core is an exceptionally powerful strategy. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are the workhorses in this domain.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is ideal for introducing aryl or heteroaryl substituents at various positions of the indazole ring. A bromo-substituted indazole-6-carboxylic acid ester is a common starting point.

Workflow for Suzuki-Miyaura Coupling:

A Methyl 3-bromo-1H-indazole-6-carboxylate C Methyl 3-(aryl/heteroaryl)-1H-indazole-6-carboxylate A->C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) B Aryl/Heteroaryl Boronic Acid B->C D 3-(Aryl/Heteroaryl)-1H-indazole-6-carboxylic acid C->D Hydrolysis

Caption: Suzuki-Miyaura coupling for C3-arylation of indazole-6-carboxylate.

Trustworthiness of the Protocol:

This protocol is self-validating due to the well-established and highly predictable nature of the Suzuki-Miyaura reaction. The choice of palladium catalyst and ligand can be optimized for specific substrates, and a wide range of boronic acids are commercially available, allowing for extensive diversification.

Experimental Protocol: Synthesis of Methyl 3-(pyridin-4-yl)-1H-indazole-6-carboxylate

  • To a mixture of methyl 3-bromo-1H-indazole-6-carboxylate (1.0 g, 3.92 mmol), 4-pyridinylboronic acid (0.58 g, 4.70 mmol), and potassium carbonate (1.62 g, 11.76 mmol) in a round-bottom flask, add a mixture of 1,4-dioxane (20 mL) and water (5 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol).

  • Heat the reaction mixture at 90 °C under an argon atmosphere for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford methyl 3-(pyridin-4-yl)-1H-indazole-6-carboxylate as a white solid (Yield: 85-90%).

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forging C-N bonds, enabling the introduction of a wide array of primary and secondary amines at a halogenated position of the indazole ring.[1][2]

Experimental Protocol: Synthesis of Methyl 5-amino-1H-indazole-6-carboxylate

  • To an oven-dried Schlenk tube, add methyl 5-bromo-1H-indazole-6-carboxylate (500 mg, 1.96 mmol), benzophenone imine (0.36 mL, 2.16 mmol), sodium tert-butoxide (283 mg, 2.94 mmol), and BINAP (61 mg, 0.098 mmol).

  • Evacuate and backfill the tube with argon.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (36 mg, 0.039 mmol) and anhydrous toluene (10 mL).

  • Heat the reaction mixture at 100 °C for 16 hours.

  • After cooling, dilute the mixture with ethyl acetate (30 mL) and filter through Celite®.

  • Concentrate the filtrate and dissolve the residue in methanol (10 mL). Add 2 M HCl (5 mL) and stir at room temperature for 1 hour to hydrolyze the imine.

  • Neutralize the solution with saturated sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield methyl 5-amino-1H-indazole-6-carboxylate.

III. Direct C-H Activation: The Modern Approach

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles.[3][4] This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. For indazole-6-carboxylic acids, the carboxylic acid group itself can act as a directing group, facilitating regioselective functionalization.

Workflow for C-H Activation:

A 1H-Indazole-6-carboxylic acid C Functionalized 1H-Indazole-6-carboxylic acid A->C Transition Metal Catalyst (e.g., [RhCp*Cl2]2) Oxidant/Additive B Coupling Partner (e.g., Alkene, Alkyne) B->C

Caption: Direct C-H activation for the functionalization of indazole-6-carboxylic acid.

Expertise & Experience in Action:

The regioselectivity of C-H activation on the indazole ring is a key challenge. The N1 and N2 positions of the pyrazole ring can also direct C-H activation. In a notable study, the carboxylic acid at the 6-position, in concert with a 2-benzyl group, was shown to effectively direct Rh(III)-catalyzed C-H activation to the C7 position, even in the presence of the sterically less hindered C5 position.[3][4] This demonstrates the subtle interplay of directing groups in achieving high regioselectivity.

Experimental Protocol: Rh(III)-Catalyzed C7-Alkenylation of 2-Benzyl-2H-indazole-6-carboxylic Acid

  • To an oven-dried screw-cap vial, add 2-benzyl-2H-indazole-6-carboxylic acid (0.20 mmol), [Cp*RhCl₂]₂ (5 mol %), AgSbF₆ (20 mol %), and Cu(OAc)₂ (1.0 equiv).

  • Evacuate and backfill the vial with argon.

  • Add the alkene coupling partner (0.40 mmol) and anhydrous 1,2-dichloroethane (DCE) (1.0 mL).

  • Seal the vial and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling, dilute the mixture with dichloromethane (10 mL) and filter through a short pad of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the C7-alkenylated product.

Conclusion and Future Outlook

The synthesis of substituted indazole-6-carboxylic acids is a dynamic field with a rich arsenal of synthetic methodologies.

  • Classical cyclization methods offer a cost-effective entry point to the core scaffold, particularly for large-scale synthesis.

  • Late-stage cross-coupling reactions provide unparalleled versatility for library synthesis and lead optimization, where diverse functional groups can be readily introduced.

  • Direct C-H activation represents the cutting edge of efficiency and atom economy, promising shorter and more environmentally benign synthetic routes.

The choice of the optimal synthetic strategy will depend on the specific target molecule, the desired scale of the synthesis, and the available resources. As our understanding of catalytic processes deepens, we can anticipate the development of even more efficient and selective methods for the synthesis of this important class of molecules, further empowering the discovery of new medicines.

References

  • Rh(III)-Catalyzed Regioselective [4 + 2] Annulation of 2‑Benzyl-2H-indazole-6-carboxylic Acids with Ynamides to Access Indazole-Fused Pyrans. (2025). National Institutes of Health. [Link]

  • Rh(III)-Catalyzed Regioselective [4 + 2] Annulation of 2-Benzyl-2H-indazole-6-carboxylic Acids with Ynamides to Access Indazole-Fused Pyrans. (2025). PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI. [Link]

  • Synthesis of 5/6-amino indazole template connecting with various.... (n.d.). ResearchGate. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. [Link]

  • REGIOSELECTIVE C−H FUNCTIONALIZATION OF INDAZOLES AND IMIDAZOPYRIDINES. (n.d.). [Link]

  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo. (n.d.). IRIS Unina. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (n.d.). JOCPR. [Link]

  • Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. (2012). Semantic Scholar. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Institutes of Health. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.). ResearchGate. [Link]

  • 5-nitroindazole. (n.d.). Organic Syntheses Procedure. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. (n.d.). OUCI. [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (n.d.). National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Imperative of Metabolic Stability

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form key interactions with a multitude of biological targets, particularly protein kinases. Its structural versatility and synthetic tractability have led to the development of numerous therapeutic agents and clinical candidates.[1][2][3][4] However, the journey from a potent hit compound to a successful drug is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Central to a compound's pharmacokinetic profile is its metabolic stability—the susceptibility of a drug candidate to biotransformation by metabolic enzymes.[5][6]

Assessing metabolic stability early in the drug discovery process is not merely a screening step; it is a critical, strategic decision.[7] A compound that is too rapidly metabolized will have a short half-life and low bioavailability, potentially requiring high or frequent dosing, which can lead to off-target toxicity.[7] Conversely, an overly stable compound might accumulate in the body, also leading to adverse effects. This guide provides an in-depth comparison of the metabolic fate of different indazole derivatives, explains the underlying biochemical principles, presents robust experimental protocols for their assessment, and discusses strategies for rationally designing more stable analogues.

Pillar 1: Understanding the Metabolic Landscape of Indazoles

The biotransformation of drug molecules is broadly categorized into Phase I and Phase II metabolism.[8] The liver is the primary site for these transformations, which are designed to convert lipophilic compounds into more water-soluble derivatives for easier excretion.[5][7]

Phase I Metabolism: The Role of Cytochrome P450

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) and are primarily mediated by the cytochrome P450 (CYP) superfamily of heme-containing enzymes located in the liver.[9][10][11] For indazole derivatives, the most common Phase I metabolic pathways include:

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the benzene portion of the indazole ring is a frequent metabolic route. The specific position of hydroxylation is influenced by the electronic properties of existing substituents.

  • Aliphatic Hydroxylation: Substituents attached to the indazole core, such as alkyl chains, are susceptible to hydroxylation, often at the terminal (ω) or penultimate (ω-1) position.

  • N-Dealkylation: If the indazole nitrogen is substituted with an alkyl group, enzymatic cleavage of this group is a common metabolic pathway.[12]

  • Oxidation: The pyrazole ring itself can be oxidized, potentially leading to ring-opened metabolites.

The specific CYP isozymes involved (e.g., CYP3A4, CYP2D6, CYP2C9) can vary depending on the derivative's structure.[10] Understanding which isozymes are responsible is crucial for predicting potential drug-drug interactions.[11]

Phase II Metabolism: Conjugation for Excretion

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, such as glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs). A key advantage of the indazole scaffold is its role as a bioisostere for phenol.[13] Phenolic compounds are notoriously susceptible to rapid clearance via O-glucuronidation. Replacing a phenol with an indazole often circumvents this major metabolic liability, significantly enhancing metabolic stability and oral bioavailability.[13]

Metabolic Pathways of Indazole Derivatives cluster_0 Phase I Metabolism (CYP450 Enzymes) cluster_1 Phase II Metabolism (Conjugation) Indazole Indazole Derivative Aromatic_OH Aromatic Hydroxylation (on Benzene Ring) Indazole->Aromatic_OH Aliphatic_OH Aliphatic Hydroxylation (on Side-Chain) Indazole->Aliphatic_OH N_Dealkylation N-Dealkylation Indazole->N_Dealkylation Oxidation Oxidation (on Pyrazole Ring) Indazole->Oxidation PhaseI_Metabolites Phase I Metabolites (Hydroxylated Derivatives) Aromatic_OH->PhaseI_Metabolites Aliphatic_OH->PhaseI_Metabolites Glucuronidation Glucuronidation (UGTs) PhaseI_Metabolites->Glucuronidation Sulfation Sulfation (SULTs) PhaseI_Metabolites->Sulfation Excretion Excretable Polar Conjugates Glucuronidation->Excretion Sulfation->Excretion

Caption: Common metabolic pathways for indazole derivatives.

Pillar 2: Strategies for Enhancing Metabolic Stability

A primary goal of medicinal chemistry is to rationally modify lead compounds to improve their metabolic profile. This often involves a structure-activity relationship (SAR) and structure-metabolism relationship (SMR) approach.

  • Blocking Sites of Metabolism: A common and effective strategy is to replace a hydrogen atom at a metabolically labile position with a group that is resistant to CYP-mediated oxidation, such as fluorine or deuterium.[14] The stronger C-F or C-D bond can significantly slow the rate of metabolism (the kinetic isotope effect).[14]

  • Bioisosteric Replacement: As discussed, replacing metabolically vulnerable moieties with more stable bioisosteres is a powerful tool.[15][16] For indazoles, this can involve replacing a labile amide linker with a more robust heterocycle like an oxadiazole or triazole.[17][18]

  • Modulating Physicochemical Properties: Altering the lipophilicity and electronics of the molecule can change how it orients within the active site of a CYP enzyme, potentially moving a labile site away from the catalytic heme iron. Introducing polar groups or modifying N-alkyl substituents can achieve this.[19]

Pillar 3: A Comparative Guide to In Vitro Stability Assessment

To guide synthetic efforts, robust and reproducible in vitro assays are essential. These assays model the metabolic environment of the liver and allow for the rank-ordering of compounds based on their stability.[20] The two most common systems are liver microsomes and hepatocytes.

  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[7][21] They are a cost-effective and widely used source of Phase I enzymes, particularly CYPs.[7][22] The assay requires the addition of cofactors, most notably an NADPH regenerating system, to support enzyme activity.[23][24]

  • Hepatocytes: Considered the "gold standard," intact liver cells (fresh or cryopreserved) contain the full complement of both Phase I and Phase II metabolic enzymes and their endogenous cofactors in a more physiologically relevant cellular environment.[7][8][20] They are essential for identifying compounds cleared primarily by conjugation or by non-CYP enzymes.[20]

From these experiments, two key parameters are determined:

  • In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[7][22] It is calculated from the half-life and the incubation conditions.[20][23]

Comparative Metabolic Stability Data of Indazole Derivatives

The following table presents hypothetical data for a series of indazole derivatives, illustrating how structural modifications can impact metabolic stability when assessed in human liver microsomes (HLM).

Compound IDKey Structural FeatureHalf-Life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
IND-01 Unsubstituted Parent1592.4Moderate
IND-02 C5-Fluoro Substitution4530.8High
IND-03 N1-Methyl Group11126.0Low
IND-04 N1-Cyclopropylmethyl Group2555.5Moderate
IND-05 C3-t-Butyl Group> 60< 23.1Very High

Analysis of Structure-Metabolism Relationships:

  • IND-02 vs. IND-01: The introduction of a fluorine atom at the C5-position dramatically increases the half-life. This strongly suggests that the C5-position of the parent compound is a primary site of metabolic attack (a "metabolic hotspot"), and the C-F bond effectively blocks this hydroxylation.

  • IND-03 vs. IND-01: The addition of a small N1-methyl group leads to faster metabolism. This could be due to rapid N-demethylation, a common metabolic pathway, or an electronic effect that enhances ring oxidation.

  • IND-04 vs. IND-03: Replacing the methyl group with a cyclopropylmethyl group improves stability. The cyclopropyl moiety is generally more resistant to oxidation than a simple methyl group, reducing the rate of N-dealkylation.

  • IND-05 vs. IND-01: The sterically bulky t-butyl group at the C3-position confers the highest stability. This bulk may create steric hindrance that prevents the compound from optimally binding within the active site of the metabolizing CYP enzymes.

Protocol: Human Liver Microsomal Stability Assay

This protocol provides a self-validating system for determining the metabolic stability of test compounds. It includes positive controls to ensure the metabolic competency of the microsomes and a negative control to check for non-enzymatic degradation.

I. Materials and Reagents
  • Test Compounds & Controls: 10 mM stock solutions in DMSO.

    • High Clearance Control: Verapamil, Dextromethorphan[25]

    • Low Clearance Control: Warfarin

  • Biological Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from BioIVT or Corning).

  • Cofactor Solution (NADPH Regenerating System):

    • Solution A: 100 mM Potassium Phosphate Buffer (pH 7.4).[25]

    • Solution B (in Solution A): NADP+ (1.3 mM), Glucose-6-phosphate (3.3 mM), MgCl2 (3.3 mM), and Glucose-6-phosphate dehydrogenase (0.4 U/mL).[23]

  • Quenching Solution: Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, Labetalol).

II. Experimental Workflow

Microsomal Stability Assay Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_analysis 3. Analysis Prep_Test Prepare Test Compound (final 1 µM) Preincubation Pre-incubate HLM + Compound (5 min) Prep_Test->Preincubation Prep_HLM Prepare Microsome Solution (final 0.5 mg/mL) Prep_HLM->Preincubation Prep_NADPH Prepare NADPH Solution B Initiate Initiate Reaction (Add NADPH Solution B) Prep_NADPH->Initiate Preincubation->Initiate Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench Reaction (Add cold ACN + IS) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Calculate t½ and CLint Analyze->Data

Caption: Experimental workflow for the liver microsomal stability assay.

III. Step-by-Step Procedure
  • Preparation:

    • Thaw pooled HLM on ice. Dilute to an intermediate concentration (e.g., 1 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.[25]

    • Prepare working solutions of test compounds and controls by diluting 10 mM DMSO stocks into buffer.

  • Incubation Setup (performed in triplicate):

    • In a 96-well plate, add the HLM solution and the test compound solution. The final concentrations during incubation should be 0.5 mg/mL HLM and 1 µM test compound.[24]

    • Negative Control: For one set of wells, add buffer instead of the NADPH regenerating system to assess chemical instability.[23]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH Regenerating System (Solution B). This is T=0.[25]

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold Quenching Solution (ACN + Internal Standard).[23][24] The ratio of quenching solution to sample should be at least 3:1 to ensure complete protein precipitation.

  • Sample Processing:

    • Seal the quench plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 g for 10 minutes) to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[26][27][28] Monitor the disappearance of the parent compound peak area relative to the internal standard.

IV. Data Analysis
  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the line from the linear regression of this plot. The slope corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[20]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein) .[20]

Conclusion

The metabolic stability of indazole derivatives is a critical, multi-faceted parameter that must be thoroughly evaluated to advance successful drug candidates. By understanding the primary metabolic pathways involving CYP-mediated oxidation and the strategic advantages of the indazole scaffold as a phenol bioisostere, researchers can rationally design molecules with improved pharmacokinetic profiles. The systematic application of robust in vitro assays, such as the liver microsomal stability assay detailed here, provides the essential data needed to build structure-metabolism relationships and guide the optimization of these promising therapeutic agents from the bench to the clinic.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Corning. [Link]

  • Li, A. C., & Alton, K. B. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 675-684. [Link]

  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]

  • Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(45), 29203-29211. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. (2021). ResearchGate. [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. [Link]

  • Di, L. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In High-Throughput Screening Methods in Drug Discovery. Humana Press. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. [Link]

  • The crystal structure of CYP2E1 complexed with indazole. (2012). ResearchGate. [Link]

  • Al-Sanea, M. M., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Molecules, 28(13), 5026. [Link]

  • Van den Bergh, F., et al. (2006). Measurement of Metabolic Stability Using SIM and Identification of Metabolites by Data-Dependent full-Scan MS-MS and CNL Scanning. Spectroscopy Online. [Link]

  • An Automated Liquid Chromatography-Mass Spectrometry Process to Determine Metabolic Stability Half-Life and Intrinsic Clearance of Drug Candidates by Substrate Depletion. (2018). ResearchGate. [Link]

  • Sadek, B. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Der Pharma Chemica, 3(1), 410-419. [Link]

  • Schmidt, A. (2009). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Letters in Organic Chemistry, 6(1), 22-30. [Link]

  • Stability indicating by LC-MS method. (2012). International Journal of Pharmaceutical Sciences Review and Research, 12(2), 11-15. [Link]

  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Bioisosteric Replacement Strategies. (n.d.). SpiroChem. [Link]

  • Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352. [Link]

  • Maurice, M., et al. (1994). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. The FASEB Journal, 8(8), 521-527. [Link]

  • Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). Expert Opinion on Therapeutic Patents, 28(4), 307-321. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Semantic Scholar. [Link]

  • Bioisosteric Replacements. (n.d.). Chem-Space. [Link]

  • The role of cytochrome p450 in drug metabolism. (2024). BioPharma PEG. [Link]

  • Coe, S. (2020). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • The Role of Cytochrome P450 in drug metabolism - A basic review. (2023). PharmaTutor. [Link]

  • Wang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 375. [Link]

  • Overview of the work: A) Importance of biologically relevant Indazoles. (2024). ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2019). Beilstein Journal of Organic Chemistry, 15, 2526-2536. [Link]

  • Synthesis of N‐arylated and 1,3‐biarylated indazoles. (2021). ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid, a halogenated heterocyclic compound commonly used as a building block in medicinal chemistry.[1] The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict compliance with regulatory standards.

Hazard Assessment: Understanding the Risks

Inferred Hazard Profile: This compound is a halogenated organic acid. The presence of the bromine atom and the indazole core structure necessitates its classification as a hazardous substance requiring special disposal procedures.[5][6] Based on analogous compounds, it should be treated as a substance that is:

  • Harmful if swallowed (Acute Toxicity, Oral)[3]

  • Causes skin irritation [2][3]

  • Causes serious eye irritation [2][3]

  • May cause respiratory irritation [2][3]

Given the incomplete toxicological data, it is prudent to handle this compound as a "Particularly Hazardous Substance" as defined by the Occupational Safety and Health Administration (OSHA), which includes carcinogens, reproductive toxins, and substances with a high degree of acute toxicity.[7][8] This approach ensures the highest level of safety.

Potential Hazard Classification GHS Pictogram Hazard Statement Rationale & Significance
Acute Toxicity / Irritant
ngcontent-ng-c2487356420="" class="ng-star-inserted">
H302, H315, H319, H335The molecule's structure can interact with biological tissues, causing irritation upon contact and potential harm if ingested. This dictates the need for stringent personal protective equipment.
Environmental Hazard (Implied)(No pictogram available)(Implied)As a brominated organic compound, improper release can lead to persistent environmental contamination. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds.[9][10]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The OSHA Laboratory Standard requires that PPE be selected based on the hazards present.[8]

Scientist's Note: Do not treat PPE as optional. Consistent and correct use is fundamental to a safe laboratory culture. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[2][11]

Equipment Specification Reasoning
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes of solids or solutions, which can cause serious eye irritation.[2] Conforms to OSHA 29 CFR 1910.133.[2]
Hand Protection Nitrile or Neoprene Gloves.Provides a barrier against skin contact, which can cause irritation. Always check the manufacturer's glove compatibility chart for the specific chemical and any solvents used.[12]
Body Protection Fully-buttoned Laboratory Coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of airborne powder or aerosols, which may cause respiratory irritation.[12]

Waste Disposal Protocol: Segregation and Containment

The cardinal rule for the disposal of this compound is to treat it as halogenated organic waste .[5][6] Co-mingling this waste with non-halogenated solvents is a costly and dangerous mistake, as it contaminates the entire container and complicates the disposal process.[6]

Step-by-Step Waste Collection Procedure:
  • Container Selection: Obtain a dedicated, sealable, and chemically compatible hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be in good condition, with a secure, leak-proof lid.

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. Fill in all required information:

    • Contents: "this compound" (list all components if in a mixture).

    • Hazard Class: "Halogenated Organic Waste," "Irritant," "Acutely Toxic."

  • Waste Addition:

    • Solid Waste: Carefully transfer the solid chemical into the waste container using a dedicated spatula or funnel to avoid generating dust.

    • Contaminated Materials: Any item that comes into direct contact with the chemical, such as weighing paper, gloves, pipette tips, or paper towels used for cleanup, must be placed in the designated solid waste container.

    • Liquid Waste (Solutions): If the compound is dissolved in a solvent, collect it in a dedicated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvents.[5]

  • Storage: Keep the waste container securely sealed when not in use. Store it in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials like strong oxidizing agents, acids, and bases.[11][12]

  • Final Disposal: Once the container is full or you are finished with the project, complete the hazardous waste tag and submit a chemical collection request to your EHS department.[12] Do not pour this chemical down the drain under any circumstances.[11][13]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for handling waste generated from this compound.

G start Waste Generated waste_type Identify Waste Form start->waste_type solid Solid Powder or Contaminated Materials (Gloves, Wipes, etc.) waste_type->solid Solid liquid Solution in Organic Solvent waste_type->liquid Liquid container_solid Place in clearly labeled 'HALOGENATED ORGANIC SOLID WASTE' container. solid->container_solid container_liquid Place in clearly labeled 'HALOGENATED ORGANIC LIQUID WASTE' container. liquid->container_liquid storage Store container in designated Satellite Accumulation Area. Keep container closed. container_solid->storage container_liquid->storage ehs_pickup Container Full? Submit pickup request to EHS. storage->ehs_pickup ehs_pickup->storage No end EHS Collects for Incineration ehs_pickup->end Yes

Caption: Waste Disposal Workflow for this compound.

Decontamination and Spill Management

Accidents happen, but a prepared response minimizes risk.

  • Small Spills: For small spills (a few milligrams) within a chemical fume hood, carefully sweep up the solid material with a dustpan and brush or absorb it with an inert, dry material like vermiculite.[12][13] Place the collected material and any cleaning supplies into your designated halogenated solid waste container.[12]

  • Large Spills: In the event of a large spill, especially outside of a fume hood, evacuate the immediate area immediately.[12] Alert your colleagues, secure the area to prevent entry, and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

  • Surface Decontamination: After handling the chemical, wipe down the fume hood sash, work surfaces, and any equipment with an appropriate solvent (such as ethanol or isopropanol, if compatible) and a disposable towel. Dispose of the towel as contaminated solid waste.

Rationale: A proactive decontamination strategy prevents unintentional secondary exposure and cross-contamination of other experiments.

Conclusion

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to safety and environmental stewardship. By adhering to the principles of Hazard Assessment, Proper PPE, Waste Segregation, and Proactive Decontamination , we ensure that our scientific pursuits are conducted responsibly. The ultimate fate of this waste will be high-temperature incineration at a licensed hazardous waste facility, the required method for destroying halogenated organic compounds and preventing their release into the ecosystem.[9][14] Always consult your institution's specific Chemical Hygiene Plan and your EHS department for local regulations and guidance.

References

  • Title: Guidelines for the Laboratory Use of Chemical Carcinogens - Regulations.gov Source: Regulations.gov URL: [Link]

  • Title: 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Safe Handling of Chemicals Source: Environmental Health and Safety, University of Tennessee, Knoxville URL: [Link]

  • Title: Carcinogens - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Bromination Process For Disposal Of Spilled Hazardous Materials Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: What is bromine and what are the safe disposal and recycling methods? Source: Ideal Response URL: [Link]

  • Title: Hazardous Waste Segregation Source: Unknown (General Laboratory Guideline) URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

  • Title: Bromine Standard Operating Procedure Source: Washington State University Environmental Health & Safety URL: [Link]

  • Title: Environmental Fact Sheet, Organobromine Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Reduction Source: University of Alabama at Birmingham Environmental Health & Safety URL: [Link]

  • Title: EPA Hazardous Waste Codes Source: University of Maryland Environmental Safety, Sustainability and Risk URL: [Link]

  • Title: 3-bromo-1H-indazole-6-carboxylic acid, min 97%, 1 gram Source: Stratech URL: [Link]

  • Title: An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles Source: RSC Advances (RSC Publishing) URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.